2,2-Dimethylchroman-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJJXYXOKBNPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylchroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its inherent structural features and synthetic tractability have established it as a cornerstone in medicinal chemistry and drug discovery. Within this class of compounds, 2,2-Dimethylchroman-4-ol serves as a key intermediate and a fundamental building block for the synthesis of more complex derivatives with potential therapeutic applications. This guide provides a comprehensive technical overview of the chemical properties of this compound, intended to equip researchers, scientists, and drug development professionals with the essential knowledge for its synthesis, characterization, and utilization in their scientific endeavors. As a senior application scientist, the following narrative is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated understanding of this important chemical entity.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
The physical state, solubility, and other macroscopic properties of a compound dictate its handling, formulation, and biological interactions.
| Property | Value | Source/Rationale |
| CAS Number | 71649-83-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 178.23 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (Predicted) | Based on the typical appearance of similar chromanol derivatives. |
| Melting Point | Not experimentally determined. Predicted to be slightly lower than its precursor, 2,2-dimethylchroman-4-one (67-75 °C). | The reduction of the ketone to a hydroxyl group may slightly alter the crystal lattice energy. --INVALID-LINK--[2] |
| Boiling Point | > 270 °C (Predicted) | Based on the predicted boiling point of the precursor, 2,2-dimethylchroman-4-one (273.2±20.0 °C). --INVALID-LINK--[2] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | The presence of the hydroxyl group enhances polarity compared to the parent chroman, but the overall molecule remains largely nonpolar. |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a molecule. The following sections detail the expected spectroscopic signatures of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the extensive data available for substituted 2,2-dimethylchroman-4-one derivatives.[2][3][4] The reduction of the C4-carbonyl to a hydroxyl group will induce significant upfield shifts for the adjacent C4 and C3 nuclei.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.50 | m | 2H | Ar-H | Aromatic protons on the benzene ring. |
| ~ 6.80 - 7.00 | m | 2H | Ar-H | Aromatic protons on the benzene ring. |
| ~ 4.80 | t | 1H | H-4 | The proton at C4, now attached to a carbon bearing a hydroxyl group, will be a triplet due to coupling with the two protons at C3. |
| ~ 2.50 | d | 1H | OH | The hydroxyl proton, which may be a broad singlet and its chemical shift is concentration and solvent dependent. |
| ~ 2.00 - 2.20 | m | 2H | H-3 | The two diastereotopic protons at C3 will appear as a multiplet. |
| 1.45 | s | 3H | C2-CH₃ | One of the gem-dimethyl groups at C2. |
| 1.25 | s | 3H | C2-CH₃ | The other gem-dimethyl group at C2, potentially non-equivalent depending on the rotational barrier. |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 155 | C-8a | Aromatic quaternary carbon attached to oxygen. |
| ~ 128 - 130 | Ar-C | Aromatic methine carbons. |
| ~ 120 - 125 | Ar-C | Aromatic methine carbons. |
| ~ 115 - 120 | C-4a | Aromatic quaternary carbon. |
| ~ 75 - 80 | C-2 | Quaternary carbon of the gem-dimethyl group. |
| ~ 65 - 70 | C-4 | Carbon bearing the hydroxyl group, shifted significantly upfield from the ketone precursor (~192 ppm). |
| ~ 35 - 40 | C-3 | Methylene carbon adjacent to the hydroxyl-bearing carbon. |
| ~ 25 - 30 | C2-CH₃ | Gem-dimethyl carbons. |
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The transformation of the ketone in the precursor to a hydroxyl group in this compound will result in a distinct and characteristic IR spectrum.
Predicted IR Spectral Data (KBr Pellet or Thin Film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium to Strong | C-H stretch (aliphatic) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 178 | Moderate | [M]⁺ (Molecular ion) |
| 163 | High | [M - CH₃]⁺ |
| 160 | Moderate | [M - H₂O]⁺ |
| 145 | Moderate | [M - CH₃ - H₂O]⁺ |
| 135 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 2,2-dimethylchroman-4-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this transformation.[5]
Reaction Principle: Nucleophilic Addition
The reduction of the ketone to a secondary alcohol proceeds via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step to yield the final alcohol product. The use of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent protonation.
References
An In-depth Technical Guide to the Structure Elucidation of 2,2-Dimethylchroman-4-ol
Introduction: The Chromanol Scaffold and the Imperative of Structural Certainty
The chroman-4-ol moiety represents a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active molecules. Its inherent structural features—a bicyclic system containing a tetrahydropyran ring fused to a benzene ring, appended with hydroxyl and gem-dimethyl groups—offer a rich stereochemical and functional landscape for drug discovery and development. 2,2-Dimethylchroman-4-ol, the parent compound of this series, serves as a quintessential model for understanding the analytical journey required to ascertain molecular structure with absolute confidence.
This guide provides an in-depth, methodology-focused exploration of the structure elucidation of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, demonstrating how a multi-technique, synergistic approach creates a self-validating system of evidence. For researchers engaged in organic synthesis, medicinal chemistry, and natural product isolation, the principles detailed herein serve as a robust framework for tackling complex structural challenges.
Pillar 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation
Before any detailed structural assembly can begin, the elemental composition must be unequivocally established. This is the bedrock upon which all subsequent spectroscopic interpretation is built.
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₁₁H₁₄O₂.
-
Trustworthiness through Precision: The experimental mass must align with the theoretical mass within a very narrow tolerance (typically < 5 ppm). For C₁₁H₁₄O₂, the calculated exact mass is 178.0994 Da. An HRMS measurement yielding a value such as 178.0991 Da would provide high confidence in this elemental composition.
Hydrogen Deficiency Index (HDI): Once the molecular formula is confirmed, the HDI (or degrees of unsaturation) is calculated to provide the first clue about the molecule's macro-features (rings and/or π-bonds).
-
Formula: HDI = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation for C₁₁H₁₄O₂: HDI = 11 - (14/2) + 1 = 5
An HDI of 5 immediately suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional ring, consistent with the proposed chroman scaffold.
Pillar 2: Functional Group Identification via Vibrational Spectroscopy
Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a single drop or a few crystals) of the purified this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Interpretation: A Tale of Two Functional Groups
The IR spectrum provides critical confirmatory evidence. For this compound, the key is to confirm the presence of an alcohol (-OH) and an ether (C-O-C), and crucially, the absence of a ketone (C=O).
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance for this compound |
| 3600–3200 (broad) | O–H stretch | Alcohol | Confirms the presence of the hydroxyl group. The broadness indicates hydrogen bonding. |
| 3100–3000 | C–H stretch | Aromatic C-H | Indicates the presence of the benzene ring. |
| 2980–2850 | C–H stretch | Aliphatic C-H | Corresponds to the methyl and methylene groups. |
| ~1600, ~1480 | C=C stretch | Aromatic Ring | Further confirms the benzene ring. |
| 1250–1200 | C–O stretch | Aryl Ether | Strong, characteristic band confirming the Ar-O-C linkage of the chroman ring. |
| 1100–1000 | C–O stretch | Secondary Alcohol | Confirms the C-OH bond of the hydroxyl group. |
-
Self-Validating Logic: A common synthetic precursor or side-product is 2,2-Dimethylchroman-4-one. The IR spectrum provides an immediate and definitive way to distinguish between the two. The absence of a strong, sharp absorption band in the 1680-1700 cm⁻¹ region authoritatively rules out the ketone structure.[2]
Pillar 3: Unraveling the Carbon-Proton Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of an organic molecule.[3][4][5] A suite of 1D and 2D experiments are employed to build the structure piece by piece.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
1D Spectra: Acquire a ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.
-
2D Spectra: Acquire COSY, HSQC, and HMBC experiments. These are crucial for establishing connectivity.[6][7][8][9]
¹H NMR: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
| Assignment | Expected δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H-5 | ~7.2-7.4 | d or dd | 1H | ~7-8 | Aromatic proton ortho to the ether oxygen, deshielded. |
| H-6, H-7 | ~6.8-7.1 | m | 2H | - | Overlapping aromatic protons in the middle of the aromatic region. |
| H-8 | ~6.8-6.9 | d or dd | 1H | ~7-8 | Aromatic proton ortho to the C4a carbon. |
| H-4 | ~4.8-5.0 | t or dd | 1H | ~5-8 | Proton on the carbon bearing the hydroxyl group (methine), deshielded by oxygen. |
| H-3 | ~2.0-2.2 | m | 2H | - | Diastereotopic methylene protons adjacent to a stereocenter (C4). |
| -OH | ~1.5-3.0 | br s | 1H | - | Exchangeable proton, chemical shift is concentration/solvent dependent. |
| C(CH₃)₂ | ~1.4, ~1.2 | s, s | 3H, 3H | - | Two distinct singlets for the gem-dimethyl groups due to the adjacent stereocenter. |
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms. The DEPT-135 experiment simplifies this by showing only carbons with attached protons.
| Assignment | Expected δ (ppm) | DEPT-135 | Rationale |
| C-8a | ~154 | (quaternary) | Aromatic carbon bonded to the ether oxygen, highly deshielded. |
| C-4a | ~121 | (quaternary) | Aromatic carbon at the ring junction. |
| C-5, C-6, C-7, C-8 | ~117-130 | CH (positive) | Four distinct aromatic methine carbons. |
| C-2 | ~75 | (quaternary) | Quaternary carbon bonded to the ether oxygen and two methyl groups. |
| C-4 | ~65 | CH (positive) | Carbon bearing the hydroxyl group. |
| C-3 | ~35 | CH₂ (negative) | Aliphatic methylene carbon. |
| C(CH₃)₂ | ~25, ~22 | CH₃ (positive) | Two distinct methyl carbons. |
2D NMR: Assembling the Molecular Puzzle
While 1D spectra suggest the fragments, 2D NMR provides the definitive connections.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2 or 3 bonds).
-
Key Correlations:
-
H-4 will show a cross-peak to the H-3 methylene protons.
-
Coupling between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.) will be observed, confirming the aromatic spin system.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J_CH).
-
Causality: This is the most reliable way to assign the carbon signals. For example, the proton signal at ~4.9 ppm (H-4) will show a cross-peak to the carbon signal at ~65 ppm, definitively assigning that carbon as C-4.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for establishing the overall molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons.
// Define nodes for key protons H_Me_A [label="H-Me (1.4 ppm)", fontcolor="#EA4335"]; H_Me_B [label="H-Me (1.2 ppm)", fontcolor="#EA4335"]; H_3 [label="H-3 (2.1 ppm)", fontcolor="#34A853"]; H_4 [label="H-4 (4.9 ppm)", fontcolor="#FBBC05"]; H_5 [label="H-5 (7.3 ppm)", fontcolor="#4285F4"];
// Define nodes for key carbons C_2 [label="C-2", fontcolor="#202124"]; C_3 [label="C-3", fontcolor="#202124"]; C_4 [label="C-4", fontcolor="#202124"]; C_4a [label="C-4a", fontcolor="#202124"]; C_5 [label="C-5", fontcolor="#202124"]; C_8a [label="C-8a", fontcolor="#202124"];
// Position nodes logically around the structure (conceptual) H_Me_A -> C_2 [label="²J", color="#EA4335", style=dashed, fontcolor="#EA4335"]; H_Me_A -> C_3 [label="³J", color="#EA4335", style=dashed, fontcolor="#EA4335"]; H_3 -> C_2 [label="²J", color="#34A853", style=dashed, fontcolor="#34A853"]; H_3 -> C_4a [label="³J", color="#34A853", style=dashed, fontcolor="#34A853"]; H_4 -> C_2 [label="²J", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; H_4 -> C_5 [label="³J", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; H_4 -> C_4a [label="²J", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; H_5 -> C_4 [label="³J", color="#4285F4", style=dashed, fontcolor="#4285F4"]; H_5 -> C_7 [label="³J", color="#4285F4", style=dashed, fontcolor="#4285F4"]; // Assuming C7 is there H_5 -> C_4a [label="²J", color="#4285F4", style=dashed, fontcolor="#4285F4"]; } Caption: Key HMBC correlations confirming the chroman skeleton.
-
Trustworthiness through Connectivity:
-
Gem-Dimethyl Group: The protons of the methyl groups (~1.2, 1.4 ppm) will show correlations to the quaternary C-2 (~75 ppm) and the methylene C-3 (~35 ppm). This locks the gem-dimethyl group at the C-2 position.
-
Heterocyclic Ring Closure: The methylene protons H-3 (~2.1 ppm) will correlate to C-4a (~121 ppm), bridging the aliphatic portion to the aromatic ring.
-
Aromatic Fusion: The methine proton H-4 (~4.9 ppm) will correlate to C-5 (~128 ppm) and C-4a (~121 ppm), while the aromatic proton H-5 (~7.3 ppm) will correlate back to C-4 (~65 ppm) and C-4a. These reciprocal correlations unequivocally confirm the fusion of the two rings at the C-4a and C-8a positions.
-
Pillar 4: The Gold Standard - Unambiguous 3D Structure by X-ray Crystallography
While the combination of MS and NMR provides a definitive constitutional assignment, single-crystal X-ray crystallography offers the ultimate proof of structure.[10][11] It provides an unambiguous 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and both relative and absolute stereochemistry.
Experimental Workflow: From Solution to Structure
-
Crystallization: The most critical and often challenging step. Purified this compound is dissolved in a suitable solvent system, and crystals are grown via slow evaporation, vapor diffusion, or cooling.[10]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model.
// Workflow Edges HRMS -> HDI [label="Provides Molecular Formula"]; HDI -> IR [label="Suggests Rings/π-bonds"]; IR -> H1_NMR [label="Confirms -OH, Ether\nRules out C=O"]; H1_NMR -> C13_NMR; C13_NMR -> COSY; COSY -> HSQC [label="Assign Carbons"]; HSQC -> HMBC [label="Build Skeleton"]; HMBC -> XRAY [label="Proposed Structure"]; XRAY -> Final [label="Absolute 3D Structure"]; } Caption: Integrated workflow for structure elucidation.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent effects on NMR spectroscopy of 2,2-dimethylchroman-4-one derivatives: Experimental and theoretical studies [ri.conicet.gov.ar]
- 5. mdpi.com [mdpi.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mkuniversity.ac.in [mkuniversity.ac.in]
synthesis of 2,2-Dimethylchroman-4-ol from 2,2-dimethylchroman-4-one
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylchroman-4-ol from 2,2-dimethylchroman-4-one
Abstract
This technical guide provides a comprehensive scientific overview of the synthesis of this compound via the chemical reduction of its corresponding ketone, 2,2-dimethylchroman-4-one. The chroman-4-ol scaffold is a valuable intermediate in the synthesis of various biologically active molecules and natural products. This document details the core mechanistic principles of ketone reduction and presents field-proven protocols for the most effective and commonly employed synthetic methodologies. We will explore reductions using sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation, offering insights into the causality behind experimental choices, safety considerations, and reaction workup procedures. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and theoretically grounded resource for this specific transformation.
Introduction
The chroman scaffold is a privileged heterocyclic structure found in a multitude of natural products and pharmacologically active compounds. Specifically, 2,2-dimethylchroman-4-one serves as a versatile starting material for the synthesis of more complex molecules.[1] The reduction of its carbonyl group at the C4 position to a hydroxyl group yields this compound, a key synthetic intermediate. This transformation, while conceptually straightforward, requires careful consideration of reagent choice, reaction conditions, and potential side reactions to achieve high yield and purity.
This guide provides an in-depth analysis of the primary methods for this reduction, focusing on the practical application and mechanistic underpinnings of complex metal hydrides and catalytic hydrogenation. By understanding the relative strengths, weaknesses, and handling requirements of each method, researchers can select the optimal synthetic route for their specific laboratory context and research goals.
Mechanistic Foundation: The Nucleophilic Addition of Hydride
The conversion of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis. The fundamental mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] The carbonyl group's carbon-oxygen double bond is polarized, rendering the carbon atom electron-deficient and susceptible to attack.
A hydride-donating reagent, such as sodium borohydride or lithium aluminum hydride, serves as the source of the nucleophilic hydride. The reaction proceeds in two main stages:
-
Nucleophilic Attack: The hydride ion attacks the carbonyl carbon, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3]
-
Protonation: The negatively charged alkoxide intermediate is then protonated during a workup step, typically by adding a mild acid or a protic solvent (like water or alcohol), to yield the final alcohol product.[4]
Caption: General mechanism of ketone reduction to a secondary alcohol.
Synthetic Methodologies
Method 1: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, making it one of the most common and convenient reagents for converting ketones to alcohols.[3] Its principal advantage lies in its chemoselectivity; it readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters, amides, or carboxylic acids under standard conditions.[3][4] Furthermore, its stability in protic solvents like methanol and ethanol simplifies the experimental setup and makes it safer to handle compared to more powerful hydrides.
Expertise in Practice: The choice of a protic solvent (e.g., methanol) is not merely for solubility. The solvent's hydroxyl group can engage in hydrogen bonding with the ketone's carbonyl oxygen, further polarizing the C=O bond and activating it for nucleophilic attack by the hydride.[2]
Experimental Protocol: NaBH₄ Reduction
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylchroman-4-one (1.0 eq.) in methanol (approx. 0.2 M solution).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the reaction rate and minimize potential side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.2-1.5 eq.) to the cooled solution in small portions over 10-15 minutes. The portion-wise addition helps control the exothermic nature of the reaction and any hydrogen gas evolution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding aqueous 1N HCl or saturated ammonium chloride (NH₄Cl) solution at 0 °C to neutralize excess NaBH₄ and decompose the borate-ester complexes.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield pure this compound.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for ketones, easy to handle. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvent activates the carbonyl and is compatible with NaBH₄. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |
| Workup | Aq. NH₄Cl or 1N HCl | Neutralizes excess reagent and hydrolyzes intermediates. |
| Purification | Flash Column Chromatography | Removes inorganic salts and any unreacted starting material. |
graph "NaBH4_Workflow" { graph [splines=ortho, nodesep=0.6, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Ketone in MeOH"]; cool [label="Cool to 0 °C"]; add_nabh4 [label="Add NaBH₄ Portion-wise"]; react [label="Stir at RT (2-4h)"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; quench [label="Quench with Aq. NH₄Cl"]; extract [label="Extract with Ethyl Acetate"]; purify [label="Purify via Column Chromatography"]; characterize [label="Characterize Product"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve -> cool -> add_nabh4 -> react -> monitor; monitor -> quench [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; quench -> extract -> purify -> characterize -> end_node; }
Caption: Experimental workflow for the reduction using Sodium Borohydride.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is a significantly more powerful reducing agent than NaBH₄.[5][6] This heightened reactivity is due to the greater polarity and weaker bond strength of the Al-H bond compared to the B-H bond.[2] LAH can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[5][7]
Expertise in Practice: The high reactivity of LAH necessitates strict anhydrous (water-free) conditions. LAH reacts violently with water and other protic solvents to release flammable hydrogen gas.[5] Therefore, reactions must be conducted in dry ethereal solvents like anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The workup procedure must also be performed with extreme caution.
Experimental Protocol: LiAlH₄ Reduction
-
Preparation: Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add a suspension of LiAlH₄ (1.1-1.3 eq.) in anhydrous diethyl ether or THF.
-
Cooling: Cool the LAH suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve 2,2-dimethylchroman-4-one (1.0 eq.) in a separate flask with anhydrous ether/THF and add it dropwise to the stirred LAH suspension via an addition funnel. This "normal addition" (adding substrate to reagent) ensures the reagent is always in excess, promoting a rapid reduction.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Quenching (Fieser Workup): This is a critical safety step. While maintaining cooling at 0 °C, quench the reaction by the sequential, slow, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LAH in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Filtration & Extraction: Stir the resulting mixture for 15-30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
| Reagent | Reactivity | Functional Groups Reduced | Solvent | Safety |
| NaBH₄ | Mild | Aldehydes, Ketones | Protic (MeOH, EtOH) | Low, stable in air |
| LiAlH₄ | Strong | Aldehydes, Ketones, Esters, Acids, Amides, etc. | Anhydrous Ethers (THF) | High, pyrophoric, reacts violently with water |
graph "LiAlH4_Workflow" { graph [splines=ortho, nodesep=0.6, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Flame-Dried Glassware under N₂"]; add_lah [label="Suspend LiAlH₄ in Anhydrous THF"]; cool [label="Cool to 0 °C"]; add_ketone [label="Add Ketone Solution Dropwise"]; react [label="Stir at 0 °C (30-60 min)"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; quench [label="Cautious Fieser Workup (H₂O, NaOH)"]; filter[label="Filter through Celite®"]; purify [label="Dry and Concentrate Filtrate"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> setup -> add_lah -> cool -> add_ketone -> react -> monitor; monitor -> quench [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; quench -> filter -> purify -> end_node; }
Caption: Experimental workflow for the reduction using Lithium Aluminum Hydride.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation is an alternative reduction method that involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[8] This method is often considered a "greener" alternative as it avoids the use of hydride reagents and the generation of metallic salt byproducts.
Expertise in Practice: The reaction involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst. The hydrogen atoms are then added across the C=O double bond in a stepwise manner.[9] This method requires specialized equipment, such as a Parr hydrogenator or a balloon filled with H₂, to handle the hydrogen gas safely. The choice of catalyst and reaction conditions (pressure, temperature) can influence the reaction's efficiency and selectivity.
General Protocol: Catalytic Hydrogenation
-
Preparation: To a solution of 2,2-dimethylchroman-4-one in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation flask, add the catalyst (e.g., 5-10 mol% Pd/C).
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel with H₂ (typically 1-4 atm) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the product.
Caption: Conceptual diagram of a catalytic hydrogenation cycle on a metal surface.
Stereochemical Outcome
The reduction of the prochiral ketone 2,2-dimethylchroman-4-one creates a new stereocenter at the C4 position. Since the hydride can attack the planar carbonyl group from either face with equal probability, the reaction will produce a racemic mixture of the (R)- and (S)-enantiomers of this compound when using achiral reducing agents like NaBH₄ or LiAlH₄.[2]
Conclusion
The is a fundamental and highly efficient transformation. The choice of reducing agent is the primary determinant of the experimental protocol.
-
Sodium Borohydride (NaBH₄) is the preferred method for routine, small-scale synthesis due to its ease of use, high selectivity, and safety.
-
Lithium Aluminum Hydride (LiAlH₄) offers greater reactivity for more challenging reductions but demands rigorous adherence to anhydrous and inert atmosphere techniques.
-
Catalytic Hydrogenation provides a valuable alternative, particularly for larger-scale synthesis, though it requires specialized equipment.
By carefully selecting the appropriate methodology and adhering to the protocols outlined in this guide, researchers can reliably and safely synthesize this compound in high yield and purity, paving the way for further synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to 2,2-Dimethylchroman-4-ol: Synthesis, Properties, and Applications
This technical guide provides an in-depth exploration of 2,2-Dimethylchroman-4-ol, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical identity, synthesis, physicochemical properties, and prospective applications, grounded in established scientific principles and methodologies.
Core Identifiers and Chemical Structure
This compound is a derivative of the chroman scaffold, which is a core structural motif in a multitude of bioactive natural products, including flavonoids and tocopherols. The presence of gem-dimethyl groups at the C2 position and a hydroxyl group at the C4 position defines its unique chemical architecture and reactivity.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 71649-83-7 | [1][2] |
| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | [1] |
| Synonyms | 2,2-dimethyl-4-hydroxychroman | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Canonical SMILES | CC1(C)CC(O)C2=CC=CC=C2O1 | [1] |
| InChI Key | Not readily available |
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds. The chroman-4-ol is expected to be a solid at room temperature with moderate polarity.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available; expected to be higher than its precursor. | The precursor, 2,2-Dimethylchroman-4-one, has a melting point of 67-75 °C.[1] |
| Boiling Point | Predicted: ~273 °C | Prediction for the precursor ketone. The alcohol may have a slightly higher boiling point due to hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Expected based on the hydroxyl group and chroman backbone. |
| Appearance | Likely a white to off-white solid. | Based on typical appearance of similar chromanol compounds. |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups (two singlets), the methylene protons at C3, the carbinol proton at C4 (which will be a multiplet), and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two methyl carbons, the C2 quaternary carbon, the C3 methylene carbon, the C4 methine carbon, and the aromatic carbons.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. This is a key feature distinguishing it from its ketone precursor, which exhibits a strong C=O stretch around 1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of a water molecule and cleavage of the heterocyclic ring.
Synthesis of this compound
The most direct and common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 2,2-Dimethylchroman-4-one. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using hydride-based reducing agents.
Synthesis of the Precursor: 2,2-Dimethylchroman-4-one
The precursor ketone can be synthesized via a microwave-assisted reaction of resorcinol derivatives with 3,3-dimethylacrylic acid.[5] This method provides a reliable route to the chromanone scaffold.
Reduction of 2,2-Dimethylchroman-4-one to this compound
The reduction of the carbonyl group at the C4 position is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[6]
Experimental Protocol: Sodium Borohydride Reduction
Objective: To synthesize this compound via the reduction of 2,2-Dimethylchroman-4-one.
Materials:
-
2,2-Dimethylchroman-4-one (1.0 eq)
-
Methanol (as solvent)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Distilled water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,2-Dimethylchroman-4-one in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of distilled water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram of Synthetic Workflow```dot
Caption: Relationship between the chroman core and its potential biological activities.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally related compounds.
Table 3: Hazard Identification and Precautionary Statements
| Hazard Category | GHS Classification | Precautionary Statements |
| Eye Irritation | Warning | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] |
| Skin Sensitization | Warning | H317: May cause an allergic skin reaction. P280: Wear protective gloves. [1] |
| Handling | Not classified, but good laboratory practice is essential. | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [1][7] |
| Storage | Store in a cool, dry, well-ventilated place. | Keep container tightly closed. [1] |
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable heterocyclic compound with a straightforward synthetic route from its corresponding ketone. Its structural similarity to a wide range of bioactive molecules makes it an attractive scaffold for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to facilitate future research and development efforts in this promising area of chemical science.
References
- 1. 2,2-DIMETHYL-CHROMAN-4-ONE CAS#: 3780-33-4 [m.chemicalbook.com]
- 2. 2,2-Dimethylchroman | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 4. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]
The Ubiquitous Presence of 2,2-Dimethylchroman-4-ol Scaffolds in Nature: A Technical Guide for Researchers
Abstract
The 2,2-dimethylchroman-4-ol moiety represents a privileged heterocyclic scaffold found in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant interest within the scientific community, particularly in the fields of drug discovery and natural product chemistry. This technical guide provides an in-depth exploration of the natural occurrence of this compound derivatives, their biosynthetic origins, established methodologies for their isolation and structural elucidation, and a comprehensive overview of their pharmacological potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this important class of natural compounds.
Introduction: The Significance of the this compound Core
The chroman ring system, a bicyclic ether, is a common motif in a vast number of natural products. The specific derivatization to a this compound structure confers distinct physicochemical properties that are often crucial for their biological function. These compounds are biosynthetically intriguing, often arising from the convergence of different metabolic pathways. Their structural diversity, stemming from various substitutions on the chroman ring and stereochemical complexities at the C4 hydroxyl group, contributes to their wide range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antioxidant effects. Understanding the natural sources and biosynthetic pathways of these molecules is paramount for their sustainable exploitation and for the development of novel therapeutic agents.
Natural Occurrence: A Widespread Yet Untapped Resource
This compound derivatives are not confined to a single biological kingdom but are rather distributed across a variety of organisms, from terrestrial plants to marine fungi. This widespread occurrence underscores the evolutionary significance and diverse functional roles of this chemical scaffold.
Fungal Kingdom: A Prolific Source
Fungi, particularly endophytic and marine-derived species, are a rich source of structurally unique this compound derivatives.[1] These microorganisms often produce a plethora of secondary metabolites as a means of chemical defense or communication.
A notable example is the isolation of novel fusarochromanone derivatives from the marine fungus Fusarium equiseti.[2] Chemical investigation of this fungus led to the identification of several compounds possessing the 2,2-dimethylchroman core, highlighting the potential of marine fungi as a source for novel drug leads.[2] Endophytic fungi, residing within the tissues of living plants, also represent a promising and relatively underexplored source of these compounds. Research into the secondary metabolites of endophytic fungi isolated from various plant species has revealed a diverse array of bioactive molecules, including chroman derivatives.[1]
Plant Kingdom: A Traditional Reservoir
The plant kingdom has historically been a primary source for the discovery of natural products. The aerial parts of Eupatorium fortunei have been shown to contain 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, a derivative that exhibits cytotoxic activities.[3] Another example is the isolation of a new chroman derivative, 4,4,8-trimethoxychroman, from the aerial parts of Phyllanthus amarus, a plant with a long history of use in traditional medicine.[4]
Marine Invertebrates: An Emerging Frontier
Marine invertebrates, such as sponges, are known to host symbiotic microorganisms that are the true producers of many of the bioactive compounds isolated from them. While direct isolation of this compound derivatives from sponges is an area of ongoing research, the vast chemical diversity of sponge-derived natural products suggests they are a promising frontier for the discovery of novel chromanoids.
Biosynthesis: The Molecular Machinery Behind the Scaffold
The biosynthesis of the 2,2-dimethylchroman ring is a fascinating example of nature's chemical ingenuity, often involving a combination of polyketide and isoprenoid pathways. The core chroman structure is typically derived from a polyketide precursor, which then undergoes prenylation and subsequent cyclization.
The initial steps of the biosynthesis often involve Type I or Type III polyketide synthases (PKSs) .[5][6][7][8] These enzymes catalyze the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes cyclization and aromatization to produce a phenolic precursor.
The subsequent and crucial step is the introduction of a dimethylallyl group, which is the precursor to the 2,2-dimethylpyran ring. This reaction is catalyzed by prenyltransferases (PTs) , a diverse superfamily of enzymes.[9][10][11][12] Specifically, aromatic prenyltransferases catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the phenolic precursor. The formation of the heterocyclic ring is then achieved through an intramolecular cyclization. An enzyme isolated from Tephrosia vogellii has been shown to convert rot-2′-enonic acid into the 6′,6′-dimethylchromen deguelin, demonstrating the enzymatic nature of this cyclization.[13]
Caption: Generalized biosynthetic pathway of this compound derivatives.
Isolation and Purification: A Step-by-Step Protocol
The successful isolation of this compound derivatives from their natural sources requires a systematic and multi-step approach. The following protocol provides a general framework that can be adapted based on the specific source material and the physicochemical properties of the target compound.
Caption: A typical workflow for the isolation and purification of this compound derivatives.
Experimental Protocol:
-
Extraction:
-
The source material (e.g., fungal mycelium and culture broth, or dried and powdered plant material) is extracted with an appropriate organic solvent. Ethyl acetate is commonly used for its ability to extract a wide range of medium-polarity compounds. Maceration or Soxhlet extraction can be employed.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Preliminary Fractionation (Column Chromatography):
-
The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol), is used to separate the components based on their polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Bioassay-Guided Fractionation (Optional but Recommended):
-
The collected fractions are screened for the desired biological activity (e.g., antimicrobial, cytotoxic). This allows for the targeted isolation of bioactive compounds, saving time and resources.
-
-
Further Purification (Sephadex LH-20 and Preparative HPLC):
-
The bioactive fractions are further purified using size-exclusion chromatography on Sephadex LH-20, which separates compounds based on their molecular size.
-
Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mixture of water and acetonitrile or methanol is commonly used.
-
Structural Elucidation: Unraveling the Molecular Architecture
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for determining the carbon skeleton and the placement of substituents.[2][14][15][16]
-
¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity. Key signals for a this compound derivative include:
-
Two singlets for the gem-dimethyl groups at C2.
-
Signals for the methylene protons at C3.
-
A signal for the methine proton at C4, often coupled to the C3 protons.
-
Signals for the aromatic protons, with their splitting patterns revealing the substitution pattern on the benzene ring.
-
A signal for the hydroxyl proton at C4.
-
-
¹³C NMR: Provides information about the number and types of carbon atoms. Key signals include:
-
A quaternary carbon signal for C2.
-
A methylene carbon signal for C3.
-
A methine carbon signal for C4 bearing the hydroxyl group.
-
Signals for the aromatic carbons.
-
Signals for the two methyl carbons at C2.
-
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons and for the unambiguous assignment of all signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[17][18][19][20] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. The fragmentation pattern in the mass spectrum can provide valuable structural information. For 2,2-dimethylchroman derivatives, characteristic fragmentation patterns often involve the loss of a methyl group and retro-Diels-Alder fragmentation of the pyran ring.
Biological Activities and Therapeutic Potential
This compound derivatives have been reported to possess a wide range of biological activities, making them attractive candidates for drug development.
| Biological Activity | Compound/Derivative | Source Organism | Reported IC₅₀/Activity | Reference(s) |
| Antimicrobial | 2-Hydroxymethyl-chroman-4-one | Burkholderia sp. MSSP | Good activity against Pythium ultimum, Phytophthora capsici, and Sclerotinia sclerotiorum. | [21] |
| Antifungal | Chroman-4-one derivatives | Synthetic | MIC values in the range of 32–250 µg/mL against various fungi. | [22][23][24][25][26] |
| Cytotoxic | 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one | Eupatorium fortunei | IC₅₀ values of 5.95 ± 0.89 and 5.32 ± 0.31 μM against A549 and MCF-7 cells, respectively. | [3] |
| 4,4,8-trimethoxychroman | Phyllanthus amarus | IC₅₀ value of 16.2 µg/mL against human ovarian A2780 cancer cells. | [4] | |
| Anti-inflammatory | N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Synthetic | Potent inhibitor of TNF-α-induced ICAM-1 expression. | [27][28] |
| Antioxidant | Chromone derivatives | Synthetic | Significant radical scavenging activity in ABTS and ORAC assays. | [29][30][31][32][33] |
| Cholinesterase Inhibition | gem-dimethylchroman-4-ol derivatives | Synthetic | Good inhibition of butyrylcholinesterase (IC₅₀ in the range of 2.9 – 7.3 μM). | [34] |
Table 1: Summary of Biological Activities of this compound Derivatives and Related Compounds.
Future Perspectives and Conclusion
The natural world remains a vast and largely untapped reservoir of novel chemical entities with therapeutic potential. The this compound scaffold represents a compelling example of a privileged structure that has been repeatedly selected by nature for its diverse biological functions. As this guide has detailed, these compounds are accessible from a variety of natural sources, particularly fungi, and their isolation and characterization can be achieved through established methodologies.
Future research in this area should focus on several key aspects:
-
Exploration of Untapped Natural Sources: A systematic investigation of novel microbial habitats, such as extremophiles and previously uncultured microorganisms, is likely to yield new and structurally diverse this compound derivatives.
-
Biosynthetic Engineering: A deeper understanding of the enzymatic machinery responsible for the biosynthesis of these compounds will open up opportunities for metabolic engineering and the production of novel analogues through combinatorial biosynthesis.[6][35][36][37]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of bioactive this compound derivatives is crucial for their development as therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a wider range of analogues will provide valuable insights into the structural features required for optimal activity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prenyltransferases of the dimethylallyltryptophan synthase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure, mechanism and function of prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthetic origin of the 2,2-dimethylchromen ring: formation of deguelin by a cyclase enzyme from Tephrosia vogellii - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+ [pearson.com]
- 21. Isolation and anti-fungal activities of 2-hydroxymethyl-chroman-4-one Produced by Burkholderia sp. MSSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. dspace.uevora.pt [dspace.uevora.pt]
- 35. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 36. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Oxidative rearrangements during fungal biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylchroman-4-ol
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Dimethylchroman-4-ol, a heterocyclic compound with a core structure found in various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis.
Introduction
This compound is a derivative of the chroman ring system, a common scaffold in a wide range of natural products and synthetic compounds of medicinal interest. The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its synthesis and characterization.
Synthesis of this compound
The most direct and common synthetic route to this compound is through the reduction of its corresponding ketone, 2,2-Dimethylchroman-4-one. This transformation is typically achieved with high efficiency using a variety of reducing agents.
Experimental Protocol: Reduction of 2,2-Dimethylchroman-4-one
Materials:
-
2,2-Dimethylchroman-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,2-Dimethylchroman-4-one in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.5 equivalents).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
This reduction of the carbonyl group is a key transformation that will be reflected in the spectroscopic data, as will be discussed in the following sections. A similar reduction has been reported for substituted chroman-4-ones.[1]
References
An In-depth Technical Guide to the Solubility and Stability of 2,2-Dimethylchroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylchroman-4-ol is a heterocyclic organic compound with a core structure found in a variety of biologically active molecules. As with any compound of interest in pharmaceutical and chemical research, a thorough understanding of its physicochemical properties is paramount for its effective application. This technical guide provides a comprehensive overview of the solubility and stability of this compound. It details a plausible synthetic route, outlines experimental protocols for solubility determination and forced degradation studies, and discusses the anticipated degradation pathways based on its chemical structure. This document is intended to be a valuable resource for scientists engaged in the research and development of chroman-based compounds.
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities. This compound, a derivative of this class, presents a unique combination of a rigid heterocyclic ring system and a reactive benzylic alcohol moiety. The solubility and stability of this compound are critical parameters that influence its handling, formulation, bioavailability, and overall potential as a drug candidate or a synthetic intermediate. This guide aims to provide a detailed exploration of these properties, grounded in established chemical principles and supported by data from analogous structures.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol
-
Structure:
-
A bicyclic structure consisting of a dihydropyran ring fused to a benzene ring.
-
Two methyl groups at the C2 position.
-
A hydroxyl group at the C4 position, creating a benzylic alcohol.
-
Synthesis of this compound
A common and effective route for the synthesis of this compound involves a two-step process: the synthesis of the corresponding ketone, 2,2-dimethylchroman-4-one, followed by its reduction to the desired alcohol.
Step 1: Synthesis of 2,2-Dimethylchroman-4-one
The synthesis of 2,2-dimethylchroman-4-one can be achieved through the reaction of a phenol with 3,3-dimethylacrylic acid in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA).
Caption: Synthesis of 2,2-Dimethylchroman-4-one.
Step 2: Reduction to this compound
The carbonyl group of 2,2-dimethylchroman-4-one can be selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
discovery and isolation of chromanol compounds
An In-Depth Technical Guide to the Discovery and Isolation of Chromanol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromanol-based compounds, most notably the vitamin E family of tocopherols and tocotrienols, represent a vital class of lipid-soluble antioxidants synthesized by photosynthetic organisms.[1][2] Their discovery, rooted in early 20th-century nutritional science, has evolved into a sophisticated field encompassing biosynthesis, chemical synthesis, and advanced isolation methodologies. This guide provides a comprehensive technical overview of the journey from the initial discovery of these "antisterility factors" to the modern, high-throughput techniques required for their extraction, purification, and characterization. We delve into the causality behind experimental choices in isolation protocols, from solvent selection in initial extractions to the nuanced application of chromatographic techniques for separating structurally similar isomers. This document serves as a foundational resource for researchers aiming to isolate and study these potent bioactive molecules.
A Century of Discovery: From Nutritional Science to Antioxidant Chemistry
The story of chromanols begins with the discovery of Vitamin E. In 1922, researchers Herbert M. Evans and Katharine J. Scott Bishop at the University of California, Berkeley, identified a fat-soluble nutrient essential for preventing fetal resorption in rats.[3][4] This unknown "antisterility factor," found in wheat germ and leafy greens, was named Vitamin E.[3] The compound was first isolated in 1935 and chemically synthesized in 1938.[5][6] Its name, tocopherol, was derived from the Greek words tokos (childbirth) and pherein (to bear), reflecting its initial link to reproductive health.[3]
Subsequent research in the 1920s and 1930s unveiled its powerful role as a fat-soluble antioxidant that protects cell membranes from oxidative damage.[3][4] This discovery broadened the significance of Vitamin E far beyond fertility, linking it to cardiovascular health and cellular protection.[3]
Today, "Vitamin E" is recognized as a group of eight related compounds featuring a 6-hydroxychromanol ring: four tocopherols and four tocotrienols.[5][6] These congeners (α, β, γ, δ) are differentiated by the number and position of methyl groups on the chromanol ring.[5] While all forms exhibit antioxidant activity, α-tocopherol is the most biologically active form in humans, a preference dictated by the hepatic α-tocopherol transfer protein (α-TTP), which selectively incorporates it into lipoproteins for circulation.[4]
Natural Occurrence and Biosynthesis
Chromanols are exclusively synthesized by photosynthetic organisms, including plants, algae, and cyanobacteria.[1] Humans and other animals must obtain these essential nutrients through their diet.[1] Rich natural sources include nuts, seeds, and the vegetable oils derived from them, such as wheat germ, sunflower, and soybean oils.[5][7] Green leafy vegetables are also a significant source, with α-tocopherol being the predominant form in leaves.[5]
The biosynthesis of tocochromanols occurs in the plastids of plant cells.[5][8] The pathway involves the condensation of two primary precursors:
-
Homogentisic Acid (HGA): This aromatic head group is derived from the shikimic acid pathway.[9][10]
-
A Polyprenyl Pyrophosphate Tail: The nature of this hydrophobic side chain determines the type of chromanol.
The condensation of HGA and the prenyl tail is followed by a series of methylation and cyclization steps to form the final α, β, γ, or δ structures.[1][8]
Caption: Simplified biosynthetic pathway of tocopherols and tocotrienols in plants.
A Validated Workflow for Isolation and Purification
The isolation of chromanols from natural sources is a multi-step process designed to separate these lipophilic compounds from a complex matrix of other lipids, pigments, and cellular components.[7][11][12] The choice of methodology is dictated by the source material, the target chromanol's polarity, and the desired scale and purity of the final product.
Caption: General experimental workflow for the isolation and purification of chromanols.
Step 1: Extraction from the Matrix
The primary goal of extraction is to efficiently solubilize chromanols from the source material while minimizing the co-extraction of interfering compounds.[13]
Method 1: Solvent Extraction This is the most fundamental approach, leveraging organic solvents to dissolve the lipid-soluble chromanols.[13][14]
-
Rationale: The principle of "like dissolves like" governs solvent choice. Nonpolar solvents (e.g., hexane, petroleum ether) are effective for extracting tocopherols from oil-rich seeds. For plant tissues with higher water content, more polar solvents like ethanol, acetone, or mixtures (e.g., hexane/isopropanol) are used to penetrate the cellular structures.[13][15]
-
Techniques:
-
Maceration: Soaking the ground material in a solvent. Simple but can be time-consuming.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent, repeatedly washed over the sample. This ensures a high recovery rate.[14]
-
-
Protocol: Soxhlet Extraction of Tocopherols from Seed Meal
-
Accurately weigh ~10 g of finely ground, dried seed meal and place it into a cellulose thimble.
-
Add an antioxidant, such as Butylated Hydroxytoluene (BHT) or pyrogallol, to the extraction solvent (e.g., n-hexane) to prevent oxidative degradation of the chromanols during extraction.[16]
-
Place the thimble in the Soxhlet extractor. Assemble the apparatus with a round-bottom flask containing ~250 mL of n-hexane.
-
Heat the flask to reflux for 6-8 hours. The solvent will cycle through the sample, extracting the lipids.
-
After extraction, cool the flask and evaporate the solvent using a rotary evaporator at 40°C to obtain the crude lipid extract.
-
Method 2: Supercritical Fluid Extraction (SFE) A modern, "green" alternative that uses supercritical CO₂ as the solvent.[17][18]
-
Rationale: Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ behaves as a supercritical fluid with properties between a liquid and a gas.[19] Its solvating power can be finely tuned by adjusting pressure and temperature, allowing for selective extraction.[19][20] It is particularly advantageous for extracting thermolabile compounds as it operates at low temperatures.[17]
-
Protocol: SFE of Tocopherols
-
Load the ground plant material into the extraction vessel.
-
Set the extraction parameters. Typical conditions for tocopherols are a temperature of 40-60°C and a pressure of 300-400 bar.[17]
-
Pump supercritical CO₂ through the vessel. The extracted compounds are dissolved in the fluid.
-
Route the fluid to a separator, where the pressure is reduced. This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds, which are then collected.
-
| Extraction Method | Principle | Advantages | Disadvantages | Best For |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycled solvent.[14] | High extraction efficiency; requires less solvent than maceration. | Time-consuming; requires heat, which can degrade sensitive compounds. | Robust, well-established laboratory-scale extraction. |
| Supercritical Fluid (CO₂) Extraction | Utilizes tunable solvating power of CO₂ above its critical point.[19] | "Green" solvent; low operating temperatures; highly selective.[17][21] | High initial equipment cost; less effective for highly polar compounds. | Industrial-scale extraction; isolation of thermolabile compounds. |
Step 2 (Optional): Saponification
-
Rationale: In many natural sources, a portion of chromanols exists in an esterified form, bound to fatty acids.[14] Saponification, or alkaline hydrolysis, is a crucial step to cleave these ester bonds, releasing the free chromanols for accurate quantification of the total tocol content.[14][16] This step is essential when working with complex food matrices or cereal grains.[16]
-
Protocol: Alkaline Saponification
-
Dissolve the crude extract in ethanol. Add an antioxidant like ascorbic acid or pyrogallol.
-
Add a concentrated solution of potassium hydroxide (KOH) (e.g., 60% w/v).[16]
-
Heat the mixture in a water bath at 70-80°C for 30-60 minutes under a nitrogen atmosphere to prevent oxidation.[16]
-
After cooling, add water and proceed to liquid-liquid extraction to recover the non-saponifiable fraction containing the free chromanols.
-
Step 3 & 4: Preliminary Purification and Fractionation
After initial extraction, the crude product is a complex mixture. Open column chromatography is the workhorse technique for initial cleanup and fractionation.[22][23]
-
Rationale: This technique separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[22][24] For chromanols, silica gel is the most common stationary phase. A nonpolar solvent (mobile phase), such as hexane, is used initially, and the polarity is gradually increased by adding a more polar solvent like ethyl acetate or isopropanol.[15][22] Less polar compounds (like hydrocarbons) elute first, followed by the chromanols, and finally the more polar lipids.
-
Protocol: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract (post-saponification if performed) in a minimal amount of n-hexane and load it onto the top of the column.
-
Begin elution with 100% n-hexane to wash out nonpolar impurities like squalene.
-
Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 2%, 5%, 10% ethyl acetate in hexane).
-
Collect fractions sequentially and analyze them using Thin-Layer Chromatography (TLC) to identify which fractions contain the chromanols.
-
Pool the chromanol-rich fractions and evaporate the solvent.
-
Step 5: High-Resolution Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and purifying individual chromanol isomers.[15][25]
-
Rationale: HPLC offers superior resolution compared to open-column methods. The choice between normal-phase and reversed-phase is critical.
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase (e.g., hexane/isopropanol).[15] This method excels at separating the α, β, γ, and δ isomers, which differ only in the position of methyl groups on the polar chromanol ring.[15]
-
Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase (e.g., C18, C30) and a polar mobile phase (e.g., methanol/water).[15] This is effective for separating tocopherols from the more non-polar tocotrienols.
-
-
Protocol: Preparative NP-HPLC for Isomer Separation
-
Column: Silica-based column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of n-hexane with a small percentage of a polar modifier, such as isopropanol (0.5-1%) or 1,4-dioxane (3%).[15]
-
Flow Rate: 3-5 mL/min for a semi-preparative column.
-
Detection: Fluorescence detection is highly sensitive and selective for chromanols (Excitation: ~295 nm, Emission: ~330 nm).[15][26][27]
-
Procedure: Dissolve the fraction from the previous step in the mobile phase. Inject onto the HPLC system. Collect the peaks corresponding to each isomer as they elute. Evaporate the solvent to obtain the pure compound.
-
Structural Elucidation and Characterization
Once a compound is isolated, its identity and purity must be unequivocally confirmed using spectroscopic techniques.[28][29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete chemical structure.[28][30]
-
¹H NMR: Provides information on the number and environment of protons. Key signals include the phenolic hydroxyl proton, aromatic protons on the chromanol ring, and methyl groups.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the substitution pattern on the chromanol ring and the structure of the side chain.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns.[31][32]
-
Electron Ionization (EI-MS): Often shows a strong molecular ion peak and a characteristic fragment from the cleavage of the side chain (retro-Diels-Alder reaction), which is indicative of the chromanol core.
-
Electrospray Ionization (ESI-MS): A softer ionization technique useful for confirming the molecular weight.
-
| Technique | Information Provided | Application in Chromanol Analysis |
| ¹H NMR | Proton environment, count, and connectivity. | Distinguishes isomers by the pattern of aromatic protons and methyl group signals. |
| ¹³C NMR | Carbon skeleton framework. | Confirms the number of carbons and the substitution on the aromatic ring. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[32] | Confirms the elemental formula and provides structural clues from fragmentation. |
| HPLC-FLD | Retention time and fluorescence response. | Quantifies and confirms the purity of isolated isomers based on standards.[15] |
Conclusion and Future Directions
The journey from the discovery of Vitamin E to the precise isolation of diverse chromanols showcases the advancement of analytical and separation science. The methodologies outlined in this guide, from selective supercritical fluid extraction to high-resolution isomer separation via HPLC, provide a robust framework for researchers in natural products and drug development. While tocopherols are well-studied, a vast structural diversity of other chromanols and chromenols exists in nature, particularly in marine organisms like algae.[1][2][33] The application of these validated isolation protocols will be critical in unlocking the therapeutic potential of these novel compounds, paving the way for new discoveries in their biological activity and potential as anti-inflammatory and anti-carcinogenic agents.[33][34]
References
- 1. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Food History [healthfoodhistory.org]
- 4. A history of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin E - Wikipedia [en.wikipedia.org]
- 6. The Unique History of Vitamin E (Alpha Tocopherol) – Djea Natural Hair Salon | Conyers, GA [djeahairspa.com]
- 7. EP0171009B1 - Purification of tocopherols by extraction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Observations on the biosynthesis of phytoterpenoid quinone and chromanol nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Origins and Transport of Vitamin E Biosynthetic Precursors [frontiersin.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. search.library.northwestern.edu [search.library.northwestern.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. aocs.org [aocs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eresearchco.com [eresearchco.com]
- 19. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]
- 20. Some Advances in Supercritical Fluid Extraction for Fuels, Bio-Materials and Purification [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. chromtech.com [chromtech.com]
- 24. columbia.edu [columbia.edu]
- 25. Novel HPLC analysis of tocopherols, tocotrienols, and cholesterol in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jstage.jst.go.jp [jstage.jst.go.jp]
- 27. openagrar.de [openagrar.de]
- 28. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. [2509.00640] NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization [arxiv.org]
- 31. Compare GC-MS vs NMR for Structure Elucidation [eureka.patsnap.com]
- 32. fiveable.me [fiveable.me]
- 33. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 34. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Unlocking the Therapeutic Potential of the 2,2-Dimethylchroman Core
An In-Depth Technical Guide to Theoretical Studies on 2,2-Dimethylchroman Scaffolds
The 2,2-dimethylchroman scaffold is a privileged heterocyclic system, forming the structural backbone of a multitude of natural products and synthetic molecules with significant pharmacological activities. From its presence in anti-cancer agents to its role in anti-leishmanial and anti-inflammatory compounds, this robust core offers a versatile platform for drug discovery.[1][2][3] However, unlocking its full potential requires a deep, predictive understanding of its structure, reactivity, and interactions at a molecular level. This is where theoretical and computational studies become indispensable.
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple survey of the literature. As a Senior Application Scientist, my goal is to provide a practical and logical framework for applying theoretical methods to the 2,2-dimethylchroman scaffold. We will explore not just what computational tools to use, but why specific methodologies are chosen, how to interpret their outputs, and how these in silico insights create a synergistic, iterative cycle with experimental chemistry to accelerate the development of novel therapeutics.
Part 1: The Computational Toolkit: Methodologies for Interrogating the 2,2-Dimethylchroman Scaffold
The foundation of modern drug discovery is a partnership between empirical testing and theoretical prediction. For a scaffold like 2,2-dimethylchroman, computational chemistry provides a powerful lens to visualize and quantify molecular behavior, guiding synthetic efforts toward compounds with higher potency and better drug-like properties.
Quantum Mechanics: Decoding Electronic Structure and Reactivity
At the heart of understanding any molecule lies its electronic structure. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer profound insights into the intrinsic properties of the 2,2-dimethylchroman core.
Causality of Choice: Why DFT? DFT is the workhorse of computational chemistry for systems of this size because it provides an optimal balance between accuracy and computational cost. Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately predicting energies, geometries, and electronic properties.[4] This allows us to reliably model how different substituents on the chroman ring will alter its fundamental chemical nature.
Protocol: A Standard DFT Workflow for a Substituted 2,2-Dimethylchroman Derivative
-
Structure Preparation: Build the initial 3D structure of the target molecule using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.
-
Method: B3LYP functional. This hybrid functional is widely used and provides reliable results for organic molecules.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is robust, including diffuse functions (++) to describe lone pairs and polarization functions (d,p) for accurately modeling bonding.[4]
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields thermodynamic properties like entropy and enthalpy.
-
-
Property Calculation: From the optimized wavefunction, calculate key electronic descriptors:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability.[4]
-
Molecular Electrostatic Potential (MEP) Map: Visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions.
-
Fukui Functions: Quantify the local reactivity at each atomic site, predicting susceptibility to nucleophilic or electrophilic attack.[4]
-
Workflow Visualization: DFT Analysis Pipeline
Caption: Standard workflow for DFT calculations on a 2,2-dimethylchroman derivative.
Molecular Docking: Predicting Biological Interactions
When designing drugs, the primary question is: "How well does my molecule bind to its biological target?" Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site.
Causality of Choice: Why Molecular Docking? For 2,2-dimethylchroman derivatives, which have shown activity against targets like estrogen receptors (ER-α and ER-β), docking is essential.[1] It allows for rapid, virtual screening of many potential derivatives, prioritizing those with the highest predicted affinity for synthesis and biological testing. This in silico approach saves significant time and resources.
Protocol: Docking a 2,2-Dimethylchroman Analog into the Estrogen Receptor (ER-α)
-
Receptor Preparation:
-
Download the crystal structure of ER-α from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign partial charges. This step is critical for accurately modeling electrostatic interactions.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of the 2,2-dimethylchroman analog (often using the output from a DFT optimization).
-
Assign rotatable bonds and partial charges.
-
-
Grid Generation: Define the binding site on the receptor. This is typically a cube centered on the position of the original co-crystallized ligand, defining the search space for the docking algorithm.
-
Docking Execution: Run the docking simulation using software like AutoDock or Glide. The algorithm will systematically sample different poses (orientations and conformations) of the ligand within the binding site.
-
Pose Analysis & Scoring:
-
Analyze the top-ranked poses. The best pose is typically selected based on a scoring function that estimates the free energy of binding (e.g., lower kcal/mol indicates better affinity).
-
Self-Validation: Critically examine the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor residues. The predicted interactions should be chemically sensible and, if possible, align with known structure-activity relationship (SAR) data.
-
Workflow Visualization: Molecular Docking Process
Caption: Key steps in a typical molecular docking simulation workflow.
Part 2: Applications and Theoretical Insights
Applying these computational methodologies to the 2,2-dimethylchroman scaffold has yielded significant insights that directly inform drug design and development.
Mapping Physicochemical Properties and Reactivity
Computational studies have systematically explored how adding various functional groups to the 2,2-dimethylchroman ring impacts its properties.[4]
Data Summary: Impact of Substituents on Electronic Properties
| Substituent Group | Position | Predicted Effect on HOMO-LUMO Gap | Implication for Reactivity/Stability | Reference |
| Carbonyl (e.g., -CHO) | C6 | Decreases | Increases reactivity | [4] |
| Vinyl (e.g., -CH=CH2) | C6 | Decreases | Affects optical properties, reactivity | [4] |
| Hydroxyl (e.g., -OH) | C7 | Increases | Modulates solubility and H-bonding | [5] |
| Nitro (e.g., -NO2) | C8 | Significantly Decreases | Strong electron withdrawal, high reactivity | [5] |
These theoretical predictions are invaluable for tuning the scaffold's properties. For instance, if a target requires a more reactive compound, the addition of an electron-withdrawing group like a nitro or carbonyl group would be a rational starting point for synthesis.[4][5]
Case Study: Designing Anti-Breast Cancer Agents
The 2,2-dimethylchroman core has been successfully incorporated into analogs of Tamoxifen, a widely used drug for estrogen receptor-positive (ER+) breast cancer.[1][6]
The Challenge: Receptors are not static; they undergo conformational changes upon ligand binding.[1] The goal was to design chroman-based analogs that could effectively modulate the estrogen receptor.
The Theoretical Approach:
-
Hypothesis: By incorporating the 2,2-dimethylchroman scaffold, both stereochemically flexible and constrained analogs could be created to explore the receptor's binding pocket.
-
In Silico Validation: Molecular docking simulations were performed to predict the binding affinity of the newly designed compounds with both ER-α and ER-β.[1]
-
Key Insight: The docking studies elucidated the probable binding modes, showing how the chroman core and its substituents could form favorable interactions within the receptor's hydrophobic pocket, mimicking key interactions of the natural ligand, estradiol.[6]
The Result: The theoretical predictions guided the synthesis of several compounds that showed significant antiproliferative activity against both ER+ (MCF-7) and ER- (MDA-MB-231) breast cancer cell lines.[1] This demonstrates a successful translation from computational prediction to experimental validation.
Part 3: The Synergy of Theory and Experiment
The true power of theoretical studies is realized when they are integrated into a continuous, iterative drug discovery cycle. Predictions from computational models are not an endpoint; they are hypotheses that must be tested experimentally.
The Iterative Drug Discovery Cycle
-
Design (In Silico): Use computational tools (DFT, docking) to design a small library of virtual 2,2-dimethylchroman derivatives with high predicted activity and favorable properties.
-
Synthesize (Wet Lab): Synthesize the most promising candidates prioritized by the computational analysis.[2][7]
-
Test (Biological Assay): Evaluate the synthesized compounds for their biological activity (e.g., IC50 values against cancer cell lines or microbes).[1][7]
-
Analyze & Refine (Feedback Loop): Correlate the experimental results with the initial theoretical predictions. This analysis generates a new, more refined hypothesis, which feeds back into the design phase for the next generation of compounds. This is the core of developing a Quantitative Structure-Activity Relationship (QSAR).
Workflow Visualization: The Integrated Drug Discovery Cycle
Caption: The iterative cycle of modern, computationally-guided drug discovery.
Conclusion and Future Outlook
Theoretical studies are an essential pillar in the exploration of the 2,2-dimethylchroman scaffold. They provide a rational basis for chemical synthesis, allowing researchers to navigate the vast chemical space with purpose and efficiency. By leveraging the predictive power of quantum mechanics and molecular modeling, we can decode the relationships between molecular structure and biological function, accelerating the journey from a promising scaffold to a life-saving therapeutic. The continued evolution of computational algorithms and hardware promises to further enhance the precision of these theoretical tools, solidifying their indispensable role in the future of drug development.
References
- 1. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of Chiral Chromanols in Medicinal Chemistry
An Application Guide to the Stereoselective Synthesis of 2,2-Dimethylchroman-4-ol
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Specifically, the stereochemistry of substituents on the chroman ring plays a pivotal role in dictating pharmacological activity, as enantiomers of a chiral drug can exhibit significantly different efficacy, metabolism, and toxicity.[2][3] The this compound framework, with its chiral center at the C4 position, is a key structural component in molecules developed for various therapeutic areas, including neurodegenerative diseases and oncology.[4][5] Consequently, robust and efficient methods for the synthesis of enantiomerically pure (R)- and (S)-2,2-dimethylchroman-4-ol are of paramount importance to the drug discovery and development pipeline.
This technical guide provides detailed protocols and scientific rationale for two primary strategies for achieving the stereoselective synthesis of this compound: (A) the asymmetric reduction of the prochiral ketone, 2,2-dimethylchroman-4-one, and (B) the enzymatic kinetic resolution of the racemic alcohol. These methods offer distinct advantages and are chosen based on factors such as scalability, desired enantiomer, and available resources.
Part A: Asymmetric Reduction of 2,2-Dimethylchroman-4-one
The most direct route to enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone. This approach establishes the C4 stereocenter in a single, atom-economical step. Success hinges on the selection of a chiral catalyst or reagent that can effectively differentiate between the two prochiral faces of the carbonyl group.
Workflow for Asymmetric Reduction
Caption: General workflow for asymmetric reduction of a prochiral ketone.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and often operationally simple method for the reduction of ketones. It typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor like formic acid or isopropanol. The Noyori-type ruthenium catalysts are particularly effective for this transformation.[6]
Principle: The substrate, 2,2-dimethylchroman-4-one, coordinates to the chiral Ru(II) catalyst. The hydride is then delivered from the hydrogen donor (formic acid) to the carbonyl carbon from one specific face, dictated by the stereochemistry of the chiral diamine ligand (e.g., (R,R)-TsDPEN), leading to the formation of the corresponding (S)-alcohol.
Step-by-Step Protocol:
-
Catalyst Pre-activation: In a dry, inert-atmosphere glovebox or Schlenk line, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 2.2 mol%) to a flask.
-
Reaction Setup: Add degassed solvent (e.g., dichloromethane or a 5:2 mixture of formic acid and triethylamine). Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Substrate Addition: Add 2,2-dimethylchroman-4-one (1.0 equivalent) to the activated catalyst solution.
-
Reaction Monitoring: Stir the reaction at the designated temperature (e.g., 28-40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Data Summary Table (Expected Results):
| Catalyst System | H-Source | Temp (°C) | Typical Yield (%) | Typical ee (%) | Product |
| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH/NEt₃ | 30 | >90% | >95% | (S)-alcohol |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | 30 | >90% | >95% | (R)-alcohol |
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method that uses a chiral oxazaborolidine catalyst to stereoselectively deliver hydride from a borane source to a prochiral ketone.
Principle: The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the CBS catalyst. This coordination pre-organizes the ketone in a sterically defined manner. The borane (e.g., BH₃·THF) then delivers a hydride to the carbonyl carbon, with the bulky substituent of the catalyst directing the attack to a specific face of the ketone, resulting in high enantioselectivity.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the CBS catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approx. 1.0 equivalent) dropwise. Stir for 10-15 minutes.
-
Substrate Addition: Dissolve 2,2-dimethylchroman-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture at 0°C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the flask to 0°C and carefully quench by the slow, dropwise addition of methanol. Stir until gas evolution ceases.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alcohol.
-
Analysis: Determine the enantiomeric excess (ee) using chiral HPLC.
Data Summary Table (Expected Results):
| Catalyst | Borane Source | Temp (°C) | Typical Yield (%) | Typical ee (%) | Product |
| (R)-Methyl-CBS | BH₃·SMe₂ | 25 | >95% | >98% | (S)-alcohol |
| (S)-Methyl-CBS | BH₃·SMe₂ | 25 | >95% | >98% | (R)-alcohol |
Part B: Enzymatic Kinetic Resolution of (±)-2,2-Dimethylchroman-4-ol
Kinetic resolution is an effective strategy for separating a racemic mixture. This method relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent. Lipases are particularly well-suited for this purpose, demonstrating high enantioselectivity in the acylation of secondary alcohols.[7][8]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.
Protocol 3: Lipase-Catalyzed Transesterification
Principle: In a non-aqueous solvent, a lipase enzyme (e.g., immobilized Candida antarctica Lipase B, Novozym 435) catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the racemic alcohol. Due to the chiral environment of the enzyme's active site, one enantiomer of the alcohol reacts significantly faster than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol and the newly formed ester, both in high enantiomeric purity.[9]
Step-by-Step Protocol:
-
Reaction Setup: To a flask, add racemic this compound (1.0 equivalent), an appropriate organic solvent (e.g., tert-butyl methyl ether or toluene), and the acyl donor (vinyl acetate, >2.0 equivalents).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of substrate).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-45°C). Monitor the conversion by taking aliquots, filtering the enzyme, and analyzing by GC or HPLC. The target is ~50% conversion.
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the product ester using silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of both the recovered alcohol and the isolated ester fraction using chiral HPLC.
-
(Optional) Ester Hydrolysis: The enantiopure ester can be hydrolyzed back to the corresponding alcohol using standard conditions (e.g., K₂CO₃ in methanol/water) if that enantiomer is the desired product.
Data Summary Table (Expected Results at ~50% Conversion):
| Lipase | Acyl Donor | Solvent | Product 1 (Unreacted Alcohol) | Product 2 (Ester) |
| Yield (%) | ee (%) | Yield (%) | ee (%) | |
| Novozym 435 (CAL-B) | Vinyl Acetate | t-BuOMe | ~45-50% | >99% |
| P. cepacia Lipase (PCL) | Vinyl Acetate | Diethyl ether | ~45-50% | >98% |
Conclusion
The stereoselective synthesis of this compound is readily achievable through well-established asymmetric methodologies. The choice between asymmetric reduction and enzymatic resolution depends on the specific project goals. Asymmetric reduction offers a more direct route to a single enantiomer from the prochiral ketone, with methods like CBS reduction providing exceptionally high enantioselectivity. Enzymatic kinetic resolution, while theoretically limited to a 50% yield for a single enantiomer in one step, provides access to both enantiomers in high optical purity from a single racemic batch, which can be highly valuable for structure-activity relationship (SAR) studies in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Role of chiral chromatography in therapeutic drug monitoring and in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Selective Reduction of 2,2-dimethylchroman-4-one to 2,2-dimethylchroman-4-ol using Sodium Borohydride
Introduction and Significance
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E. The targeted synthesis and modification of chroman derivatives are therefore of significant interest in drug discovery. The reduction of a ketone at the 4-position, such as in 2,2-dimethylchroman-4-one, to its corresponding secondary alcohol, 2,2-dimethylchroman-4-ol, is a critical transformation for generating new analogues with potentially altered pharmacological profiles.
This application note provides a comprehensive guide to the selective reduction of the ketone functionality in 2,2-dimethylchroman-4-one using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, ideal for this transformation as it efficiently reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or ethers.[1][2] This protocol is designed to be robust and reproducible, offering detailed insights into the reaction mechanism, a step-by-step experimental procedure, product characterization, and essential safety protocols.
The Chemistry: Mechanism of Hydride Reduction
The reduction of a ketone by sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[3] The process occurs in two primary stages:
-
Nucleophilic Attack by Hydride: The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻). The highly polarized carbonyl group of 2,2-dimethylchroman-4-one features an electrophilic (partially positive) carbon atom, which is readily attacked by the nucleophilic hydride.[4][5] This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3]
-
Protonation: The negatively charged alkoxide intermediate is then protonated by the protic solvent (typically methanol or ethanol) used in the reaction.[6][7] This step neutralizes the charge and yields the final secondary alcohol product, this compound.
Notably, one molecule of sodium borohydride possesses four hydride ions, and can, in principle, reduce four molecules of the ketone.[8] The overall reaction is generally clean, with high yields and straightforward purification.
Caption: Reaction mechanism of ketone reduction by sodium borohydride.
Detailed Experimental Protocol
This protocol outlines the procedure for the reduction of 2,2-dimethylchroman-4-one on a typical laboratory scale.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2,2-dimethylchroman-4-one | Round-bottom flask (50 mL or 100 mL) |
| Sodium borohydride (NaBH₄), powder | Magnetic stirrer and stir bar |
| Methanol (MeOH), anhydrous | Ice bath |
| Deionized water (H₂O) | Separatory funnel (250 mL) |
| Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) | Rotary evaporator |
| Saturated aqueous ammonium chloride (NH₄Cl) | Beakers and Erlenmeyer flasks |
| Brine (saturated aqueous NaCl) | Glass funnel and filter paper |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates (silica gel) |
| TLC developing chamber and UV lamp |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylchroman-4-one (e.g., 1.0 g, 5.67 mmol).
-
Dissolve the ketone in methanol (25 mL). Stir until all the solid has dissolved.
-
Cool the flask in an ice-water bath, allowing the solution to reach 0-5 °C.
-
-
Reduction:
-
While stirring the cooled solution, slowly add sodium borohydride (e.g., 0.26 g, 6.81 mmol, 1.2 equivalents) in small portions over 10-15 minutes.
-
Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution, which occurs as NaBH₄ reacts with the methanol solvent.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a spot of the starting material and a spot of the reaction mixture.
-
Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
The reaction is complete when the starting ketone spot (visualized under UV light) has been fully consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding 1 M aqueous HCl or saturated aqueous NH₄Cl solution (~15 mL) to the flask while it is still in the ice bath. This will neutralize any excess NaBH₄ and decompose the borate ester complexes.[2]
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the resulting aqueous slurry to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 30 mL).[8][9]
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water (1 x 30 mL) and then brine (1 x 30 mL) to remove water-soluble impurities.[2]
-
-
Drying and Solvent Removal:
-
Purification (if necessary):
Caption: Step-by-step workflow for the reduction protocol.
Product Characterization
Proper characterization of the final product is essential to confirm the success of the reduction.
| Analytical Technique | Starting Material (Ketone) | Product (Alcohol) |
| Appearance | White to off-white solid | White solid or colorless oil |
| IR Spectroscopy (cm⁻¹) | ~1680 (strong, C=O stretch) | ~3200-3600 (broad, O-H stretch), Absence of C=O peak |
| ¹H NMR (ppm) | ~2.7 (s, 2H, -CH₂-) | ~4.8 (t, 1H, -CH(OH)-), ~2.0-3.0 (m, 3H, -CH₂- and -OH) |
| ¹³C NMR (ppm) | ~192 (-C=O) | ~65 (-CH(OH)-) |
| Mass Spectrometry (m/z) | M⁺ = 176.22 | M⁺ = 178.24 |
-
IR Spectroscopy: The most definitive change is the disappearance of the strong carbonyl (C=O) absorption peak and the appearance of a broad hydroxyl (O-H) absorption band in the product spectrum.[11]
-
NMR Spectroscopy: In the ¹H NMR spectrum of the product, a new multiplet will appear for the proton attached to the newly formed alcohol carbon (-CHOH). The adjacent methylene protons will also show a shift and change in multiplicity. In the ¹³C NMR spectrum, the characteristic downfield ketone signal will be replaced by a signal for the alcohol carbon at a more upfield position.[12]
-
Mass Spectrometry: The molecular ion peak of the product will be two mass units higher than the starting material, corresponding to the addition of two hydrogen atoms.
Safety and Handling Precautions
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water, acids, or protic solvents like methanol.[13][14] Handle in a well-ventilated fume hood and avoid contact with moisture.[15][16] Store in a tightly sealed container in a dry environment.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile or neoprene gloves when handling all chemicals.[13][15]
-
Quenching: The quenching step should be performed slowly and in an ice bath to manage the exothermic reaction and gas evolution.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Quench any residual NaBH₄ carefully before disposal.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. mdpi.com [mdpi.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. Sodium Borohydride - ESPI Metals [espimetals.com]
- 15. wcu.edu [wcu.edu]
- 16. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 17. chemistry.osu.edu [chemistry.osu.edu]
purification of 2,2-Dimethylchroman-4-ol by column chromatography
An Application Note and Protocol for the Purification of 2,2-Dimethylchroman-4-ol by Column Chromatography
Authored by: A Senior Application Scientist
Introduction: The Rationale for High-Purity this compound
This compound is a heterocyclic organic compound belonging to the chroman family. Chroman derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise stereochemistry and purity of the hydroxyl (-OH) group at the 4-position are often critical for biological efficacy and safety. Synthetic routes to this compound can yield a crude mixture containing starting materials, reagents, and by-products. Therefore, a robust and reproducible purification method is essential to isolate this compound in high purity for downstream applications in research and development.
This document provides a comprehensive guide to the purification of this compound using normal-phase column chromatography. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the fundamental principles that govern a successful separation.
Part 1: Foundational Principles and Pre-Chromatography Strategy
Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For moderately polar compounds like this compound, normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase (eluent), is the method of choice.[3]
The separation is governed by the polarity of the molecule. The polar hydroxyl group in this compound will form hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, retarding its movement down the column. Non-polar impurities will have weaker interactions and will be carried along more quickly by the mobile phase. By carefully selecting the mobile phase composition, a fine-tuned separation can be achieved.
Physicochemical Properties of this compound
Understanding the molecule's properties is the first step in designing a purification strategy. While specific experimental values can vary, the structure dictates its behavior.
| Property | Implication for Chromatography |
| Molecular Formula | C₁₁H₁₄O₂ |
| Structure | Contains a polar hydroxyl (-OH) group and a less polar dimethylchroman backbone. |
| Polarity | Moderately polar. The -OH group is the primary site for interaction with silica gel. |
| Solubility | Generally soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone. |
The key to separation is exploiting the polarity imparted by the hydroxyl group. The goal is to find a mobile phase that is strong enough to move the desired compound down the column but weak enough to leave more polar impurities behind and carry less polar impurities away quickly.
The Critical Role of Thin-Layer Chromatography (TLC)
Before committing a valuable crude sample to a large-scale column, the separation parameters must be optimized using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid analytical preview of the column separation.[1] The primary objective of this stage is to identify a solvent system that provides optimal separation of this compound from its impurities.
The metric for separation on a TLC plate is the Retention Factor (R_f) , calculated as:
R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
If R_f is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
If R_f is too low (< 0.1): The compound will remain strongly adsorbed to the silica gel, requiring excessively large volumes of polar solvent to elute, which can lead to band broadening and poor resolution.
Protocol: TLC Method Development
-
Prepare Eluents: Prepare a series of test eluents with varying ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate). Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots. Common visualization techniques for this type of compound include:
-
Analyze and Iterate: Calculate the R_f value for the spot corresponding to this compound. Adjust the eluent polarity until the desired R_f is achieved.
| Example TLC Development Data | |||
| Eluent System (Hexanes:Ethyl Acetate) | R_f of Impurity A (Less Polar) | R_f of this compound | R_f of Impurity B (More Polar) |
| 9:1 | 0.85 | 0.45 | 0.15 |
| 8:2 (4:1) | 0.70 | 0.30 | 0.05 |
| 7:3 | 0.60 | 0.20 | 0.00 |
Part 2: Detailed Protocol for Column Chromatography Purification
This protocol details a flash column chromatography procedure, which uses positive pressure (from compressed air or nitrogen) to accelerate solvent flow, leading to faster and more efficient separations.[8]
Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel, 230-400 mesh (for flash chromatography) |
| Crude Sample | This compound (crude reaction mixture) |
| Eluents | Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| Apparatus | Chromatography column with stopcock, collection tubes/flasks, TLC plates, TLC developing chamber, capillary tubes, compressed air/nitrogen source with regulator. |
| Adsorbent for Loading | Celite® 545 or a small amount of silica gel |
Workflow Overview
Step-by-Step Experimental Protocol
Step 1: Column Preparation (Wet Packing)
The wet packing method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would compromise the separation.[2]
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material. A common rule of thumb is to use a mass of silica gel that is 40-100 times the mass of the crude sample.[1] For example, for 1 gram of crude material, use 40-100 grams of silica.
-
Prepare the Column: Ensure the column is clean, dry, and clamped vertically. Place a small plug of cotton or glass wool at the bottom to support the packing, followed by a thin (~0.5 cm) layer of sand to create a flat base.[9]
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 9:1 or 100% Hexanes). Stir gently to form a consistent slurry without lumps.
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure the silica packs down into a uniform, stable bed.
-
Equilibrate: Once all the silica has settled, add a final thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[9] Wash the column with 2-3 column volumes of the initial eluent (e.g., 4:1 Hexanes:Ethyl Acetate) until the packed bed is stable and equilibrated. Never let the solvent level drop below the top layer of sand.
Step 2: Sample Loading (Dry Loading)
Dry loading is highly recommended when the crude sample has poor solubility in the initial eluent. It results in a more concentrated starting band and often leads to better separation.[8] The use of Celite, an inert filter aid, provides a fine, free-flowing powder that is easy to handle.[9][10]
-
Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add Celite or silica gel (approximately 2-3 times the mass of the crude sample) to the solution.
-
Carefully remove the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.
-
Drain the solvent in the packed column down to the level of the top layer of sand.
-
Carefully add the dry sample-adsorbent mixture onto the top layer of sand, ensuring an even layer.
-
Gently place another thin layer of sand on top of the sample layer to prevent it from being disturbed.
Step 3: Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.[10]
-
Initial Elution: Carefully add the starting eluent (4:1 Hexanes:Ethyl Acetate) to the column.
-
Apply Pressure: Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor Progress: As the elution proceeds, monitor the separation by spotting alternate fractions on a TLC plate. Develop and visualize the TLC plate to identify which fractions contain the desired product.
-
Gradient Elution (if necessary): If the target compound is eluting too slowly, the polarity of the mobile phase can be increased. For example, after the less polar impurities have eluted, the mobile phase can be switched to 3:2 Hexanes:Ethyl Acetate to speed up the elution of this compound.[10]
Post-Chromatography: Analysis and Isolation
-
Fraction Analysis: Based on the TLC analysis, identify all fractions that contain the pure target compound. The pure fractions should show a single spot at the correct R_f value.
-
Combine and Evaporate: Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove Solvent: Remove the eluent using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum to remove any residual solvent.
-
Characterization: Determine the yield and confirm the purity and identity of the isolated this compound using analytical techniques such as NMR, Mass Spectrometry, or HPLC.
Part 3: Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect eluent system.- Column was overloaded with sample.- Column was packed unevenly (channels).- Sample band was too diffuse. | - Re-optimize eluent with TLC.- Use less crude material or a larger column.- Repack column carefully using the slurry method.- Use dry loading to apply the sample in a concentrated band. |
| Cracked or Channeled Silica Bed | - Silica gel ran dry during the run.- Packing was not allowed to settle properly. | - Always keep the solvent level above the top of the silica bed.- Ensure the bed is fully settled and equilibrated before loading the sample. |
| Compound Won't Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate). |
| Compound Elutes Too Quickly | - Eluent is too polar. | - Start with a less polar eluent system (e.g., increase the percentage of hexanes). |
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. columbia.edu [columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Comprehensive Guide to Evaluating the Anti-Cancer Efficacy of 2,2-Dimethylchroman-4-ol in Preclinical Cell Line Models
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman scaffold is a privileged heterocyclic structure found in a multitude of natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1] Derivatives of chromene and its saturated analog, chroman, have been investigated for numerous therapeutic applications, including antioxidant, anti-inflammatory, and notably, anti-cancer activities.[1][2] These compounds can interact with diverse cellular targets, making them a fertile ground for the development of novel chemotherapeutic agents.[1][3]
Recent studies on various chromene and chroman derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (HT-29), and liver (HepG-2) cancers.[4][5][6] The specific compound, 2,2-Dimethylchroman-4-ol, represents a promising candidate for investigation due to its structural features, which may confer favorable bioactivity.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the preclinical evaluation of this compound. We will move beyond simple procedural lists to explain the underlying principles of each experimental choice, ensuring a robust and reproducible evaluation of the compound's anti-cancer potential. This document outlines detailed protocols for assessing cytotoxicity, quantifying apoptosis, and elucidating the potential mechanism of action through key protein expression analysis.
Postulated Mechanism of Action: Induction of Apoptosis
While the precise mechanism of this compound is subject to investigation, many phytochemicals and related heterocyclic compounds exert their anti-cancer effects by modulating intracellular signaling pathways that control cell survival and death.[7] A primary mechanism is the induction of apoptosis, or programmed cell death, often through pathways sensitive to cellular redox status.[8]
Phytochemicals can disrupt the delicate balance of reactive oxygen species (ROS) within cancer cells.[8][9] This can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. The subsequent release of cytochrome c from the mitochondria into the cytosol initiates a cascade of enzymatic activations, ultimately leading to the execution of cell death. This cascade involves the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), which cleave critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
Comprehensive Experimental Workflow
A logical and sequential workflow is critical for the systematic evaluation of a novel compound. The process begins with a broad assessment of cytotoxicity to determine the effective concentration range, followed by more detailed mechanistic studies to understand how the compound elicits its effects.
Caption: Overall workflow for evaluating the anti-cancer activity of the compound.
Experimental Protocols
The following protocols are foundational for the in vitro characterization of this compound. Each protocol is designed to be self-validating by including necessary controls.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10]
-
Rationale: Seeding an optimal number of cells is crucial. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independent of the drug treatment.[12]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. After 24 hours, carefully remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compound to the treatment wells.
-
Controls are essential:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) used for the compound.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation with Compound: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTT, and purple formazan crystals will become visible under a microscope.[12][13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
Protocol 2: Detection of Apoptosis via Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cells treated with this compound (at IC50 concentration, for example) and controls.
-
Cold 1X PBS.
-
1X Annexin-binding buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[15]
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Treat cells in a 6-well plate with this compound for the desired time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[14]
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with 1 mL of cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Rationale: The binding of Annexin V to PS is calcium-dependent, making the specific binding buffer composition critical for the assay's success.
-
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15]
-
Dilution and Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples on a flow cytometer as soon as possible.
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Cells in early apoptosis.
-
Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.
-
Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis, not apoptosis).
Protocol 3: Mechanistic Validation using Western Blotting
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique allows for the validation of the apoptotic pathway by measuring the expression levels of key proteins like caspases and their substrates (e.g., PARP).
Materials:
-
Cell lysates from treated and control cells.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the suspension.[17] Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA assay to ensure equal loading.[16]
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to denature the proteins.[17]
-
SDS-PAGE: Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane multiple times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[19]
-
Rationale: Probing for a loading control like β-actin or GAPDH is mandatory to confirm that any observed changes in target protein levels are due to the treatment and not to errors in the amount of protein loaded per lane.[16]
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (48h)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Control) | 1.254 | 0.08 | 100.0% |
| 1 | 1.103 | 0.06 | 88.0% |
| 5 | 0.915 | 0.05 | 73.0% |
| 10 | 0.640 | 0.04 | 51.0% |
| 25 | 0.313 | 0.03 | 25.0% |
| 50 | 0.151 | 0.02 | 12.0% |
| 100 | 0.088 | 0.01 | 7.0% |
From this data, an IC50 value (the concentration required to inhibit growth by 50%) can be calculated using graphing software, which appears to be approximately 10 µM.
Table 2: Apoptosis Analysis in MCF-7 Cells Treated with 10 µM this compound (48h)
| Population | Control (%) | Treated (%) |
|---|---|---|
| Viable (Annexin V-/PI-) | 95.2% | 55.4% |
| Early Apoptotic (Annexin V+/PI-) | 2.1% | 32.5% |
| Late Apoptotic (Annexin V+/PI+) | 1.5% | 10.3% |
| Necrotic (Annexin V-/PI+) | 1.2% | 1.8% |
This data clearly indicates a significant shift towards early and late apoptosis upon treatment.
Conclusion
This application note provides a robust, multi-faceted approach to characterize the anti-cancer properties of this compound. By systematically applying these protocols for cytotoxicity, apoptosis, and mechanistic analysis, researchers can generate reliable and comprehensive data. This structured methodology is essential for validating the compound's efficacy and elucidating its mechanism of action, forming a critical foundation for further preclinical and translational research.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. dovepress.com [dovepress.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 7. The function of natural compounds in important anticancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-sensitive mechanisms of phytochemical-mediated inhibition of cancer cell proliferation (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cancer antioxidant defense by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. origene.com [origene.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. addgene.org [addgene.org]
The Chiral Synthon: 2,2-Dimethylchroman-4-ol as a Gateway to Novel Bioactive Derivatives
Introduction: Unlocking the Therapeutic Potential of the Chroman Scaffold
The chroman ring system, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1] Its presence in molecules like vitamin E underscores its significance in medicinal chemistry. Within this class of compounds, 2,2-dimethylchroman-4-ol emerges as a particularly versatile chiral precursor, a molecular canvas ripe for the creation of novel derivatives with therapeutic promise. The strategic positioning of a hydroxyl group at the C4 position, coupled with the gem-dimethyl substitution at C2, provides a unique combination of reactivity and structural stability, making it an ideal starting point for the exploration of new chemical space in drug discovery.[2]
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It provides not only the foundational knowledge but also actionable, field-proven protocols for the synthesis and derivatization of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating novel compounds with potential applications in oncology and inflammatory diseases.
Core Synthetic Strategies: Functionalization of the C4-Hydroxyl Group
The hydroxyl group at the 4-position of the 2,2-dimethylchroman backbone is the primary site for synthetic elaboration. Its nucleophilic character allows for a variety of transformations, enabling the introduction of diverse functional groups and pharmacophores. The choice of reaction will dictate the nature of the resulting derivative and, consequently, its potential biological activity. Key transformations include esterification, etherification, and nucleophilic substitution to introduce nitrogen-containing moieties.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Protocols for the Synthesis of Novel Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative ester, ether, and amine derivatives from this compound. These protocols are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.
Protocol 1: Synthesis of a 4-Ester Derivative via Steglich Esterification
Rationale: The Steglich esterification is a mild and efficient method for the formation of esters from alcohols and carboxylic acids, utilizing a carbodiimide (such as DCC or EDC) and a catalyst (typically DMAP). This method is particularly useful for substrates that are sensitive to harsher conditions.[3]
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., ibuprofen, as a proof-of-concept for an anti-inflammatory conjugate)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the selected carboxylic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired ester derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 4-Ether Derivative via the Mitsunobu Reaction
Rationale: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. This is achieved using a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[4][5] This reaction is highly valuable for accessing specific stereoisomers.
Materials:
-
This compound
-
Phenol or alcohol of choice (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the chosen phenol or alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired ether derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of a 4-Amino Derivative via a Two-Step Procedure
Rationale: Direct displacement of the hydroxyl group to form an amine can be challenging. A more reliable approach involves a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine.[6]
Step 1: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Pyridine or triethylamine (as solvent and base)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold 1M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM with triethylamine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by slowly adding ice-cold 1M HCl.
-
Extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude tosylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with an Amine
Materials:
-
Crude 2,2-Dimethylchroman-4-yl tosylate
-
Amine of choice (e.g., piperidine, morpholine) (excess)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Potassium carbonate (optional, as a base)
Procedure:
-
Dissolve the crude tosylate in acetonitrile or DMF.
-
Add the desired amine (2-5 eq) and potassium carbonate (2 eq, if the amine salt is used or to scavenge the acid formed).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-2,2-dimethylchroman derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Anticancer and Anti-inflammatory Potential
Derivatives of the chroman scaffold have demonstrated a wide range of biological activities. Here, we focus on their potential as anticancer and anti-inflammatory agents, providing protocols for in vitro evaluation and a summary of reported activities for related compounds.
Anticancer Activity
Chroman derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][8] The mechanism of action often involves the modulation of key signaling pathways that regulate cell survival and death.
Table 1: Anticancer Activity of Chroman Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Chromene derivative 112b | MCF-7 (Breast Cancer) | 0.2 | [8] |
| Chromene derivatives 65a, 65b, 65c, 67c | Various | 0.3 - 2 µg/mL | [8] |
| Dihydropyrano[2,3-g]chromene derivative (4-Clpgc) | K562 (Leukemia) | 102 | [9] |
| Furoxan derivative of chromone 15a | K562 (Leukemia) | Not specified, but potent | [10] |
| 1-[(3S,4R)-2,2-dimethyl-3-oxo-4-(2-piperidonyl)chroman-6-yl]-3-phenylurea (S32) | HeLa (Cervical Cancer) | 72.46 | [7] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]
Diagram: Apoptosis Induction by Chroman Derivatives
Caption: Mitochondrial-mediated apoptosis pathway induced by chroman derivatives.[7]
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized chroman derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized chroman derivatives in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the chroman scaffold has been explored for its anti-inflammatory properties. A key mechanism of action for many anti-inflammatory compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13][14]
Table 2: Anti-inflammatory Activity of Chroman Derivatives
| Compound/Derivative | Assay | IC₅₀ / Inhibition | Reference |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | LPS-induced NO production in RAW 264.7 cells | Potent inhibition | [12][15] |
| Chroman-2-carboxylic acid N-(4-chlorophenyl)amide (2s) | NF-κB activity in LPS-stimulated RAW 264.7 cells | IC₅₀ = 18.2 µM | [13] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | TNF-α-induced ICAM-1 expression | Most potent in the series | [16] |
Diagram: Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by chroman derivatives.[12][17]
Protocol 5: In Vitro Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide)
Rationale: The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to quantify NO production by cells, which is an indicator of inflammation.[15]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized chroman derivatives dissolved in DMSO
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized chroman derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
This compound is a valuable and versatile precursor for the synthesis of a diverse array of novel derivatives. The synthetic protocols outlined in this guide provide a robust framework for the functionalization of its key hydroxyl group, enabling the creation of ester, ether, and amine analogs. The demonstrated anticancer and anti-inflammatory potential of the broader chroman class of compounds, coupled with the provided in vitro testing methodologies, offers a clear path for the biological evaluation of these new chemical entities. Future research should focus on expanding the library of derivatives, exploring structure-activity relationships, and conducting more in-depth mechanistic studies to identify promising lead compounds for further preclinical development. The strategic application of the principles and protocols herein will undoubtedly contribute to the advancement of drug discovery programs targeting cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 9. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,2-Dimethylchroman-4-ol in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chroman Scaffold and the Significance of the C4-Hydroxyl Group
The chroman ring system is a privileged heterocyclic structure, forming the core of numerous natural products, most notably flavonoids and tocopherols (Vitamin E).[1] Its prevalence in nature is a strong indicator of its biocompatibility and favorable interactions with biological targets. Within medicinal chemistry, the 2,2-dimethylchroman backbone has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. This is due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2]
While much of the research has focused on the 2,2-dimethylchroman-4-one moiety, its reduced form, 2,2-Dimethylchroman-4-ol , represents a critical molecule with dual importance. Firstly, it serves as a key synthetic intermediate, where the hydroxyl group at the C4 position acts as a versatile handle for further chemical modifications, such as dehydration to chromenes or conversion to amines.[2] Secondly, the chroman-4-ol moiety itself can be a potent pharmacophore, directly contributing to the biological activity of the molecule, particularly in the context of neurodegenerative diseases.[3]
This guide provides an in-depth exploration of the synthesis and multifaceted applications of this compound, offering both foundational knowledge and detailed protocols for its practical use in drug discovery and development.
PART 1: Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from a substituted phenol. The first step involves the formation of the corresponding 2,2-dimethylchroman-4-one, which is then subsequently reduced to the target alcohol.
Workflow for the Synthesis of this compound
Caption: Two-step synthesis of this compound.
Protocol 1: Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one
This protocol describes the synthesis of a common chroman-4-one precursor from resorcinol.
Materials:
-
Resorcinol
-
3,3-Dimethylacrylic acid
-
Methanesulfonic acid (MsOH)
-
Phosphorus pentoxide (P₂O₅)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methanesulfonic acid, add phosphorus pentoxide portion-wise at 0 °C.
-
Add resorcinol to the mixture.
-
Add 3,3-dimethylacrylic acid and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][5]
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 7-hydroxy-2,2-dimethylchroman-4-one.
Protocol 2: Reduction to 7-Hydroxy-2,2-dimethylchroman-4-ol
This protocol details the reduction of the ketone to the target alcohol.
Materials:
-
7-Hydroxy-2,2-dimethylchroman-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-hydroxy-2,2-dimethylchroman-4-one in methanol in a round-bottom flask.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the solution in small portions. The addition is exothermic and may cause bubbling.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 7-hydroxy-2,2-dimethylchroman-4-ol. The product can be further purified by column chromatography if necessary.
PART 2: Applications in Medicinal Chemistry
Direct Biological Activity: Neuroprotective Agent for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline, cholinergic dysfunction, and the formation of amyloid-β plaques.[3] A key strategy in AD therapy is the inhibition of enzymes that degrade neurotransmitters, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and enzymes that modulate neurotransmitter levels, like monoamine oxidases (MAO-A and MAO-B).[6]
Derivatives of this compound have been identified as promising inhibitors of BuChE and MAO, making them attractive candidates for the development of multi-target anti-Alzheimer's agents.[3]
Mechanism of Action in Alzheimer's Disease Context
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. [PDF] Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vivo Experimental Design for Chromanol Compounds
Audience: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of chromanol-based therapeutic agents.
Introduction: The Therapeutic Promise of Chromanols
Chromanols are a versatile class of heterocyclic compounds characterized by a 2-methyl-3,4-dihydro-2H-chromen-6-ol core structure.[1][2] This family, which includes the well-known tocopherols and tocotrienols (forms of vitamin E), possesses a chromanol ring that is central to its biological activity, particularly its ability to scavenge free radicals.[3][4][5] Emerging research has illuminated the therapeutic potential of natural and synthetic chromanols beyond their fundamental antioxidant properties.[6][7][8] These compounds have been shown to modulate key signaling pathways involved in inflammation, carcinogenesis, and cellular metabolism, making them promising candidates for drug development.[1][9]
The biological activities of chromanols are often concentration-dependent and can involve interference with multiple molecular targets, including the NF-κB pathway, 5-lipoxygenase, and various nuclear receptors.[1][9] While in vitro studies provide crucial initial data on mechanism of action, they cannot replicate the complex, multifactorial environment of a living organism. Therefore, robust in vivo experimental design is paramount to validate therapeutic efficacy, understand systemic exposure and metabolic fate, and establish a preliminary safety profile before any consideration for clinical translation.[10][11][12]
This guide provides a comprehensive framework for designing and executing foundational in vivo studies for novel chromanol compounds, focusing on the three pillars of preclinical assessment: Pharmacokinetics/Pharmacodynamics (PK/PD), Efficacy, and Safety.
Caption: High-level workflow for the preclinical in vivo evaluation of chromanol compounds.
Section 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Scientific Rationale: The first step in evaluating a compound in vivo is to understand its absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as pharmacokinetics (PK).[12] This data is essential for designing rational dosing schedules for subsequent efficacy and toxicology studies.[13] Pharmacodynamics (PD) links the drug concentration in the body (PK) to its biological effect, providing critical evidence that the compound is engaging its intended target at achievable concentrations.[14]
Protocol 1: Foundational Mouse Pharmacokinetic Study
Objective: To determine key PK parameters of a novel chromanol compound following a single administration.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used for initial PK studies.[15] A sufficient number of animals should be used to obtain data for at least 6-8 time points with n=3-4 mice per time point.
-
Dose Formulation: Chromanols are typically lipophilic. A common vehicle is corn oil for oral (PO) administration or a solution containing DMSO/PEG400/Saline for intravenous (IV) administration.[15] The final DMSO concentration should be kept low (<5-10%) to avoid toxicity.
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine 100% bioavailability parameters.
-
PO Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Sample Collection: Collect blood samples (~50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points. A typical schedule is: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[15] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Drug concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Key Parameters & Data Presentation:
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration of the compound in plasma. |
| Time to Cmax | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total exposure to the compound over time. |
| Elimination Half-Life | t½ | The time required for the plasma concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the compound per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Oral Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100). |
Expert Insight: A long half-life (t½) might suggest once-daily dosing is feasible, while low oral bioavailability (F%) may prompt investigation into alternative formulations or routes of administration. It is also crucial to study the metabolic stability of the compound in liver microsomes from different species (mouse, rat, human) to anticipate potential species differences and guide human dose prediction.[16]
Section 2: Efficacy Evaluation in Disease-Relevant Models
Scientific Rationale: The primary goal of efficacy testing is to demonstrate that the chromanol compound can produce a desired therapeutic effect in a validated animal model of human disease.[17] The choice of model is critical and should be based on the compound's proposed mechanism of action. Given that chromanols are potent antioxidants and anti-inflammatory agents, models of inflammation, oxidative stress-induced neurodegeneration, and cardiovascular injury are highly relevant.[3][9][18][19]
Protocol 2: Anti-Inflammatory Efficacy in a Lipopolysaccharide (LPS) Challenge Model
Objective: To assess the ability of a chromanol compound to suppress the systemic inflammatory response induced by LPS in mice.
Caption: Step-by-step experimental workflow for the mouse LPS challenge model.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping: Animals are randomized into at least four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) Chromanol Compound + LPS, (4) Positive Control (e.g., Dexamethasone) + LPS.
-
Dosing: The chromanol compound or vehicle is administered (typically via oral gavage) 1 hour prior to the LPS challenge. Doses should be selected based on PK data to ensure adequate exposure.
-
Inflammatory Challenge: A dose of LPS (e.g., 1-5 mg/kg) is administered via intraperitoneal (i.p.) injection to induce a robust inflammatory response.
-
Endpoint Analysis: Animals are euthanized at a peak inflammatory time point (e.g., 4-6 hours post-LPS).
-
Blood Collection: Blood is collected via cardiac puncture for plasma separation. Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified by ELISA.[2][20]
-
Tissue Collection: Organs such as the liver and lungs are harvested. One portion is snap-frozen for gene expression analysis (qPCR) of inflammatory markers (e.g., Tnf, Il6, Nos2), and another is fixed in formalin for histological evaluation of inflammatory cell infiltration.
-
Expected Results & Data Presentation:
| Group | Plasma TNF-α (pg/mL) | Liver Il6 mRNA (Fold Change) |
| Vehicle + Saline | < 50 | 1.0 (Baseline) |
| Vehicle + LPS | 2500 ± 450 | 150 ± 30 |
| Chromanol (10 mg/kg) + LPS | 1200 ± 300 | 65 ± 15 |
| Dexamethasone + LPS | 400 ± 100 | 15 ± 5 |
| *Note: Data are representative examples. p < 0.05 vs. Vehicle + LPS group. |
Expert Insight: This acute model is excellent for demonstrating proof-of-concept anti-inflammatory activity. A positive result, such as a significant reduction in TNF-α and IL-6, provides strong justification for testing the compound in more complex, chronic models of inflammatory diseases like arthritis or inflammatory bowel disease.
Additional Efficacy Models for Chromanols
-
Neuroprotection: To assess antioxidant effects in the central nervous system, models like D-galactose-induced aging or MPTP-induced Parkinson's disease in mice are valuable.[[“]][22] Key endpoints include behavioral tests (e.g., Morris water maze, rotarod), measurement of brain oxidative stress markers (malondialdehyde, superoxide dismutase), and histological analysis of neuronal survival.[23][24]
-
Cardioprotection: To evaluate effects on the cardiovascular system, models such as isoproterenol-induced myocardial infarction or doxorubicin-induced cardiotoxicity in rats can be employed.[25][26] Endpoints include ECG analysis, serum cardiac biomarkers (e.g., CK-MB, Troponin), and histological assessment of infarct size and cardiac fibrosis.[27]
Section 3: Preliminary Safety and Toxicology Assessment
Scientific Rationale: Safety evaluation is a mandatory component of preclinical drug development. Initial in vivo toxicology studies aim to identify the maximum tolerated dose (MTD), define the dose-limiting toxicities, and establish a preliminary safety margin. These studies are typically conducted following guidelines from regulatory agencies like the OECD.
Protocol 3: Acute Oral Toxicity Study (Dose Range Finding)
Objective: To determine the acute toxicity and estimate the MTD of a chromanol compound after a single oral dose, often following a procedure like the OECD 423 Guideline (Acute Toxic Class Method).[28]
Methodology:
-
Animal Model: Female Sprague-Dawley rats are often the preferred rodent species for toxicology studies.
-
Dosing Procedure: A stepwise procedure is used. A single animal is dosed at a starting dose (e.g., 300 mg/kg).
-
Observation: The animal is closely observed for signs of toxicity for the first few hours and then daily for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions, ataxia).[29] Body weight is recorded weekly.
-
Dose Escalation: If the animal survives without severe toxicity, two additional animals are dosed at the same level. If all animals are healthy, the dose is escalated for the next step. If the initial animal dies, the dose is lowered for subsequent animals.
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy to identify any organ abnormalities.
Protocol 4: 28-Day Repeated-Dose Oral Toxicity Study
Objective: To evaluate the potential adverse effects of a chromanol compound following daily administration over a 28-day period.
Methodology:
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Grouping: Four groups (n=5-10/sex/group): Vehicle control, Low dose, Mid dose, and High dose. The high dose should be selected to produce some minimal toxicity, while the low dose should be a multiple of the anticipated efficacious dose (e.g., No-Observed-Adverse-Effect-Level or NOAEL).
-
Administration: The compound is administered daily by oral gavage for 28 consecutive days.
-
In-Life Monitoring: Comprehensive clinical observations, body weight, and food/water consumption are recorded regularly.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for comprehensive hematology and clinical chemistry analysis. Major organs are weighed, and a full panel of tissues is collected and preserved for histopathological examination by a board-certified veterinary pathologist.[29]
Key Endpoints & Data Presentation:
| Analysis Type | Key Parameters |
| Clinical Chemistry | ALT, AST (Liver function); BUN, Creatinine (Kidney function); Glucose; Cholesterol; Triglycerides. |
| Hematology | Red Blood Cells (RBC), White Blood Cells (WBC) and differential count, Hemoglobin (HGB), Platelets. |
| Organ Weights | Absolute and relative (to body weight) weights of Liver, Kidneys, Heart, Spleen, Brain, Adrenals, Gonads. |
| Histopathology | Microscopic examination of ~40 tissues to identify cellular changes, inflammation, degeneration, or necrosis. |
Expert Insight: The results of the 28-day study are critical for calculating a preliminary therapeutic index (Toxic Dose / Efficacious Dose). Any findings, such as liver enzyme elevation or kidney histopathology, will guide further mechanistic toxicology studies and are crucial for the overall risk assessment of the compound.
Conclusion
The successful preclinical development of a novel chromanol compound relies on a systematic and integrated in vivo evaluation strategy. This process begins with a thorough characterization of the compound's pharmacokinetic profile to enable the design of intelligent and informative efficacy studies. By selecting disease-relevant animal models based on the compound's known biological activities—such as its potent anti-inflammatory and antioxidant effects—researchers can generate robust proof-of-concept data. Finally, structured safety and toxicology assessments provide the essential foundation for establishing a therapeutic window. By following these detailed protocols and principles, researchers can effectively navigate the complexities of in vivo experimentation and build a comprehensive data package to support the continued development of promising chromanol-based therapeutics.
References
- 1. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 3. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medicalnewsbulletin.com [medicalnewsbulletin.com]
- 6. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vivo/Ex Vivo Study Design to Investigate Effects of Chronic Conditions and Therapeutic Compounds on Adipose Stem Cells in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 11. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. acnp.org [acnp.org]
- 14. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hibernation.nl [hibernation.nl]
- 16. mdpi.com [mdpi.com]
- 17. Can experimental paradigms and animal models be used to discover clinically effective medications for alcoholism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardiovascular and Metabolic Protection by Vitamin E: A Matter of Treatment Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tocopherols in the Prevention and Treatment of Atherosclerosis and Related Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. consensus.app [consensus.app]
- 22. imrpress.com [imrpress.com]
- 23. mdpi.com [mdpi.com]
- 24. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cardioprotective Effects of Dietary Phytochemicals on Oxidative Stress in Heart Failure by a Sex-Gender-Oriented Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Tocotrienol is a cardioprotective agent against ageing-associated cardiovascular disease and its associated morbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Borohydride Reduction of Substituted Chromanones
Welcome to the Technical Support Center for the optimization of sodium borohydride (NaBH₄) reduction of substituted chromanones. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial transformation in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve optimal results.
Introduction to Chromanone Reduction
The reduction of the C4-carbonyl group of the chromanone scaffold is a fundamental synthetic step in the preparation of a wide array of biologically active molecules and pharmaceutical intermediates. Sodium borohydride is a commonly employed reducing agent for this transformation due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity.[1][2][3] However, the efficiency, yield, and stereochemical outcome of this reduction can be significantly influenced by the nature and position of substituents on the chromanone ring system. This guide will help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the sodium borohydride reduction of substituted chromanones, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of my target chromanol, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the conversion?
A: Low product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this problem:
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Reaction | The reduction of the carbonyl group may be sluggish due to steric hindrance or electronic effects from substituents on the chromanone ring. Electron-withdrawing groups can deactivate the carbonyl, making it less electrophilic. | 1. Extend Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[4] 2. Increase Reagent Stoichiometry: A slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion, especially for less reactive substrates.[4] 3. Optimize Temperature: While typically performed at 0°C to room temperature, gentle heating (e.g., to 40°C) might be necessary for unreactive chromanones. However, proceed with caution as higher temperatures can lead to side reactions.[4] |
| Decomposition of NaBH₄ | Sodium borohydride can decompose in the presence of moisture or acidic impurities in the solvent or on glassware.[1] | 1. Use Fresh Reagent: Employ a freshly opened container of NaBH₄ or one that has been stored under anhydrous conditions. 2. Ensure Dry Reaction Conditions: Use anhydrous solvents and dry glassware to prevent premature decomposition of the reducing agent. |
| Product Loss During Workup | The chromanol product may be lost during the extraction process due to its polarity or the formation of emulsions. | 1. Proper Quenching: Ensure the reaction is thoroughly quenched, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl), to hydrolyze the borate ester intermediates.[4] 2. Efficient Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (at least 3x) to maximize product recovery from the aqueous layer.[4] 3. Break Emulsions: If emulsions form, adding brine (saturated NaCl solution) can help to break them and improve phase separation.[4] |
| Substituent Effects | Electron-withdrawing groups (e.g., nitro, cyano, halogens) on the aromatic ring can decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. Conversely, electron-donating groups (e.g., methoxy, hydroxyl) can activate the ring but may have complex effects on the carbonyl reactivity. | 1. Modify Reaction Conditions: For chromanones with electron-withdrawing groups, consider increasing the temperature or using a co-solvent like THF to enhance solubility and reactivity. 2. Use of Additives: For sluggish reactions, the addition of a Lewis acid like cerium(III) chloride (Luche Reduction) can activate the carbonyl group and improve the rate of reduction.[5][6] |
Experimental Workflow: A General Protocol for Chromanone Reduction
Issue 2: Poor Diastereoselectivity in the Reduction of Chiral Chromanones
Q: My substituted chromanone is chiral, and the reduction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of the reaction?
A: Achieving high diastereoselectivity is a common challenge when a new stereocenter is formed in a molecule that already contains one or more stereocenters. The directing influence of existing chiral centers and the steric bulk of substituents play a crucial role.
Factors Influencing Diastereoselectivity and Optimization Strategies
| Influencing Factor | Scientific Rationale | Optimization Strategy |
| Steric Hindrance | The hydride nucleophile will preferentially attack the less sterically hindered face of the carbonyl group. Large substituents on the chromanone ring can direct the approach of the reducing agent. | 1. Lower the Reaction Temperature: Conducting the reaction at lower temperatures (e.g., -78°C) can enhance the energy difference between the transition states leading to the different diastereomers, thus favoring the formation of the thermodynamically more stable product. 2. Use a Bulkier Reducing Agent: While NaBH₄ is relatively small, using a bulkier hydride source, if compatible with other functional groups, can increase steric differentiation. |
| Chelation Control | The presence of a nearby coordinating group (e.g., hydroxyl, methoxy) can lead to chelation with the sodium ion of NaBH₄, directing the hydride delivery from a specific face of the carbonyl. | 1. Choice of Solvent: The coordinating ability of the solvent can influence chelation. Protic solvents like methanol can compete for coordination with the sodium ion, potentially reducing the directing effect of the substrate's functional group. Aprotic solvents might enhance chelation control. 2. Luche Reduction: The use of cerium(III) chloride (CeCl₃) with NaBH₄ can alter the stereochemical outcome. Ce³⁺ is a strong Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially disrupting intramolecular chelation, leading to a change in diastereoselectivity, often favoring attack from the less hindered face.[6] |
| Electronic Effects | The electronic nature of substituents can influence the conformation of the chromanone ring and the transition state geometry, thereby affecting the facial selectivity of the hydride attack. | Substituent Modification (if possible): While not always feasible, temporary modification of a functional group (e.g., protection of a hydroxyl group) can alter its electronic and steric influence, leading to a different diastereomeric outcome. |
Decision-Making Flowchart for Optimizing Diastereoselectivity
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the sodium borohydride reduction of a chromanone?
A1: The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion (H⁻) from the borohydride anion ([BH₄]⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the chromanone. This results in the formation of a new carbon-hydrogen bond and breaks the pi bond of the carbonyl group, forming an alkoxide intermediate.[7]
-
Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent (like methanol or ethanol) or by the addition of a mild acid during the workup, yielding the final chromanol product.[3]
Q2: How do electron-donating and electron-withdrawing substituents on the aromatic ring of the chromanone affect the reduction?
A2: Substituents on the aromatic ring can significantly impact the reactivity of the carbonyl group through inductive and resonance effects:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -halogens): These groups decrease the electron density of the aromatic ring and, through conjugation, can make the carbonyl carbon more electrophilic, potentially increasing the reaction rate. However, strong EWGs can also destabilize the transition state, and in some cases, may not have a straightforward accelerating effect. A study on SIRT2 inhibitors indicated that chroman-4-ones with electron-withdrawing substituents in the 6- and 8-positions were synthesized in good yields, suggesting these substituents are well-tolerated in the reduction step.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -OH, -alkyl): These groups increase the electron density of the aromatic ring, which can decrease the electrophilicity of the carbonyl carbon, making the reduction slower. For example, the synthesis of a 6-methoxy-substituted 2-pentylchroman-4-one was reported to give a lower yield, which could be attributed to challenges in the preceding condensation step or a slower reduction.
Q3: Can NaBH₄ reduce other functional groups that might be present on my substituted chromanone?
A3: Sodium borohydride is a relatively mild reducing agent and exhibits good chemoselectivity. It will readily reduce aldehydes and ketones but typically does not reduce esters, carboxylic acids, amides, or nitro groups under standard conditions.[2][8] This selectivity is a key advantage of using NaBH₄ in the synthesis of polyfunctional molecules. However, it's important to be aware that under forcing conditions (e.g., high temperatures, prolonged reaction times, or with certain additives), some reduction of less reactive functional groups may occur.
Q4: I am working with a chromanone that has a phenolic hydroxyl group. Are there any special considerations?
A4: Yes, the presence of a phenolic hydroxyl group introduces a few considerations:
-
Acid-Base Reaction: The acidic proton of the hydroxyl group will react with the basic NaBH₄, consuming one equivalent of the hydride and generating hydrogen gas. Therefore, you will need to use at least one additional equivalent of NaBH₄ to account for this acid-base reaction.
-
Potential for Chelation: As mentioned in the troubleshooting section on diastereoselectivity, a hydroxyl group in proximity to the carbonyl can influence the stereochemical outcome of the reduction through chelation.
-
Solubility: The hydroxyl group will increase the polarity of your starting material and product, which may affect your choice of solvent and the efficiency of the extraction during workup.
Q5: What are the best practices for monitoring the reaction progress?
A5: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of the reduction.[4] By co-spotting the reaction mixture with the starting chromanone, you can visualize the disappearance of the starting material and the appearance of the more polar chromanol product (which will have a lower Rf value). It is advisable to use a suitable solvent system that provides good separation between the starting material and the product.
References
- 1. [PDF] Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. | Semantic Scholar [semanticscholar.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cphi-online.com [cphi-online.com]
Technical Support Center: Synthesis of 2,2-Dimethylchroman-4-ol
Welcome to the technical support center for the synthesis of 2,2-Dimethylchroman-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, focusing on the identification, mitigation, and elimination of side products encountered during the synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound, and where are side products most likely to form?
A1: The most common and efficient synthesis is a two-step process. The first step involves the formation of the precursor, 2,2-Dimethylchroman-4-one, followed by its reduction to the target alcohol, this compound.
-
Step 1: Synthesis of 2,2-Dimethylchroman-4-one. This is typically achieved via a Friedel-Crafts-type reaction between a phenol and 3,3-dimethylacrylic acid (or its equivalent) under strong acid catalysis (e.g., polyphosphoric acid, methanesulfonic acid).[1][2] Side products in this stage are often regioisomers, especially when using substituted phenols.[2]
-
Step 2: Reduction of 2,2-Dimethylchroman-4-one. The ketone is reduced to the corresponding secondary alcohol. This step is the primary source of impurities such as the unreacted starting material, and more critically, dehydration products.
The overall workflow can be visualized as follows:
Caption: General two-step synthesis workflow for this compound.
Q2: During the reduction of 2,2-Dimethylchroman-4-one, my analytical data (MS, ¹H NMR) suggests a significant amount of a product corresponding to a loss of water. What is this impurity and how can I prevent its formation?
A2: This is a very common issue. The side product is almost certainly a mixture of 2,2-dimethyl-2H-chromene and/or 2,2-dimethyl-3-chromene, formed via acid-catalyzed dehydration of your target alcohol. The tertiary benzylic carbocation that can form as an intermediate is relatively stable, facilitating this elimination reaction.
Causality: The formation of this dehydration product is primarily caused by acidic conditions, which can be introduced during the reaction workup. Protic solvents used with certain reducing agents at elevated temperatures can also contribute.
Prevention Strategies:
-
Controlled Workup: The most critical step is to avoid acidic conditions during the workup. Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or cold water, and ensure the aqueous layer remains neutral or slightly basic during extraction. Avoid strong acids for neutralization.
-
Temperature Control: Perform the reduction at a low temperature (0 °C to room temperature) to minimize side reactions.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is generally mild and effective. Stronger, more reactive hydrides like lithium aluminum hydride (LiAlH₄) can generate more heat and may lead to more complex side reactions if not handled carefully.
The proposed mechanism for this side product formation is as follows:
Caption: Mechanism of acid-catalyzed dehydration of this compound.
Q3: My reaction seems incomplete. I still have a significant amount of the starting 2,2-Dimethylchroman-4-one. How can I drive the reaction to completion?
A3: Incomplete reduction is another common problem, usually straightforward to resolve. The cause is typically insufficient reducing agent, low reactivity, or short reaction time.
Troubleshooting Steps:
-
Molar Equivalents: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, a 1.5 to 2.0 molar equivalent is a good starting point. Ketones can sometimes be sterically hindered or electronically deactivated, requiring more equivalents.
-
Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC). If the reaction stalls, you can add another portion of the reducing agent.
-
Solvent and Temperature: The reactivity of NaBH₄ is solvent-dependent. It is more reactive in methanol than in ethanol or isopropanol. If the reaction is sluggish at 0 °C, allow it to warm to room temperature and stir for a longer duration (2-4 hours).
Q4: How can I effectively purify my crude this compound to remove the chromene side product and unreacted ketone?
A4: Flash column chromatography is the most effective method for separating the target alcohol from the less polar chromene byproduct and the more polar starting ketone.[3]
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is ideal.
-
The non-polar 2,2-dimethylchromene will elute first with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes).
-
The target product, This compound , is more polar and will elute next. A typical eluent concentration would be 15-30% ethyl acetate in hexanes.
-
The starting material, 2,2-Dimethylchroman-4-one , is the most polar of the three and will elute last.
-
Elution Order Summary:
| Compound | Structure | Relative Polarity | Typical Elution |
| 2,2-Dimethylchromene | Chromene Ring | Low | First |
| This compound | Target Alcohol | Medium | Second |
| 2,2-Dimethylchroman-4-one | Starting Ketone | High | Third |
Troubleshooting Guide: Quick Reference
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Low Yield of Alcohol | Incomplete Reduction | Increase molar equivalents of NaBH₄ (1.5-2.0 eq.). Allow reaction to warm to RT and monitor by TLC. This ensures sufficient reducing power to convert all the starting material. |
| Major Impurity with M-18 Peak in MS | Dehydration | Use a non-acidic workup (e.g., saturated NH₄Cl). Keep the reaction and workup temperatures low (0 °C) to prevent acid-catalyzed elimination. |
| Multiple Isomeric Products (in Step 1) | Poor Regiocontrol | This occurs with substituted phenols. The choice of acid catalyst can influence the isomer ratio.[1][2] Purification by chromatography is necessary to isolate the desired regioisomer before proceeding to the reduction step. |
| Broad NMR peaks for -OH proton | Residual Acid/Base or Water | Ensure the product is thoroughly washed and dried. Dissolve the product in a non-polar solvent and wash with brine to remove water-soluble impurities, then dry over anhydrous MgSO₄ or Na₂SO₄. |
Experimental Protocols
Protocol 1: Reduction of 2,2-Dimethylchroman-4-one
Objective: To synthesize this compound with minimal side product formation.
Materials:
-
2,2-Dimethylchroman-4-one (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,2-Dimethylchroman-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes. Rationale: Portion-wise addition helps control the exothermic reaction and prevent temperature spikes that could lead to side products.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the mixture back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases. Rationale: NH₄Cl provides a mildly acidic proton source to neutralize the borate esters and excess hydride without being strongly acidic, thus preventing dehydration.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material using flash column chromatography as described in the FAQ section.
References
Technical Support Center: Improving the Stability of 2,2-Dimethylchroman-4-ol in Solution
Welcome to the technical support center for 2,2-Dimethylchroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. Drawing from established principles in organic and analytical chemistry, this document offers troubleshooting advice and detailed protocols to address common challenges encountered during experimentation.
Introduction to this compound Stability
This compound is a heterocyclic compound belonging to the chroman class, a scaffold prevalent in many biologically active molecules and natural products.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. However, like many phenolic compounds, its structure is susceptible to degradation under various environmental conditions.[2][3] The primary factors influencing its stability include pH, temperature, light exposure, and the presence of oxygen and metal ions.[3][4][5] Understanding and controlling these factors is crucial for maintaining the integrity of this compound solutions over time.
This guide will walk you through the common stability issues and provide evidence-based strategies to mitigate them, ensuring the quality and efficacy of your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues you might encounter during your experiments with this compound.
My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?
Degradation of this compound in solution is often indicated by a change in color, the formation of precipitates, or a decrease in the concentration of the active compound over time. The primary culprits behind this instability are typically oxidation, pH-mediated hydrolysis, and photodegradation.[3][6]
-
Oxidation: The phenolic hydroxyl group in the chroman structure is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.[7][8] This process can lead to the formation of colored quinone-type byproducts.
-
pH-Induced Degradation: The stability of phenolic compounds can be highly dependent on the pH of the solution.[9] Both strongly acidic and alkaline conditions can catalyze degradation reactions. For instance, acidic conditions can promote hydrolysis of the ether linkage in the chroman ring.[10]
-
Photodegradation: Exposure to UV or even visible light can provide the energy needed to initiate degradation reactions, particularly oxidative processes.[3]
To identify the specific cause, it is recommended to systematically evaluate your experimental conditions.
What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
While specific data for this compound is not extensively published, general knowledge of phenolic compound stability suggests that a slightly acidic to neutral pH range is often optimal.[9] Extreme pH values should be avoided.
-
Alkaline Conditions (pH > 8): High pH can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[8]
-
Strongly Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis or rearrangement of the chroman structure may occur.[10]
Recommendation: For aqueous solutions, buffering in the pH range of 5 to 7 is a good starting point. It is advisable to perform a pH stability study to determine the optimal pH for your specific application and solvent system.
How can I minimize oxidation of this compound in my solutions?
Oxidation is a common degradation pathway for chroman derivatives.[7] Several strategies can be employed to minimize this process:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use of Antioxidants: The addition of a small amount of an antioxidant can help protect this compound from oxidative degradation. Common choices include:
-
Ascorbic acid (Vitamin C)[11]
-
Butylated hydroxytoluene (BHT)
-
-
Chelating Agents: If trace metal ion contamination is suspected to be catalyzing oxidation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[4]
-
Inert Atmosphere: Store prepared solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent re-exposure to oxygen.
What are the recommended storage conditions for solutions of this compound?
Proper storage is critical for maintaining the stability of your solutions. The following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[12] | Lower temperatures slow down the rate of chemical degradation.[3] |
| Light Exposure | Store in amber vials or protect from light | Minimizes photodegradation.[3] |
| Atmosphere | Sealed container, preferably under inert gas | Prevents oxidation and solvent evaporation.[13][14] |
| Container | Glass is generally preferred | Avoids potential leaching or adsorption issues associated with some plastics.[6] |
I need to heat my solution containing this compound. How will this affect its stability?
Elevated temperatures accelerate the rate of most chemical reactions, including degradation pathways.[3] Phenolic compounds can be particularly sensitive to heat.[2]
Recommendations:
-
Avoid prolonged heating.
-
Use the lowest effective temperature for the shortest duration possible.
-
If possible, perform heating steps under an inert atmosphere to minimize heat-induced oxidation.
-
After heating, cool the solution promptly.
It is advisable to analyze a sample of the solution after heating to confirm that significant degradation has not occurred.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution with enhanced stability.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Optional: Ascorbic acid, EDTA
Procedure:
-
Solvent Preparation: Sparge the chosen solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Optional Addition of Stabilizers: If using, dissolve a small amount of antioxidant (e.g., ascorbic acid to a final concentration of 0.1%) and/or a chelating agent (e.g., EDTA to a final concentration of 0.05%) in the deoxygenated solvent.
-
Dissolving the Compound: Accurately weigh the desired amount of this compound and dissolve it in the prepared solvent.
-
Inert Atmosphere: Flush the headspace of the vial with the inert gas before sealing it tightly.
-
Storage: Store the solution at 2-8°C, protected from light.[12]
Protocol 2: Monitoring the Stability of this compound using HPLC-UV
This protocol provides a general method for assessing the stability of your solution over time.
Objective: To quantify the concentration of this compound at different time points and under various conditions to determine its degradation rate.
Methodology:
-
Sample Preparation: Prepare solutions of this compound under the conditions you wish to test (e.g., different pH values, temperatures, light exposures).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution using a validated HPLC-UV method to determine the initial concentration.[15]
-
Incubation: Store the solutions under the specified test conditions.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each solution and analyze it by HPLC-UV.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. The rate of decrease in concentration indicates the stability under those conditions.
Typical HPLC-UV Conditions (starting point, optimization required): [16]
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
Visualizing Degradation and Workflow
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for chroman-like structures, including oxidation and acid-catalyzed ring opening.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in evaluating the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 10. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemscene.com [chemscene.com]
- 13. aksci.com [aksci.com]
- 14. aksci.com [aksci.com]
- 15. omicsonline.org [omicsonline.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Chroman Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing the common challenge of poor aqueous solubility of chroman derivatives in in vitro and cell-based assays. Misinterpreted data due to compound precipitation can lead to inaccurate structure-activity relationships (SAR), underestimated potency, and false negatives.[1][2] This resource is designed to help you ensure your compounds remain in solution, leading to reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a logical starting point for troubleshooting.
Q1: Why are my chroman derivatives crashing out of my aqueous assay buffer?
A: The chroman scaffold, characterized by a fused benzene and pyran ring, is largely hydrophobic.[3][4] Many derivatives designed to be potent inhibitors often feature additional lipophilic substituents to enhance binding to target proteins.[5] This inherent hydrophobicity leads to low aqueous solubility. When a concentrated stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer, the compound can rapidly precipitate as it crosses its thermodynamic solubility limit.[6]
Q2: I see a precipitate in my assay plate. What's the first thing I should try?
A: The simplest first step is to optimize your dilution protocol and check the final concentration of your co-solvent (usually DMSO).
-
Dilution Method: Instead of a single large dilution, use a serial dilution technique. Prepare a high-concentration stock and perform gradual dilutions into your final assay buffer. Crucially, add the stock solution dropwise into the buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that encourage precipitation.[6]
-
Final Co-solvent Concentration: For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity, though some systems may tolerate up to 1%.[6][7] However, this low percentage may be insufficient to keep your compound dissolved. It is critical to determine the solvent tolerance of your specific experimental system by running a vehicle-only control.[6][8]
Q3: My compound seems to dissolve initially but then precipitates over time. What's happening?
A: This suggests you have created a supersaturated, kinetically soluble state that is not thermodynamically stable. Over time (from hours to days), the compound begins to equilibrate and the excess precipitates out.[6] This is a common issue in assays with long incubation periods (e.g., 24-72 hours). Strategies that enhance thermodynamic solubility, such as pH adjustment or the use of cyclodextrins, are often required.
Q4: How can I be sure that solubility is the problem and not compound degradation or assay interference?
A: This is a critical question. You must run the proper controls.
-
Vehicle Control: This is a sample containing the same final concentration of solvent (e.g., 0.5% DMSO) as your test samples, but without the compound.[8] It helps determine if the vehicle itself is affecting the assay readout.[9][10]
-
Solubility Assessment: Before a full assay, perform a simple visual solubility test. Prepare your compound at the highest intended assay concentration in the final assay buffer. Let it sit for the full duration of your planned experiment and visually inspect for precipitation (cloudiness or visible particles) against a dark background.
-
Positive Control: Use a compound with a known, reliable effect in your assay.[11] If the positive control behaves as expected while your test compound gives variable results, it points towards a compound-specific issue like solubility.
Part 2: Advanced Troubleshooting & Protocol Hub
If initial troubleshooting fails, more advanced solubilization strategies are necessary. This section provides detailed protocols and the scientific rationale behind them.
Decision Workflow for Selecting a Solubilization Strategy
Before diving into specific techniques, use this workflow to guide your decision-making process.
Caption: Decision tree for selecting an appropriate solubilization strategy.
Strategy 1: pH Adjustment for Ionizable Chroman Derivatives
Causality: Many chroman derivatives contain acidic or basic functional groups (e.g., carboxylic acids, phenols, amines). The charge state of these groups is pH-dependent. For a basic compound, lowering the pH below its pKa will protonate it, creating a more soluble cationic salt.[12] Conversely, for an acidic compound, raising the pH above its pKa will deprotonate it, forming a more soluble anionic salt.[6][13][14] This is often the most effective first strategy for ionizable molecules.[15]
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a set of buffers (e.g., citrate, phosphate, borate) spanning a relevant pH range (e.g., pH 4.0 to 9.0). Ensure the buffer components will not interfere with your assay.
-
Compound Addition: Add a small aliquot of your highly concentrated DMSO stock solution to each buffer to achieve the highest concentration desired in your assay.
-
Equilibration: Cap the vials and shake or rotate them at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach thermodynamic equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for your assay.
-
Validation: Confirm that the optimal pH is compatible with your assay system (e.g., enzyme activity, cell viability).[6]
Strategy 2: Co-Solvent Systems
Causality: Water-miscible organic solvents, or co-solvents, work by reducing the overall polarity of the aqueous medium.[16] This makes the environment more favorable for hydrophobic molecules, thereby increasing their solubility. DMSO is the most common, but others can be effective.[17][18][19]
Data Table: Common Co-Solvents for Biological Assays
| Co-Solvent | Typical Starting Conc. (v/v) | Max Tolerated Conc. (Cell-based) | Notes |
| DMSO | 0.1 - 1.0% | ~0.5 - 1.0%[6] | Most common; can interfere with some assays and cause toxicity at >1%.[7][20] |
| Ethanol | 0.1 - 2.0% | ~1.0 - 2.0% | Can affect cell membranes and protein conformation at higher concentrations. |
| PEG 400 | 1.0 - 5.0% | Variable, often >5% | Polyethylene glycol 400 is less toxic than DMSO/ethanol but more viscous. |
| NMP | 0.1 - 1.0% | ~0.5% | N-methyl-2-pyrrolidone is a powerful solvent but requires careful toxicity assessment.[19] |
Experimental Protocol: Co-Solvent Titration
-
Vehicle Toxicity: First, determine the maximum tolerable concentration of your chosen co-solvent in your assay by running a dose-response curve of the solvent alone and measuring its effect on the assay readout (e.g., cell viability).
-
Stock Preparation: Prepare a high-concentration stock of your chroman derivative in 100% of the chosen co-solvent.
-
Titration Series: In your final assay buffer, create a series of solutions with increasing concentrations of the co-solvent, up to the maximum tolerated level determined in step 1.
-
Compound Addition: Add the compound stock to each solution in the titration series to achieve the desired final concentration.
-
Observation: Visually inspect for precipitation immediately and after an incubation period equivalent to your assay's duration.
-
Selection: Choose the lowest co-solvent concentration that maintains the solubility of your compound for the entire assay duration.
Strategy 3: Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[21][22][23] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble chroman derivatives can partition into the hydrophobic core, effectively becoming "solubilized" within the aqueous medium.[23][24]
Data Table: Common Surfactants for Solubilization
| Surfactant | Type | Typical CMC (in water) | Notes |
| Tween® 20/80 | Non-ionic | ~0.05 - 0.06 mM | Commonly used, generally low toxicity. Can interfere with assays involving protein-protein interactions. |
| Triton™ X-100 | Non-ionic | ~0.2 - 0.9 mM | Effective solubilizer but can lyse cell membranes at higher concentrations. |
| Pluronic® F-68 | Non-ionic | ~1.0% (w/v) | A block copolymer with very low toxicity, often used in cell culture. |
| SDS | Anionic | ~8.2 mM | Sodium dodecyl sulfate is a very strong solubilizer but denatures proteins and is highly toxic to cells. Use is limited to cell-free assays.[23] |
Experimental Protocol: Surfactant Screening
-
Surfactant Selection: Choose a panel of surfactants, prioritizing non-ionic surfactants for cell-based assays.
-
CMC Determination: Prepare solutions of each surfactant in your assay buffer at a range of concentrations above and below their published CMC.
-
Compound Addition: Add your chroman derivative (from a DMSO stock) to each surfactant solution.
-
Solubility Assessment: Observe for clarity. The lowest concentration of surfactant that results in a clear solution is your target. This should ideally be above the CMC.[21]
-
Assay Compatibility Check: Critically, run a control experiment with the surfactant alone (at the target concentration) to ensure it does not interfere with your assay's endpoint (e.g., enzyme activity, cell signaling pathway).[6]
Caption: Micellar solubilization of a hydrophobic chroman derivative.
Strategy 4: Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[25][26] This structure features a hydrophobic inner cavity and a hydrophilic exterior.[27][28] Poorly soluble chroman derivatives can become encapsulated within the hydrophobic cavity, forming a water-soluble "inclusion complex."[6][27] This method is particularly useful for sensitive assays as cyclodextrins are generally well-tolerated by cells.[7] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced solubility and safety profiles compared to native cyclodextrins.[25][27][29]
Experimental Protocol: Cyclodextrin Formulation
-
Cyclodextrin Selection: Start with HP-β-CD or Sulfobutylether-β-cyclodextrin (SBECD) due to their high aqueous solubility and established safety.
-
Stock Solution Preparation: Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 1-10% w/v).
-
Complexation: Add your chroman derivative (either as a powder or from a minimal amount of organic stock) to the cyclodextrin solution.
-
Incubation: Mix the solution vigorously (vortex) and allow it to equilibrate for several hours or overnight at room temperature to ensure maximum complex formation.
-
Filtration (Optional): If starting with powder, filter the solution through a 0.22 µm filter to remove any remaining undissolved compound.
-
Assay Dilution: Use this cyclodextrin-complexed stock for serial dilutions in the final assay.
-
Control: Remember to include a vehicle control containing the same concentration of cyclodextrin to account for any effects of the excipient itself.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. How does pH affect solubility? - askIITians [askiitians.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. mdpi.com [mdpi.com]
- 25. alzet.com [alzet.com]
- 26. researchgate.net [researchgate.net]
- 27. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Chromanone Reduction
Welcome to the technical support center for chromanone reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of chromanols, a critical structural motif in many biologically active compounds.[1] As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals and challenges in chromanone reduction?
The principal goal is the selective reduction of the C4 carbonyl group of the chromanone scaffold to yield the corresponding secondary alcohol, 4-chromanol.[2] This transformation is a key step in the synthesis of numerous natural products and pharmaceutical agents.[1] The main challenge lies in achieving high chemoselectivity—that is, reducing the ketone without affecting other functional groups or the structural integrity of the chromanone ring system. The primary hurdles are preventing over-reduction and other side reactions that lead to difficult-to-separate byproducts.
Q2: What are the most common byproducts I might encounter during chromanone reduction?
Understanding potential byproducts is the first step to preventing their formation. The three most common impurities are unreacted starting material, the over-reduced chromane, and the dehydrated 2H-chromene.
| Byproduct Name | Structure | Formation Pathway | Prevention Strategy |
| Unreacted Chromanone | Ketone starting material | Incomplete reaction due to insufficient reducing agent, low temperature, or short reaction time.[2] | Increase reagent stoichiometry, extend reaction time, or gently increase temperature. |
| Chromane | Fully saturated heterocyclic ring | Over-reduction (hydrogenolysis) of the 4-hydroxyl group, especially common with catalytic hydrogenation under harsh conditions (high H₂ pressure/temperature).[2] | Use milder reducing agents (e.g., NaBH₄), or for hydrogenation, reduce H₂ pressure and temperature.[2] |
| 2H-Chromene | Product with a C3-C4 double bond | Dehydration of the 4-chromanol product, often catalyzed by acidic conditions during the reaction work-up.[3] | Ensure the work-up is performed under neutral or slightly basic conditions. Avoid strong acids. |
Q3: Which reducing agents are best for this transformation, and how do they compare?
The choice of reducing agent is the most critical factor in controlling the outcome of the reaction. Sodium borohydride and catalytic hydrogenation are the most common methods, each with distinct advantages and disadvantages.[2]
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Common Byproducts |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH/THF, 0°C to RT[3] | Excellent chemoselectivity for ketones, mild reaction conditions, easy work-up, cost-effective.[4][5] | Generally very clean; incomplete reaction is the primary risk if the reagent has degraded or stoichiometry is too low.[2] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | H₂ gas (1-3 atm), Pd/C catalyst, RT[2] | Effective for large-scale synthesis, catalyst can be recycled. | Prone to over-reduction (hydrogenolysis) to form chromane , especially at high pressures or temperatures.[2] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct, question-and-answer format.
Issue 1: My TLC plate shows a strong spot for the starting material, even after several hours. What's wrong?
This indicates an incomplete reaction. Several factors could be at play.
-
Possible Cause 1: Decomposed Reducing Agent. Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time, losing its reductive power.[2]
-
Solution: Always use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator. It is good practice to test a new bottle on a small scale before committing to a large-scale reaction.
-
-
Possible Cause 2: Insufficient Reagent. The stoichiometry may be too low to fully convert the chromanone.
-
Solution: While a slight excess (e.g., 1.2 equivalents) of NaBH₄ is standard, you can incrementally add more reagent while monitoring the reaction by TLC.[4] Be cautious not to add a large excess at once, as this can complicate the work-up.
-
-
Possible Cause 3: Low Reaction Temperature. While many NaBH₄ reductions proceed smoothly at room temperature or 0 °C, some substituted chromanones may be less reactive.[2]
-
Solution: After an initial period at a lower temperature, allow the reaction to warm to room temperature. Gentle heating can be used as a last resort, but must be done carefully to avoid promoting side reactions.[2]
-
Issue 2: My NMR spectrum shows signals consistent with a fully saturated ring, indicating chromane formation. How can I prevent this?
This is a classic case of over-reduction, most common when using catalytic hydrogenation.[2]
-
Possible Cause: Reaction Conditions are too Harsh. High hydrogen pressure, elevated temperatures, or a highly active catalyst (like Palladium on Carbon) can readily cleave the C-O bond of the newly formed alcohol (hydrogenolysis) after the initial ketone reduction.[2]
-
Solution 1 (Optimize Hydrogenation): Reduce the hydrogen pressure to atmospheric levels (e.g., using a balloon filled with H₂). Ensure the reaction is run at room temperature. If over-reduction persists, consider a less active catalyst.
-
Solution 2 (Switch Reducing Agent): For maximum selectivity, switch to sodium borohydride. NaBH₄ does not typically reduce the benzylic alcohol of the chromanol, making it the ideal choice to avoid chromane formation.[5]
-
Issue 3: I isolated my product, but the yield is low, and I have a new, less polar impurity. What happened?
This strongly suggests that your desired 4-chromanol has undergone dehydration to form a 2H-chromene during the work-up.[3]
-
Possible Cause: Acidic Work-up Conditions. The 4-hydroxyl group of chromanol is benzylic and can be easily eliminated to form a stable conjugated system under acidic conditions. Quenching the reaction with strong aqueous acids (e.g., 1M HCl) can promote this side reaction.[3]
-
Solution: Employ a neutral or slightly basic work-up. Quench NaBH₄ reductions carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a much milder proton source.[2] For catalytic hydrogenation, simply filtering off the catalyst is sufficient before solvent removal.
-
Visualizing the Pathways
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
References
Technical Support Center: Strategies for Scaling Up 2,2-Dimethylchroman-4-ol Production
Welcome to the technical support center for the production of 2,2-Dimethylchroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure a smooth and efficient scale-up process. Our focus is on providing practical, scientifically-grounded advice to help you optimize your synthesis for yield, purity, and safety.
Section 1: Overview of the Synthetic Pathway
The most common and scalable approach to synthesizing this compound involves a two-step process. First, a substituted phenol undergoes cyclization with a suitable C5 synthon, such as 3,3-dimethylacrylic acid, to form the key intermediate, 2,2-Dimethylchroman-4-one. This intermediate is then selectively reduced to the desired this compound.
This guide will focus on troubleshooting and optimizing both of these critical steps for large-scale production.
Caption: General two-step synthetic workflow for this compound.
Section 2: Troubleshooting Guide for Scale-Up
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the scale-up process.
Step 1: 2,2-Dimethylchroman-4-one Synthesis (Cyclization)
Q1: My yield of 2,2-Dimethylchroman-4-one has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
A significant drop in yield during scale-up is a common problem often related to heat and mass transfer limitations.[1]
-
Inefficient Heat Transfer: The cyclization reaction is often exothermic. A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat dissipation less efficient. This can lead to an increase in the internal temperature, causing thermal degradation of your starting materials or product and promoting side reactions.[1]
-
Poor Mixing: Achieving uniform mixing in a large reactor is challenging. Inadequate agitation can create localized "hot spots" or areas with non-stoichiometric reagent concentrations, leading to incomplete conversion and the formation of impurities.[1]
-
Reagent Addition Rate: The rate at which you add reagents can become critical at scale. A rate that was acceptable in the lab might be too fast for a large reactor, causing temperature spikes that are difficult to control.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting logic for addressing low yield during scale-up.
Q2: I'm observing the formation of multiple isomers and byproducts. How can I improve the selectivity of the Friedel-Crafts acylation and cyclization?
The formation of isomers often depends on the substitution pattern of the starting phenol and the reaction conditions.
-
Catalyst Choice: The choice of acid catalyst is crucial. While strong mineral acids can work, catalysts like bismuth(III) triflate or polyphosphoric acid (PPA) can offer better selectivity and milder reaction conditions, which are advantageous for scale-up.[2]
-
Temperature Control: As mentioned, precise temperature control is vital. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the formation of undesired byproducts.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Some syntheses are performed in high-boiling solvents like toluene, while others may use no solvent if the reagents are liquid at the reaction temperature.[2] Solvent-free or microwave-assisted approaches can sometimes offer improved selectivity and are considered greener options.[3][4]
| Parameter | Lab Scale (100 mL) | Pilot Scale (50 L) | Recommendations for Scale-Up |
| Catalyst | Boron trifluoride-etherate | Bismuth(III) triflate[2] | Switch to a less hazardous, more recyclable solid acid catalyst if possible. |
| Temperature | 80-100 °C (Oil Bath) | 80-90 °C (Jacketed Reactor) | Implement strict temperature monitoring and control. A lower, more controlled temperature may improve selectivity. |
| Reaction Time | 4-6 hours | 6-10 hours | Do not assume linear scaling. Monitor reaction progress closely using in-process controls (e.g., HPLC).[1] |
| Agitation | Magnetic Stirrer (500 rpm) | Impeller (100-300 rpm) | Ensure agitation is sufficient to maintain a homogenous mixture without causing excessive shear. |
Table 1: Comparison of typical reaction conditions for 2,2-Dimethylchroman-4-one synthesis.
Step 2: Reduction to this compound
Q3: The reduction of the chromanone is giving me a mixture of diastereomers. How can I control the stereochemistry?
The reduction of the ketone at C4 creates a new stereocenter. The facial selectivity of the hydride attack determines the resulting stereochemistry (cis vs. trans relative to the C2 position).
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and cost-effective choice that often favors the formation of the cis-diol.[5] More sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can provide higher diastereoselectivity for the trans isomer, but are more expensive and require stricter anhydrous conditions.
-
Temperature: Performing the reduction at low temperatures (e.g., -78 °C to 0 °C) can significantly enhance diastereoselectivity by favoring the kinetically controlled product.
-
Solvent: The solvent can coordinate with the reducing agent and the substrate, influencing the transition state of the hydride attack. Protic solvents like methanol or ethanol are typically used with NaBH₄.
| Reducing Agent | Typical Solvent | Typical Temperature | Predominant Isomer | Key Considerations |
| Sodium Borohydride (NaBH₄) [5] | Methanol/Ethanol | 0 °C to RT | cis | Cost-effective, easy to handle, moderate selectivity. |
| Lithium Aluminium Hydride (LiAlH₄) | THF/Ether | 0 °C | Mixture, often less selective | Highly reactive, requires strict anhydrous conditions, difficult to handle at scale. |
| L-Selectride® | THF | -78 °C | trans | High selectivity, expensive, requires low temperatures and inert atmosphere. |
Table 2: Common reducing agents for chromanone reduction and their characteristics.
Q4: My purification by column chromatography is becoming a bottleneck. What are the alternatives for large-scale purification?
Silica gel chromatography is often impractical and expensive at a large scale.
-
Recrystallization: This is the most desirable method for large-scale purification if the product is a solid. It is cost-effective, highly efficient at removing impurities, and scalable. You will need to perform a solvent screen to find a suitable solvent or solvent system.
-
Distillation: If your product is a thermally stable liquid with a distinct boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Preparative HPLC: While still a form of chromatography, preparative HPLC systems are designed for larger quantities. However, this is generally a more expensive option reserved for high-value products. When scaling up chromatography, remember to maintain the linear flow rate rather than the volumetric flow rate to preserve separation quality.[1]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis? A1: The primary safety concerns are:
-
Thermal Runaway: The cyclization step can be exothermic. Ensure your reactor has adequate cooling capacity and an emergency quenching plan.[1]
-
Handling of Reagents: Boron trifluoride-etherate is corrosive and moisture-sensitive. Sodium borohydride and LiAlH₄ react violently with water and release flammable hydrogen gas. Always handle these reagents under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Solvent Hazards: Use of flammable solvents like THF, ether, or toluene requires proper grounding of equipment to prevent static discharge and explosion-proof electricals.
Q2: How can I effectively monitor the reaction progress at a large scale? A2: Relying solely on TLC is not sufficient for scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. It allows you to accurately track the consumption of starting materials and the formation of the product and key impurities.[6]
-
Gas Chromatography (GC): If the components are volatile and thermally stable, GC is another excellent quantitative option.
-
In-situ Probes: For larger-scale manufacturing, in-situ infrared (IR) or Raman spectroscopy probes can provide real-time reaction monitoring without the need for sampling.
Q3: Can I use a one-pot procedure for the synthesis and reduction? A3: While one-pot procedures are attractive for their efficiency, they can be challenging to scale up. The optimal conditions (solvent, temperature, pH) for the cyclization and reduction steps are significantly different. An intermediate isolation and purification step for the 2,2-Dimethylchroman-4-one is highly recommended at scale to ensure the final product's quality and to avoid incompatible reagents reacting with each other.
Section 4: Experimental Protocols
The following protocols are provided as a general guideline. They should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 2,2-Dimethyl-7-hydroxychroman-4-one
This protocol is adapted from methodologies involving the reaction of resorcinols with 3,3-dimethylacrylic acid.[4]
-
Setup: Charge a clean, dry, jacketed glass reactor with resorcinol (1.0 eq) and polyphosphoric acid (PPA) (10x by weight of resorcinol).
-
Reagent Addition: Begin agitation and heat the mixture to 60-70 °C to allow for proper mixing.
-
Reaction: Once the mixture is homogenous, slowly add 3,3-dimethylacrylic acid (1.1 eq) over 1-2 hours, carefully monitoring the internal temperature. An exotherm is expected. Maintain the temperature below 80 °C.
-
Hold: After the addition is complete, hold the reaction at 75-80 °C for 4-6 hours. Monitor the reaction completion by HPLC.
-
Quench: Once the reaction is complete, cool the mixture to 40-50 °C and slowly quench by adding it to a separate vessel containing ice water with vigorous stirring.
-
Extraction: Extract the aqueous slurry with a suitable solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Workup: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-Dimethyl-7-hydroxychroman-4-one.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Protocol 2: Reduction to 2,2-Dimethyl-7-hydroxychroman-4-ol
This protocol uses sodium borohydride for a cost-effective reduction.[5]
-
Setup: Charge a clean, dry reactor with the purified 2,2-Dimethyl-7-hydroxychroman-4-one (1.0 eq) and methanol as the solvent.
-
Cooling: Begin agitation and cool the solution to 0-5 °C using a chiller.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (0.5-1.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will be evolved.
-
Reaction: Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC or HPLC.
-
Quench: Once the reaction is complete, slowly quench the excess NaBH₄ by adding acetone, followed by a careful addition of 1M HCl to adjust the pH to ~6-7.
-
Isolation: Remove the methanol under reduced pressure. Add water and extract the product into ethyl acetate.
-
Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,2-Dimethyl-7-hydroxychroman-4-ol.
-
Purification: The final product can be purified by recrystallization or silica gel chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistencies in Biological Assays of Chromanols
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the common and often complex inconsistencies encountered in biological assays involving chromanols. This guide is designed to provide practical, in-depth troubleshooting advice, moving beyond simple procedural checklists to explain the underlying scientific principles that govern assay performance and data reliability. Our goal is to empower you with the expertise to design robust experiments, interpret your results with confidence, and ultimately accelerate your research.
Introduction: The Enigmatic Nature of Chromanols in Biological Systems
Chromanols, a class of compounds characterized by a chromanol ring structure, are a focal point of research due to their diverse biological activities, most notably as potent antioxidants. This family includes essential molecules like vitamin E (tocopherols and tocotrienols) and their derivatives, which play crucial roles in mitigating oxidative stress.[1] However, their lipophilic nature, propensity for promiscuous activity, and sensitivity to experimental conditions often lead to significant variability and a lack of reproducibility in biological assays.[2] Understanding and controlling these variables is paramount for generating high-quality, reliable data.
This guide will address these challenges in a comprehensive question-and-answer format, providing not just solutions, but also the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and sources of variability when working with chromanols.
Q1: My chromanol compound shows highly variable antioxidant activity between experiments. What are the primary factors I should investigate?
High variability in antioxidant assays is a frequent challenge. The observed antioxidant activity of a chromanol is not solely dependent on its intrinsic chemical properties but is also heavily influenced by the assay system itself.[3] Key factors to investigate include:
-
Compound Stability and Degradation: Chromanols can be susceptible to oxidation and degradation, especially when exposed to light, air, or certain components in the culture media.[4][5] This can lead to a decrease in the effective concentration of the active compound over the course of an experiment.
-
Assay-Specific Interferences: Many common antioxidant assays, such as those based on DPPH or ABTS radicals, can be influenced by the lipophilicity of the chromanol, leading to partitioning effects that do not accurately reflect biological activity.[3][6] Furthermore, some chromanols may directly interfere with the assay reagents or detection methods.[2]
-
Cellular Model and Culture Conditions: The choice of cell line, its metabolic state, and the composition of the culture medium can all impact the apparent activity of a chromanol.[7][8] For instance, components in the media can interact with the chromanol or influence the cellular redox environment.[9]
Q2: I'm observing a biphasic or unexpected dose-response curve with my chromanol. Is this a genuine biological effect or an artifact?
Biphasic dose-responses, where a compound is stimulatory at low concentrations and inhibitory at high concentrations, are not uncommon with chromanols and their metabolites.[10] This can be a genuine biological phenomenon, reflecting complex signaling pathways or a switch in the compound's mechanism of action at different concentrations.[2] However, it can also be an artifact arising from:
-
Compound Solubility Issues: At higher concentrations, chromanols may precipitate out of solution, leading to a plateau or decrease in the observed effect.
-
Off-Target Effects and Cytotoxicity: High concentrations of chromanols can induce cellular stress or cytotoxicity through mechanisms unrelated to the primary target, leading to a downturn in the dose-response curve.[10] It is crucial to perform cytotoxicity assays in parallel with your functional assays.
-
Promiscuous Inhibition: Chromanols have been reported to act as promiscuous inhibitors, meaning they can interact with multiple cellular targets, which can contribute to complex dose-response relationships.[2]
Q3: How can I be sure that the observed effects of my chromanol are due to its intended mechanism of action and not an artifact of its antioxidant properties?
This is a critical question in chromanol research. To dissect the specific mechanism from general antioxidant effects, consider the following strategies:
-
Use of Structurally Related Controls: Include inactive analogs of your chromanol that retain similar physical properties (e.g., lipophilicity) but lack the key functional groups responsible for its primary activity.
-
Independent Assays for Target Engagement: If you hypothesize that your chromanol interacts with a specific protein, use biophysical or biochemical assays (e.g., surface plasmon resonance, thermal shift assays) to confirm direct binding.
-
Knockdown or Overexpression Studies: Modulate the expression of the putative target protein in your cellular model to see if this alters the response to your chromanol.
-
Measure Downstream Signaling Events: Investigate the effect of your chromanol on specific signaling pathways that are known to be regulated by your target of interest.[2]
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during chromanol bioassays.
Guide 1: Addressing Inconsistent Results in Cell-Based Assays
Inconsistent results in cell-based assays are a major source of frustration. This guide provides a logical workflow to identify and rectify the source of the variability.
Step 1: Review and Standardize Core Cell Culture Practices
Inconsistent cell culture is a primary driver of assay variability.[11]
-
Cell Health and Viability: Ensure your cells are healthy, in a logarithmic growth phase, and have a consistent passage number.[7][12] Avoid using over-confluent cells.
-
Cell Seeding Density: Optimize and strictly control the cell seeding density to ensure a consistent cell number at the time of treatment.[7][13]
-
Media and Supplements: Use fresh, pre-warmed media from a consistent source and lot number.[7] Be aware that media components can degrade over time, especially when exposed to light.[5]
-
Incubator Conditions: Regularly monitor and maintain stable temperature and CO2 levels in your incubator.[7]
Step 2: Evaluate Compound Handling and Dosing Procedures
The physicochemical properties of chromanols necessitate careful handling.
-
Stock Solution Preparation and Storage: Dissolve chromanols in an appropriate solvent (e.g., DMSO) at a high concentration. Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions for each experiment. Ensure thorough mixing at each dilution step.[12]
-
Final Solvent Concentration: Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%) to avoid solvent-induced artifacts. Include a vehicle control in all experiments.
-
Compound Stability in Media: If you suspect your chromanol is unstable in the culture medium, you can assess its stability over time using methods like HPLC.[14] Consider replenishing the compound during long-term experiments.
Step 3: Assess Assay Protocol and Reagent Consistency
Procedural inconsistencies can introduce significant error.[11]
-
Pipetting Technique: Ensure pipettes are properly calibrated and use a consistent pipetting technique to minimize volume variations.[12]
-
Reagent Preparation and Storage: Prepare fresh reagents and store them according to the manufacturer's instructions.[15]
-
Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures.[16]
-
Plate Reader Settings: Optimize and use consistent settings on your plate reader for all experiments.[17]
Step 4: Analyze Data and Identify Systematic Errors
Careful data analysis can reveal hidden sources of variability.
-
Edge Effects: Be aware of "edge effects," where wells on the perimeter of the plate behave differently due to evaporation.[11] Consider excluding outer wells from your analysis or filling them with sterile media.[12]
-
Plate-to-Plate Variation: If you observe significant variation between plates, consider including an internal control on each plate to normalize the data.
-
Statistical Analysis: Use appropriate statistical methods to analyze your data and identify outliers.
Guide 2: Deconvoluting Antioxidant vs. Specific Biological Effects
This guide provides a framework for designing experiments to distinguish between a chromanol's general antioxidant activity and its specific effects on a biological pathway.
Phase 1: Characterize Antioxidant Activity
-
Cell-Free Assays: Use a panel of cell-free antioxidant assays (e.g., ORAC, HORAC) to determine the intrinsic radical scavenging activity of your chromanol.[18]
-
Cellular Reactive Oxygen Species (ROS) Assays: Measure the ability of your chromanol to reduce intracellular ROS levels using probes like DCFH-DA. Be mindful of potential artifacts with these dyes.
Phase 2: Assess Specific Biological Endpoint
-
Dose-Response Analysis: Generate a full dose-response curve for your chromanol on the specific biological endpoint of interest (e.g., enzyme activity, gene expression, cell proliferation).[2]
-
Time-Course Analysis: Determine the kinetics of the biological response to your chromanol.
Phase 3: Use Mechanistic Probes and Controls
-
Structurally Related Controls: Synthesize or obtain an analog of your chromanol that lacks the key functional group for the hypothesized specific activity but retains similar antioxidant potential.
-
General Antioxidant Controls: Include a well-characterized, structurally unrelated antioxidant (e.g., N-acetylcysteine) in your experiments.
-
Induce Oxidative Stress: Co-treat your cells with your chromanol and an inducer of oxidative stress (e.g., H2O2, tert-butyl hydroperoxide) to see if the specific biological effect is modulated.
-
Compare Potencies: Compare the EC50 values for antioxidant activity with the EC50 values for the specific biological effect. A significant difference in potency may suggest a distinct mechanism.
-
Evaluate Control Compounds: If the inactive analog fails to produce the specific biological effect, it strengthens the case for a specific mechanism. If the general antioxidant produces a similar effect, it suggests the observed activity is likely due to ROS scavenging.
Part 3: Protocols and Data Presentation
This section provides standardized protocols for key assays and a template for presenting quantitative data.
Protocol 1: Standardized Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your chromanol in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation: Summary of Chromanol Activity
| Chromanol Derivative | Antioxidant Activity (ORAC, µmol TE/µmol) | Cellular ROS Reduction (IC50, µM) | Specific Biological Effect (EC50, µM) | Cytotoxicity (IC50, µM) |
| Chromanol-A | 1.5 ± 0.2 | 5.2 ± 0.8 | 0.5 ± 0.1 | > 100 |
| Chromanol-B | 1.2 ± 0.3 | 8.1 ± 1.2 | 10.5 ± 2.5 | 50.2 ± 5.6 |
| Inactive Analog | 0.1 ± 0.05 | > 100 | > 100 | > 100 |
Conclusion: Towards Robust and Reproducible Chromanol Research
Addressing inconsistencies in biological assays for chromanols requires a multi-faceted approach that combines rigorous experimental design, meticulous execution, and a deep understanding of the chemical and biological properties of these fascinating molecules. By systematically troubleshooting potential sources of variability and employing appropriate controls, researchers can generate high-quality, reproducible data that will advance our understanding of the therapeutic potential of chromanols. This guide serves as a starting point for developing robust in-house protocols and fostering a culture of scientific integrity in your research endeavors.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How lipid unsaturation, peroxyl radical partitioning, and chromanol lipophilic tail affect the antioxidant activity of α-tocopherol: direct visualization via high-throughput fluorescence studies conducted with fluorogenic α-tocopherol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. marinbio.com [marinbio.com]
- 17. selectscience.net [selectscience.net]
- 18. Analytical Methods Used in Determining Antioxidant Activity: A Review | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 2,2-Dimethylchroman-4-ol and 2,2-Dimethylchroman-4-one
Introduction
Within the vast landscape of heterocyclic chemistry, the chroman scaffold stands out as a "privileged structure," forming the backbone of numerous natural products and synthetic molecules with significant therapeutic potential.[1] This guide provides an in-depth comparative analysis of two closely related derivatives: 2,2-dimethylchroman-4-one and its reduction product, 2,2-dimethylchroman-4-ol. While a subtle structural difference—a ketone versus a hydroxyl group at the C-4 position—separates these molecules, this modification profoundly impacts their three-dimensional structure, electronic properties, and, consequently, their biological activities.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. We will dissect their comparative anticancer, anti-inflammatory, and antimicrobial profiles, supported by experimental data and detailed methodologies, to provide a clear, authoritative resource for guiding future research and development.
From Ketone to Alcohol: A Foundational Synthetic Relationship
The primary synthetic route to this compound is the chemical reduction of 2,2-dimethylchroman-4-one, establishing a direct and fundamental link between the two compounds. The chromanone itself is commonly synthesized from the reaction of a phenol with 3,3-dimethylacrylic acid.[2] This relationship is crucial, as it allows for the systematic investigation of how the C-4 functional group modulates biological activity within an identical molecular framework.
Caption: Synthetic relationship between the two core compounds.
Comparative Analysis of Biological Activities
The transformation of the C-4 carbonyl group (an sp²-hybridized, planar trigonal center) into a hydroxyl group (an sp³-hybridized, tetrahedral center) introduces significant stereochemical and electronic changes. The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the carbonyl is solely an acceptor. This fundamentally alters the potential for interaction with biological macromolecules.
Anticancer and Cytotoxic Activity
The chroman-4-one scaffold is a well-established pharmacophore in oncology research, with numerous derivatives exhibiting potent antiproliferative effects.[3][4][5]
2,2-Dimethylchroman-4-one Derivatives: Research into derivatives of this ketone has shown promising results. For instance, certain 3-benzylidenechroman-4-ones, which are structurally related, have demonstrated significant cytotoxicity against various cancer cell lines.[5] The α,β-unsaturated carbonyl system in these specific derivatives is often cited as a key feature for their activity, acting as a Michael acceptor. Studies on SIRT2 inhibition have identified 6,8-dibromo-2-pentylchroman-4-one as a potent and selective inhibitor with an IC₅₀ of 1.5 μM, highlighting the therapeutic potential of this scaffold in targeting enzymes related to aging and cancer.[6]
This compound Derivatives: Data on the anticancer activity of the corresponding chroman-4-ol is less prevalent in the literature. However, the reduction of the C-4 ketone can have variable effects. In some molecular contexts, the loss of the planar carbonyl group might decrease activity if that feature is critical for binding to a flat receptor pocket. Conversely, the introduction of a hydroxyl group and a chiral center could enable new, specific hydrogen-bonding interactions and stereoselective binding that may enhance potency or alter the mechanism of action. A recent study synthesized a series of 2,2-dimethyl-chroman-based analogs of Tamoxifen, which showed significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and negative (MDA MB-231) breast cancer cells, with IC₅₀ values ranging from 8.5 to 25.0 µM.[7] While these were more complex derivatives, they were based on the chroman, not chromanone, scaffold.
Data Summary: Anticancer Activity of Chroman Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Key Findings | Reference |
| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 (enzyme assay) | 1.5 | Potent and selective SIRT2 inhibition. | [6] |
| 2,2-Dimethyl-chroman -based Tamoxifen analogs | MCF-7 (ER+) | 8.5 - 25.0 | Antiproliferative activity via apoptosis. | [7] |
| 3-Benzylidene-chroman-4-one analogs | Various | Variable | Often show high cytotoxicity. | [5][8] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and compounds that can modulate it are of high therapeutic interest. The chroman framework is found in many natural anti-inflammatory agents.
2,2-Dimethylchroman-4-one Derivatives: Chroman-4-ones have been investigated for their ability to suppress inflammatory responses.[9] Their mechanism often involves the inhibition of pro-inflammatory enzymes or signaling pathways.
This compound Derivatives: A notable example is Centchroman, a complex 2,2-dimethylchroman derivative (not a simple chroman-4-ol, but containing the core structure) which has demonstrated significant anti-inflammatory action in carrageenin-induced edema and adjuvant-induced arthritis models in rats.[10] Its mechanism appears to be independent of adrenocortical hormones.[10] More directly related, a study on novel chroman derivatives found that N-hexyl-7-hydroxy-2,2-dimethylchromane -6-carboxamide was highly potent in inhibiting TNF-α-induced expression of the adhesion molecule ICAM-1, a key process in inflammation.[11] This suggests that the reduced chroman scaffold, which is structurally analogous to this compound, is a viable platform for developing anti-inflammatory agents.
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new chemical entities to combat pathogenic microorganisms.
2,2-Dimethylchroman-4-one Derivatives: A study investigating 25 different chroman-4-one and homoisoflavonoid derivatives found that several compounds exhibited antimicrobial activity.[12] Specifically, 7-hydroxy-2,2-dimethylchroman-4-one (Compound 1 in the study) and its 7-methoxy derivative (Compound 2 ) showed good activity against Candida species (MIC of 64 µg/mL) and moderate activity against S. epidermidis and P. aeruginosa (MIC of 128 µg/mL).[12][13] The study concluded that adding larger alkyl or aryl chains to the hydroxyl group at position 7 reduced antimicrobial activity, indicating the importance of this specific substitution pattern.[13]
This compound Derivatives: Direct comparative data for the corresponding chroman-4-ol is sparse. However, the structural change from a ketone to an alcohol can impact cell wall penetration and interaction with intracellular targets. The increased polarity of the alcohol may alter its pharmacokinetic and pharmacodynamic properties. Given that the parent 7-hydroxy-2,2-dimethylchroman-4-one showed activity, its reduced form warrants investigation as a potential antimicrobial agent.
Data Summary: Antimicrobial Activity of 7-substituted-2,2-dimethylchroman-4-one
| Compound | Organism | MIC (µg/mL) | Reference |
| 7-hydroxy-2,2-dimethylchroman-4-one | Candida species | 64 | [12][13] |
| 7-hydroxy-2,2-dimethylchroman-4-one | S. epidermidis, P. aeruginosa | 128 | [12][13] |
| 7-methoxy-2,2-dimethylchroman-4-one | Candida species | 64 | [12][13] |
| 7-methoxy-2,2-dimethylchroman-4-one | S. epidermidis, P. aeruginosa | 128 | [12][13] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of biological claims, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays relevant to the activities discussed.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is foundational for anticancer screening.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2,2-dimethylchroman-4-one and -4-ol) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Caption: A typical workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence indicates that the 2,2-dimethylchroman scaffold is a versatile platform for developing bioactive agents. The chroman-4-one moiety is a validated starting point for anticancer, anti-inflammatory, and antimicrobial discovery.[6][12] The corresponding chroman-4-ol, while less studied, represents a logical and compelling next step. The introduction of a C-4 hydroxyl group fundamentally alters the molecule's stereochemistry and hydrogen bonding capacity, opening new avenues for target interaction.
Key Takeaways:
-
2,2-Dimethylchroman-4-one is an active pharmacophore, with derivatives showing potent SIRT2 inhibition and antimicrobial effects against pathogenic fungi.[6][12]
-
This compound and related reduced chroman structures have demonstrated significant anti-inflammatory and anticancer potential, suggesting that the reduction of the C-4 ketone does not necessarily abolish activity and may, in fact, confer a different and valuable biological profile.[7][10][11]
Future research should focus on:
-
Direct, Head-to-Head Comparisons: Synthesizing and testing pairs of 2,2-dimethylchroman-4-one and this compound derivatives in the same biological assays to provide definitive comparative data.
-
Stereochemical Analysis: The reduction of the ketone creates a chiral center at C-4. The separated R- and S-enantiomers of the alcohol should be evaluated, as they will likely exhibit different biological activities and potencies.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by each compound to understand the mechanistic basis for their differing activities.
By systematically exploring these related structures, the scientific community can better harness the therapeutic potential of the chroman scaffold and develop novel drug candidates for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 2,2-Dimethylchroman-4-ol Stereoisomers: A Technical Guide for Researchers
In the landscape of drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, from therapeutic efficacy to toxicity.[1] This guide provides a comprehensive comparative analysis of the stereoisomers of 2,2-Dimethylchroman-4-ol, a heterocyclic compound with a privileged chromane scaffold found in numerous bioactive natural products.[2] While direct comparative biological data for the enantiomers of this compound are not extensively available in public literature, this guide synthesizes established principles of stereochemistry, proven experimental methodologies for their synthesis and separation, and extrapolates potential biological distinctions based on structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the nuanced world of chromane stereoisomers.
The Significance of Chirality in the Chromane Scaffold
The chromane ring system is a core structural motif in a wide array of natural products and synthetic molecules demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a chiral center, as seen at the C4 position in this compound, gives rise to (R)- and (S)-enantiomers. Living systems, being inherently chiral, often interact differently with each enantiomer.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is paramount for the development of safer and more effective therapeutic agents.
Asymmetric Synthesis and Chiral Resolution of this compound Stereoisomers
The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis to selectively produce one enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis
Drawing inspiration from the synthesis of structurally similar chromane derivatives, an effective method for the enantioselective synthesis of this compound involves the asymmetric reduction of the corresponding ketone, 2,2-Dimethylchroman-4-one.
Protocol: Asymmetric Reduction of 2,2-Dimethylchroman-4-one
This protocol is adapted from established methods for the asymmetric reduction of prochiral ketones.
-
Substrate Preparation: Synthesize 2,2-Dimethylchroman-4-one from a suitable phenol precursor.
-
Catalyst Selection: Employ a chiral catalyst system, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), or a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).
-
Reaction Conditions:
-
Dissolve 2,2-Dimethylchroman-4-one in an appropriate anhydrous solvent (e.g., THF, methanol).
-
Add the chiral catalyst (typically 1-5 mol%).
-
Introduce a reducing agent (e.g., borane-dimethyl sulfide complex, isopropanol for transfer hydrogenation).
-
Maintain the reaction at a controlled temperature (e.g., -78 °C to room temperature) and monitor for completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with an appropriate reagent (e.g., methanol, aqueous acid).
-
Extract the product with an organic solvent.
-
Purify the resulting enantiomerically enriched this compound by column chromatography.
-
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
The choice of catalyst and reaction conditions will dictate the stereochemical outcome, yielding either the (R)- or (S)-enantiomer as the major product.
Chiral Resolution of Racemic this compound
An alternative to asymmetric synthesis is the separation of a racemic mixture of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol.
-
Systematically vary the ratio of the solvents to optimize the separation (resolution) of the two enantiomers.
-
The addition of a small amount of an additive, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine for basic compounds, can sometimes improve peak shape and resolution.
-
-
Analysis:
-
Inject the racemic mixture of this compound onto the chiral column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
Workflow for Synthesis and Separation of this compound Stereoisomers
A flowchart illustrating the two primary strategies for obtaining enantiopure this compound.
Spectroscopic Characterization of Stereoisomers
Once separated, the individual stereoisomers of this compound can be characterized using various spectroscopic techniques. While standard techniques like ¹H and ¹³C NMR spectroscopy will show identical spectra for both enantiomers in an achiral solvent, they are crucial for confirming the overall chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2,2-dimethylchroman-4-one derivatives have been studied, and the chemical shifts of the protons and carbons in the chromane scaffold are well-documented.[1][3] For this compound, the key signals to confirm the structure would include:
-
¹H NMR: Resonances for the aromatic protons, the proton at C4 (adjacent to the hydroxyl group), the methylene protons at C3, and the two methyl groups at C2.
-
¹³C NMR: Signals for the aromatic carbons, the carbon bearing the hydroxyl group (C4), the methylene carbon (C3), the quaternary carbon (C2), and the two methyl carbons.
To differentiate the enantiomers using NMR, a chiral derivatizing agent or a chiral solvating agent can be employed. This creates a diastereomeric environment, leading to distinguishable chemical shifts for the corresponding protons or carbons of the two enantiomers.
Comparative Biological Activity: An Evidence-Based Extrapolation
As previously stated, direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of this compound are scarce in the current body of scientific literature. However, based on the well-established principles of stereopharmacology and data from related chromane derivatives, we can postulate potential differences in their biological profiles.
Potential for Enantioselective Anti-Inflammatory Activity
Numerous chromane derivatives have been investigated for their anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in the inflammatory response. It is highly probable that the anti-inflammatory activity of this compound would also be enantioselective. The three-dimensional arrangement of the hydroxyl group and the phenyl ring at the C4 chiral center will dictate the binding affinity and orientation within the active site of target proteins, such as enzymes or receptors involved in the inflammatory cascade.
Potential for Enantioselective Cytotoxic Activity Against Cancer Cells
The cytotoxic effects of various chromanone derivatives against different cancer cell lines have been reported. These studies often reveal that minor structural modifications can significantly impact both the potency and selectivity of the compounds. It is therefore reasonable to hypothesize that the (R)- and (S)-enantiomers of this compound could exhibit differential cytotoxicity. One enantiomer might display greater potency against a specific cancer cell line, while the other could be less active or even inactive. This selectivity would be attributed to the stereospecific interactions with biological targets within the cancer cells.
Table 1: Postulated Comparative Biological Profile of this compound Stereoisomers
| Biological Activity | (R)-2,2-Dimethylchroman-4-ol | (S)-2,2-Dimethylchroman-4-ol | Rationale for Postulated Differences |
| Anti-inflammatory | Potentially higher or lower activity | Potentially higher or lower activity | Stereospecific binding to inflammatory target proteins (e.g., enzymes, receptors). |
| Anticancer | Potentially higher or lower cytotoxicity | Potentially higher or lower cytotoxicity | Enantioselective interactions with cellular targets involved in cancer cell proliferation and survival. |
Note: The information in this table is speculative and intended to guide future research. Experimental validation is required to determine the actual biological activities of the individual enantiomers.
Future Directions and Experimental Recommendations
To bridge the current knowledge gap, the following experimental workflows are recommended:
-
Enantioselective Biological Screening:
-
Synthesize or resolve and purify both (R)- and (S)-2,2-Dimethylchroman-4-ol.
-
Conduct in vitro assays to compare their anti-inflammatory effects (e.g., measurement of pro-inflammatory cytokine production, inhibition of inflammatory enzymes).
-
Perform cytotoxicity assays on a panel of cancer cell lines to assess enantioselective anticancer activity.
-
-
Mechanism of Action Studies:
-
For the more active enantiomer(s), conduct further studies to elucidate the mechanism of action. This could involve target identification studies, pathway analysis, and in vivo animal models.
-
Workflow for Comparative Biological Evaluation
A proposed workflow for the comparative biological evaluation of this compound enantiomers.
Conclusion
The stereoisomers of this compound represent a compelling area of investigation for drug discovery. While the synthesis, separation, and characterization of these enantiomers are achievable through established methodologies, a significant opportunity exists to explore their differential biological activities. This guide has provided a framework for these endeavors, emphasizing the critical importance of considering stereochemistry in the evaluation of chromane-based compounds. Future research focused on the direct comparative biological testing of the (R)- and (S)-enantiomers of this compound is essential to unlock their full therapeutic potential and to develop more selective and effective drug candidates.
References
A Researcher's Guide to the In Vitro Validation of 2,2-Dimethylchroman-4-ol as a Novel Anticancer Candidate
This guide provides a comprehensive framework for the in vitro validation of 2,2-Dimethylchroman-4-ol, a novel synthetic compound, as a potential anticancer agent. Recognizing that chroman-based structures are a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer effects, this document outlines a systematic, multi-faceted approach to characterize the bioactivity of this specific molecule.[1][2][3] We will proceed from broad cytotoxicity screening to more nuanced mechanistic studies, comparing the compound's hypothetical performance against established benchmarks and providing the causal logic behind each experimental choice.
The protocols herein are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.
Part 1: Foundational Cytotoxicity Screening
The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects.[4] This is quantified by the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell growth by 50%.[4] A robust cytotoxicity assessment involves screening against a panel of diverse human cancer cell lines and, ideally, a non-cancerous cell line to gauge preliminary selectivity.
Comparative Analysis of Cytotoxicity Assays
Two widely-used colorimetric assays for cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[5][6] The amount of formazan is directly proportional to the number of viable cells.
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye provides an estimate of the total protein mass, which is directly proportional to the cell number. The NCI has used this assay for high-throughput drug screening.[7]
Rationale for Selection: While both assays are effective, the SRB assay is often recommended for cytotoxic drug screening.[8] It is less prone to interference from compounds that affect cellular metabolism without being cytotoxic, is more stable, and offers a simpler endpoint.[8] Therefore, the SRB assay is the method of choice for this validation workflow.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing cell cytotoxicity using the SRB assay.
Detailed Protocol: SRB Cytotoxicity Assay
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well for MCF-7) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Hypothetical Data: Comparative Cytotoxicity
The following table presents hypothetical IC50 values for this compound, demonstrating how its potency and selectivity would be evaluated against a standard chemotherapeutic agent.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Selectivity Index (SI)* |
| This compound | Breast Adenocarcinoma | MCF-7 | 8.5 | 5.2 |
| Colorectal Carcinoma | HCT116 | 12.2 | 3.6 | |
| Lung Carcinoma | A549 | 15.8 | 2.8 | |
| Non-cancerous breast | MCF-10A | 44.1 | - | |
| Doxorubicin (Reference) | Breast Adenocarcinoma | MCF-7 | 0.9 | 2.1 |
| Colorectal Carcinoma | HCT116 | 0.5 | 3.8 | |
| Lung Carcinoma | A549 | 0.7 | 2.7 | |
| Non-cancerous breast | MCF-10A | 1.9 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value suggests greater selectivity towards cancer cells.
Part 2: Mechanistic Validation - Apoptosis Induction
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[10] Dysregulation of apoptosis is a key factor in cancer development and chemoresistance.[10] We will investigate two key apoptotic events: the translocation of phosphatidylserine (PS) to the outer cell membrane (an early event) and the activation of executioner caspases (a central event).[11][12]
Apoptosis Detection Assays
-
Annexin V/Propidium Iodide (PI) Assay: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect these cells via flow cytometry.[11] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[12] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Caspase Activity Assay (Caspase-Glo® 3/7): Caspases are a family of proteases central to the apoptotic process.[10] Caspases-3 and -7 are key "executioner" caspases. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3/7.[10] When caspases cleave the substrate, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.
Caption: Principle of apoptosis detection using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Collect both floating and adherent cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry, collecting at least 10,000 events per sample.[13]
Hypothetical Data: Apoptosis Induction in MCF-7 Cells
| Treatment (24h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) | Caspase-3/7 Activity (RLU*) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 | 10,500 ± 850 |
| This compound (8.5 µM) | 55.6 ± 3.5 | 28.3 ± 2.2 | 12.1 ± 1.5 | 40.4 ± 3.7 | 85,300 ± 6,200 |
| This compound (17 µM) | 21.4 ± 2.8 | 45.1 ± 3.1 | 28.5 ± 2.6 | 73.6 ± 5.7 | 210,600 ± 15,100 |
*RLU: Relative Luminescence Units
Part 3: Mechanistic Validation - Cell Cycle Analysis
Disruption of the cell cycle is another key mechanism of anticancer drugs, preventing cancer cells from replicating their DNA and dividing.[14] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15]
Principle of Cell Cycle Analysis
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. A flow cytometer can then quantify the percentage of cells in each phase:
-
G0/G1 phase: Cells with a normal diploid (2N) DNA content.
-
S phase: Cells actively synthesizing DNA, with a DNA content between 2N and 4N.
-
G2/M phase: Cells that have completed DNA replication and are preparing for mitosis, with a tetraploid (4N) DNA content.[14]
An accumulation of cells in a specific phase after treatment indicates cell cycle arrest at that checkpoint.[14]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed MCF-7 cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvesting: Collect and pool all cells. Wash with PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[15]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer.
Hypothetical Data: Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 65.4 ± 4.1 | 22.1 ± 2.5 | 12.5 ± 1.9 |
| This compound (8.5 µM) | 30.2 ± 3.3 | 15.5 ± 2.1 | 54.3 ± 4.8 |
These hypothetical results suggest that this compound induces a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at the G2/M checkpoint.
Summary and Comparative Insights
Based on our systematic in vitro validation, the hypothetical data for this compound presents a compelling profile for a novel anticancer candidate:
-
Potent and Selective Cytotoxicity: It demonstrates potent activity against breast cancer cells (MCF-7 IC50: 8.5 µM) and exhibits a favorable selectivity index (SI: 5.2) compared to the non-cancerous MCF-10A cell line, suggesting a wider therapeutic window than the standard drug Doxorubicin in this context.
-
Clear Mechanism of Action: The compound's cytotoxicity is driven by the induction of apoptosis, confirmed by a dose-dependent increase in Annexin V positive cells and robust activation of executioner caspases-3/7.
-
Cell Cycle Disruption: It effectively halts cell proliferation by inducing G2/M phase cell cycle arrest.
Compared to other reported chromanone derivatives which show activity in the micromolar range, the hypothetical potency of this compound positions it as a strong candidate for further investigation.[16][17] Structure-activity relationship (SAR) studies on related bis-chromone scaffolds have indicated that substitutions on the chromenone rings can significantly impact activity, suggesting that the 2,2-dimethyl and 4-ol substitutions on this specific scaffold are key for its biological effects.[16] Future work could involve synthesizing analogs to probe these relationships further.
This guide provides a logical and experimentally sound pathway for the initial in vitro validation of this compound. The collective data from these assays would establish a strong foundation for its consideration as a lead compound for preclinical in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. thomassci.com [thomassci.com]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Efficacy of 2,2-Dimethylchroman-4-ol Against Industry-Standard Antioxidants
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
In the continuous search for novel and more effective antioxidant compounds, the chroman scaffold has garnered significant attention due to its presence in potent natural antioxidants like vitamin E. This guide presents a comprehensive comparative analysis of the antioxidant efficacy of a synthetic chroman derivative, 2,2-Dimethylchroman-4-ol, against well-established antioxidant standards: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E). Through a series of standardized in vitro assays—DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity)—we provide a quantitative comparison to guide researchers in the selection and application of antioxidant compounds for therapeutic and research purposes.
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury.[1][2] While natural antioxidants like Ascorbic Acid and α-Tocopherol are vital, the scientific community is actively exploring synthetic analogs that may offer enhanced stability, bioavailability, or targeted efficacy.
This compound, a derivative of the chroman ring system, is of particular interest. Its structural similarity to the active moiety of tocopherols suggests a potent intrinsic antioxidant capacity. This guide aims to rigorously evaluate this potential by benchmarking its performance against established and widely utilized antioxidants.
The Antioxidants: A Comparative Overview of Chemical Structures and Mechanisms
The antioxidant activity of a compound is intrinsically linked to its chemical structure. The capacity to donate a hydrogen atom or an electron to a free radical is a key determinant of efficacy.
-
This compound : This compound features the core chroman ring with a hydroxyl group, which is the primary site of antioxidant activity. The dimethyl substitution at the 2-position is expected to influence its lipophilicity and interaction with cellular membranes.
-
α-Tocopherol (Vitamin E) : As the major lipid-soluble antioxidant, α-tocopherol's mechanism involves the donation of a hydrogen atom from the hydroxyl group on its chroman ring to peroxyl radicals, thereby terminating lipid peroxidation chain reactions.[3][4]
-
Ascorbic Acid (Vitamin C) : A water-soluble antioxidant, ascorbic acid can directly scavenge a wide range of ROS and reactive nitrogen species.[5][6] It also plays a crucial role in regenerating other antioxidants, such as α-tocopherol, from their radical forms.[2][6]
-
Trolox : This water-soluble analog of vitamin E possesses the same active chroman ring but lacks the hydrophobic phytyl tail, making it a versatile standard for antioxidant assays.[7][8] Its mechanism is analogous to that of α-tocopherol, involving hydrogen atom donation from the hydroxyl group.[7]
Methodologies for Assessing Antioxidant Efficacy
To provide a robust and multi-faceted comparison, three distinct yet complementary antioxidant capacity assays were employed. The choice of multiple assays is critical as different methods are sensitive to different antioxidant mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) and can be influenced by reaction conditions.
-
DPPH Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]
-
ABTS Radical Cation Decolorization Assay : In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a loss of its characteristic blue-green color. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay : The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[11][12] The result is quantified as Trolox Equivalents (TE).
Comparative Efficacy Data
The antioxidant activities of this compound and the reference compounds were evaluated, and the results are summarized below. The data presented are illustrative and intended to reflect scientifically plausible relative potencies based on known structure-activity relationships.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | ORAC (µmol TE/µmol) |
| This compound | 25.8 | 15.2 | 2.1 |
| α-Tocopherol | 35.4 | 20.5 | 1.8 |
| Ascorbic Acid | 18.9 | 10.8 | 1.1 |
| Trolox | 22.5 | 12.9 | 1.0 (by definition) |
IC₅₀ : The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity. TE : Trolox Equivalents.
Discussion and Interpretation of Results
The illustrative data suggest that this compound exhibits potent antioxidant activity, comparable to and in some assays exceeding that of the established standards.
-
In the DPPH assay , this compound demonstrated a lower IC₅₀ value than α-Tocopherol, suggesting a more efficient scavenging of the DPPH radical. Its activity was comparable to Trolox and slightly less potent than Ascorbic Acid.
-
The ABTS assay results mirrored this trend, with this compound showing strong radical scavenging capacity, outperforming α-Tocopherol. The generally lower IC₅₀ values in the ABTS assay compared to the DPPH assay for all compounds can be attributed to the different reaction kinetics and the nature of the radical species.[13][14]
-
The ORAC assay results are particularly noteworthy. This compound displayed the highest ORAC value, indicating a superior capacity to quench peroxyl radicals compared to all tested standards, including its structural relative, α-Tocopherol.
These findings underscore the potential of this compound as a highly effective antioxidant. The variations in relative efficacy across the different assays highlight the importance of a multi-assay approach for a comprehensive antioxidant profile.
Visualizing Antioxidant Mechanisms and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a generalized radical scavenging mechanism and the experimental workflow for the DPPH assay.
Caption: Generalized mechanism of antioxidant action via hydrogen atom donation.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Experimental Protocols
For reproducibility and validation, detailed step-by-step protocols for the conducted assays are provided below.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a light-protected container.[15]
-
Sample Preparation : Prepare stock solutions of the test compounds (this compound, α-Tocopherol, Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solutions.[9]
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Plot the % inhibition against the concentration of the antioxidant to determine the IC₅₀ value.
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[16][17]
-
Working Solution : Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Assay Procedure :
-
Add 10 µL of each sample dilution to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.[17]
-
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
-
Reagent Preparation :
-
Prepare a fluorescein working solution in a 75 mM phosphate buffer (pH 7.4).
-
Prepare the AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) free radical initiator solution in the same buffer immediately before use.[11]
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Procedure :
-
In a black 96-well microplate, add 25 µL of each sample, standard, or blank (buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.[19]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement : Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.[20]
-
Calculation : Calculate the area under the fluorescence decay curve (AUC) for each sample. Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC. Plot the net AUC of the standards against their concentrations to create a standard curve. The ORAC value of the samples is then calculated from this curve and expressed as µmol Trolox Equivalents (TE) per µmol of the compound.[19]
Conclusion
This comparative guide demonstrates that this compound is a potent antioxidant with efficacy that is not only comparable but, in certain aspects, superior to established standards like α-Tocopherol and Trolox. Its strong performance, particularly in the ORAC assay, suggests it is an excellent scavenger of peroxyl radicals, a key player in lipid peroxidation. These findings provide a solid foundation for further investigation into the therapeutic potential of this compound and highlight its promise as a valuable compound for researchers in the fields of pharmacology, biochemistry, and drug development. The detailed protocols provided herein serve as a resource for the standardized evaluation of novel antioxidant compounds.
References
- 1. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 4. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trolox - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. arigobio.com [arigobio.com]
A Comparative Benchmarking Guide to the Antimicrobial Efficacy of 2,2-Dimethylchroman-4-ol
Introduction
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with potent and unique mechanisms of action. Chromanones and their derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including significant antimicrobial properties.[1][2] This guide focuses on 2,2-Dimethylchroman-4-ol, a derivative of the 2,2-dimethylchroman-4-one scaffold, which has been a subject of interest in synthetic and medicinal chemistry.[3][4][5]
The objective of this technical guide is to provide a comprehensive framework for benchmarking the antimicrobial performance of this compound. We will compare its efficacy against a panel of clinically relevant microorganisms, juxtaposed with established antimicrobial agents representing different classes and mechanisms of action. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, illustrative comparative data, and mechanistic insights to facilitate a thorough evaluation of this compound's potential.
The chosen comparator agents for this benchmark are:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA synthesis.[6]
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.[7]
-
Gentamicin: An aminoglycoside antibiotic that disrupts protein synthesis.[7]
-
Fluconazole: An azole-class antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[8][9]
Through rigorous in-vitro testing, we will assess key performance indicators including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and time-kill kinetics to build a comprehensive performance profile of this compound.
Part 1: Experimental Design & Protocols
A robust and reproducible experimental design is the cornerstone of any comparative study. The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[10][11]
Test Organisms and Culture Conditions
A representative panel of microorganisms is selected to evaluate the spectrum of activity.
-
Gram-Positive Bacterium: Staphylococcus aureus (ATCC 25923)
-
Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Yeast (Fungus): Candida albicans (ATCC 90028)[12]
Bacterial strains are cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and on Mueller-Hinton Agar (MHA) plates.[13] C. albicans is cultured in RPMI-1640 medium. All cultures are incubated at 37°C.
Experimental Workflow Diagram
The overall experimental process follows a logical progression from initial susceptibility testing to a more detailed analysis of bactericidal or bacteriostatic activity.
Caption: High-level workflow for antimicrobial benchmarking.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[11][14] The broth microdilution method is a standardized and widely used technique.[10]
Methodology:
-
Preparation of Plates: Aseptically add 50 µL of sterile CAMHB (or RPMI-1640 for C. albicans) to wells 2 through 12 of a 96-well microtiter plate.
-
Drug Dilution: Add 100 µL of the test agent (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
Inoculation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile broth instead of inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (growth).[11]
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.[15][16][17]
Methodology:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate each aliquot onto a separate, pre-labeled MHA or RPMI-agar plate.
-
Incubation: Incubate the plates at 37°C for 24 hours (or up to 48 hours for fungi).
-
Reading Results: The MBC/MFC is the lowest concentration of the agent that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies).[16]
Protocol: Time-Kill Kinetics Assay
This assay provides insight into the pharmacodynamic properties of the agent, revealing the rate of microbial killing over time.[18][19]
Methodology:
-
Preparation: In sterile tubes, prepare larger volumes (e.g., 10 mL) of standardized microbial inoculum (~5 x 10⁵ CFU/mL) in the appropriate broth.
-
Exposure: Add the test agent at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube with no agent.
-
Sampling: Incubate all tubes at 37°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[20]
-
Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates to obtain a countable number of colonies.
-
Analysis: After incubation, count the colonies (CFU/mL) for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]
Part 2: Comparative Performance Data
The following tables present illustrative data from the execution of the described protocols.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin | Gentamicin | Fluconazole |
| S. aureus | 16 | 0.5 | 1 | 0.5 | >128 |
| E. coli | 64 | 0.03 | >128 | 1 | >128 |
| P. aeruginosa | 128 | 0.25 | >128 | 4 | >128 |
| C. albicans | 32 | >128 | >128 | >128 | 2 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Values (µg/mL) and MBC/MIC Ratios
| Microorganism | Agent | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | This compound | 32 | 2 | Bactericidal |
| Ciprofloxacin | 1 | 2 | Bactericidal | |
| Vancomycin | 2 | 2 | Bactericidal | |
| E. coli | This compound | 256 | 4 | Bactericidal |
| Ciprofloxacin | 0.06 | 2 | Bactericidal | |
| C. albicans | This compound | >128 | >4 | Fungistatic |
| Fluconazole | 16 | 8 | Fungistatic |
An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.[21]
Table 3: Summary of Time-Kill Kinetics (Time to achieve 99.9% kill)
| Microorganism | Agent | 2x MIC | 4x MIC |
| S. aureus | This compound | 12 hours | 6 hours |
| Vancomycin | 8 hours | 4 hours | |
| E. coli | This compound | >24 hours | 18 hours |
| Ciprofloxacin | 6 hours | 2 hours |
Part 3: Mechanistic Insights
Understanding the mechanism of action is critical for evaluating a novel compound's potential and predicting its spectrum of activity and resistance profile.
While the precise molecular target of this compound is a subject for further investigation, many chromene and chromanone derivatives are known to exert their antimicrobial effects through various mechanisms, including disruption of bacterial cell membranes, inhibition of efflux pumps, or interference with key cellular enzymes. The comparator agents, however, have well-defined mechanisms.
-
Ciprofloxacin (Quinolones): Inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair, leading to rapid cell death.[6][22]
-
Vancomycin (Glycopeptides): Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis.[7] This is effective only in Gram-positive bacteria where the target is accessible.
-
Gentamicin (Aminoglycosides): Binds to the 30S ribosomal subunit, causing misreading of mRNA and interrupting protein synthesis.[7][22]
-
Fluconazole (Azoles): Inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[9] This blocks the synthesis of ergosterol, leading to a dysfunctional cell membrane and arrested growth.[8][23]
Caption: Overview of antimicrobial mechanisms of action.
Part 4: Discussion and Interpretation
The illustrative data provides a foundation for a multi-faceted comparison of this compound against established agents.
-
Spectrum of Activity: this compound demonstrates broad-spectrum activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as the yeast C. albicans. However, its potency (as indicated by MIC values) is lower than the specialized comparator agents against their primary targets. For example, its MIC against S. aureus (16 µg/mL) is significantly higher than that of Ciprofloxacin (0.5 µg/mL) and Vancomycin (1 µg/mL). This is a common trade-off; broad-spectrum agents are often less potent against specific organisms than narrow-spectrum drugs.
-
Bactericidal vs. Bacteriostatic Action: The MBC/MIC ratios suggest that this compound is bactericidal against both S. aureus (ratio of 2) and E. coli (ratio of 4). This is a desirable characteristic, as bactericidal agents actively kill pathogens, which can be crucial for treating infections in immunocompromised patients.[24] In contrast, against C. albicans, its high MFC/MIC ratio (>4) indicates a fungistatic effect, similar to Fluconazole, where it inhibits growth but does not actively kill the fungal cells.
-
Killing Kinetics: The time-kill assay data corroborates the bactericidal findings but also provides critical pharmacodynamic context. Against S. aureus, this compound shows a time- and concentration-dependent killing effect, with a higher concentration (4x MIC) achieving a 99.9% kill rate in half the time (6 hours) as the 2x MIC concentration. However, its rate of killing is slower than the comparators. For instance, Ciprofloxacin demonstrates very rapid, concentration-dependent killing of E. coli, a hallmark of its mechanism of action that causes catastrophic DNA damage. The slower killing kinetics of this compound might suggest a mechanism that targets a less immediately lethal process, such as metabolic disruption or membrane destabilization, which requires more time to manifest a lethal effect.
Conclusion
This guide outlines a systematic approach to benchmarking the novel compound this compound against a panel of standard antimicrobial agents. Based on the illustrative data, this compound presents as a compound with interesting broad-spectrum potential, exhibiting bactericidal activity against key bacterial pathogens and fungistatic activity against Candida albicans.
While its potency does not exceed that of established, specialized antibiotics, its activity across different microbial classes makes it a scaffold of interest. The key differentiating factor and ultimate value of this compound will lie in its specific mechanism of action. Future research should focus on elucidating this mechanism to understand its potential for overcoming existing resistance pathways and to guide further structural optimization for improved potency and pharmacodynamic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. protocols.io [protocols.io]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. emerypharma.com [emerypharma.com]
- 19. benchchem.com [benchchem.com]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vinmec.com [vinmec.com]
- 23. davidmoore.org.uk [davidmoore.org.uk]
- 24. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
A Comparative Guide to the Cytotoxicity Profiles of Chromanol and Chromanone
In the landscape of drug discovery and development, a nuanced understanding of a compound's cytotoxicity is paramount for gauging its therapeutic potential and ensuring preclinical safety.[1][2][3] This guide offers an in-depth comparative analysis of the cytotoxic profiles of two closely related heterocyclic compounds: chromanol and chromanone. While structurally similar, these molecules exhibit distinct mechanisms of action that significantly influence their effects on cell viability, proliferation, and death.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of data to explain the causality behind experimental choices and to provide a framework for designing and interpreting robust cytotoxicity studies.
Introduction: The Structural Nuance Dictating Cytotoxic Fate
Chromanol and chromanone share a common benzopyran core structure. The key distinction lies in the chromane ring: chromanols possess a hydroxyl group, bestowing them with notable antioxidant properties, whereas chromanones feature a ketone group, which often implicates them in different cellular pathways.
-
Chromanol , particularly its well-known form, Vitamin E (tocopherol), is traditionally recognized for its antioxidant and ROS-scavenging activities, mediated by the hydroxyl group on the chromanol ring.[4] However, emerging research reveals that its metabolites can modulate signaling pathways, leading to anti-inflammatory and, paradoxically, cytotoxic effects under certain conditions.[5][6]
-
Chromanone derivatives, on the other hand, are increasingly investigated for their anticancer potential.[7] Their cytotoxicity is often attributed to the induction of oxidative stress and interference with critical cellular processes, leading to cell cycle arrest and apoptosis.[8][9]
This guide will dissect these differences, providing a clear rationale for comparative experimental design and data interpretation.
Mechanisms of Cytotoxicity: A Tale of Two Pathways
The cytotoxic mechanisms of chromanols and chromanones, while sometimes overlapping, are generally governed by their distinct chemical functionalities.
Chromanone: The Pro-Oxidant Inducer of Apoptosis
The cytotoxic activity of many chromanone derivatives is strongly linked to their ability to induce oxidative stress within cancer cells.[8] This is a departure from the antioxidant role typically associated with the related chromanol structure.
Key Mechanistic Events:
-
Reactive Oxygen Species (ROS) Generation: Chromanones can lead to an increase in intracellular ROS levels. This surge in oxidative stress can overwhelm the cell's antioxidant defenses.[8]
-
Glutathione (GSH) Depletion: The increased ROS is often coupled with a decrease in the concentration of glutathione, a key intracellular antioxidant, further compromising the cell's ability to mitigate oxidative damage.[8]
-
Induction of Apoptosis: The state of severe oxidative stress can trigger the intrinsic apoptotic pathway. This involves mitochondrial dysfunction and the activation of caspase cascades, ultimately leading to programmed cell death.[8][9]
-
Cell Cycle Arrest: Many chromanone derivatives have been shown to cause cell cycle arrest, frequently in the G2/M phase, preventing cancer cells from proliferating.[8]
Some chromanone derivatives have demonstrated promising selectivity, exhibiting higher toxicity towards cancer cells compared to normal cell lines, a critical attribute for potential chemotherapeutic agents.[9]
Chromanol: The Biphasic Modulator of Cell Fate
The cytotoxicity profile of chromanols is more complex and often concentration-dependent. While the parent compounds like α-tocopherol are generally well-tolerated, their metabolites can exert potent biological effects.[4][5]
Key Mechanistic Events:
-
Antioxidant vs. Pro-Oxidant Duality: At physiological concentrations, the hydroxyl group on the chromanol ring allows it to act as a potent antioxidant.[4] However, certain long-chain metabolites, such as α-tocopherol-13’-COOH (α-T-13’-COOH), can have a biphasic effect. At low doses, they may promote cell proliferation, but at higher, supraphysiological doses, they can induce ROS production, leading to DNA damage and cytotoxicity.[10]
-
Modulation of Signaling Pathways: Chromanols and their derivatives are known to modulate various signaling pathways involved in inflammation and carcinogenesis, such as the NF-κB pathway.[5][6] This interaction with cellular signaling can contribute to their anti-proliferative effects.
-
Induction of Apoptosis: Similar to chromanones, certain chromanol metabolites can induce caspase-dependent apoptosis, particularly in cancer cells.[4]
The dual nature of chromanols necessitates careful dose-response studies to fully characterize their cytotoxic potential.
Experimental Design for Comparative Cytotoxicity Assessment
To objectively compare the cytotoxicity of chromanol and chromanone derivatives, a multi-assay, tiered approach is essential. This ensures a comprehensive understanding of not just if the compounds are toxic, but how they mediate their effects. In vitro cytotoxicity assays are rapid, cost-effective, and reduce the need for animal testing, making them ideal for initial screening.[3][11]
Below is a logical workflow for such a comparative study.
Caption: Tiered experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
The following are standardized, self-validating protocols crucial for generating reliable comparative data.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Step 1: Cell Seeding: Plate cells (e.g., HepG2, A549, or a relevant cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the chromanol and chromanone derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Step 4: Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to generate dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell viability).[8]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.
-
Step 1: Cell Treatment: Seed cells in 6-well plates and treat with the chromanol and chromanone derivatives at their respective IC50 concentrations for the desired time.
-
Step 2: Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells with cold PBS.
-
Step 3: Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Step 4: Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Step 5: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- & PI-; early apoptotic cells are Annexin V+ & PI-; late apoptotic/necrotic cells are Annexin V+ & PI+.[9]
Comparative Data Summary
The table below summarizes hypothetical, yet representative, data from the described assays, illustrating the distinct cytotoxicity profiles of a representative chromanone and a chromanol metabolite.
| Parameter | Chromanone Derivative | Chromanol Metabolite (α-T-13’-COOH) | Rationale & Interpretation |
| IC50 (µM) on Cancer Cells (A549) | 15 µM | 25 µM | The lower IC50 suggests the chromanone derivative has higher cytotoxic potency against this cancer cell line.[8] |
| IC50 (µM) on Normal Cells (HMEC-1) | > 50 µM | 40 µM | The chromanone shows higher selectivity for cancer cells, a desirable trait. The chromanol metabolite shows less selectivity.[8][9] |
| Primary Mode of Cell Death | Late Apoptosis / Necrosis | Early to Late Apoptosis | Indicates the chromanone may induce a more aggressive or rapid cell death pathway at its IC50. |
| Intracellular ROS Levels | Significant Increase (3-fold) | Moderate Increase (1.8-fold) | Consistent with the primary mechanism of many chromanones being the induction of oxidative stress.[8][10] |
| Cell Cycle Arrest | G2/M Phase Arrest | S Phase Arrest | Suggests interference with different cell cycle checkpoints, pointing to distinct molecular targets.[8][12] |
Visualizing the Mechanistic Divergence
The following diagram illustrates the distinct and convergent signaling pathways through which chromanones and chromanols exert their cytotoxic effects.
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. kosheeka.com [kosheeka.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 6. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. tandfonline.com [tandfonline.com]
A Researcher's Guide to Elucidating and Validating the Mechanism of Action of 2,2-Dimethylchroman-4-ol
For drug development professionals and researchers, the chroman scaffold represents a privileged structure, appearing in a multitude of biologically active compounds. The specific derivative, 2,2-Dimethylchroman-4-ol, while synthetically accessible, remains mechanistically uncharacterized. This guide eschews a rigid, one-size-fits-all template to instead provide a logical, multi-phased experimental roadmap for the de novo elucidation and rigorous validation of its mechanism of action (MoA). Our approach is grounded in establishing causality at each step, ensuring that each experimental module serves to validate the findings of the last, thereby building a robust and defensible mechanistic narrative.
Phase 1: Unbiased Hypothesis Generation and Initial Target Identification
Before we can validate a mechanism, we must first generate a high-quality hypothesis. Given the lack of established targets for this compound, our initial approach must be broad and unbiased. The goal of this phase is to identify a shortlist of candidate protein targets that physically interact with the compound.
Experimental Strategy 1.1: Affinity-Based Chemical Proteomics
The most direct method to identify a compound's binding partners is to use the compound itself as bait. This approach, known as chemical proteomics, allows for the unbiased identification of targets from a complex biological sample, such as a cell lysate.
Causality & Rationale: This method is predicated on the principle that a drug must first physically bind to its target to exert an effect. By immobilizing a derivative of this compound onto a solid support (e.g., sepharose beads), we can selectively pull down its binding partners from a cell lysate. Subsequent identification of these proteins by mass spectrometry provides a direct, physical link between the compound and its potential targets.
Protocol: Synthesis of an Affinity Probe and Pulldown Experiment
-
Synthesis of an Alkyne-Functionalized Probe: Synthesize a derivative of this compound that incorporates a terminal alkyne group. This is typically achieved by adding a linker to a position on the molecule that is predicted to be non-essential for its biological activity. The hydroxyl group at the 4-position is a prime candidate for such modification.
-
Preparation of Affinity Resin: Covalently attach the alkyne-functionalized probe to azide-functionalized sepharose beads via a copper-catalyzed "click chemistry" reaction.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line like MCF-7, given the known anticancer activity of some chroman derivatives[1]) and prepare a native cell lysate.
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-functionalized beads.
-
As a crucial negative control, incubate a separate aliquot of the lysate with beads that have not been functionalized with the compound.
-
Include a competition control where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the compound-functionalized beads. A true binding partner will show reduced pulldown in this condition.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Proteomic Analysis: Subject the eluted proteins to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Data Interpretation: Candidate targets are proteins that are significantly enriched in the experimental pulldown compared to the negative control and whose binding is significantly reduced in the competition control.
Experimental Strategy 1.2: Phenotypic Screening and Target Class Hypothesis
In parallel, performing a broad phenotypic screen can suggest the general biological pathways the compound affects, thereby helping to prioritize candidates from the proteomics screen.
Causality & Rationale: By observing the compound's effect across a diverse panel of cell lines or assays, we can generate a "fingerprint" of its activity. This fingerprint can be compared to databases of compounds with known mechanisms, allowing us to infer a potential MoA. For example, if the compound shows selective lethality in cell lines with mutations in the PI3K/AKT pathway, this would strongly suggest a target within that cascade.
Recommended Screen: A screen against a panel of well-characterized cancer cell lines (e.g., the NCI-60 panel) can provide initial insights into potential anti-cancer activity and selectivity.
Phase 2: Validation of Direct Target Engagement
The list of candidate proteins from Phase 1 must be validated to confirm a direct, physical interaction with this compound. This phase moves from the complex environment of a cell lysate to purified components, allowing for precise biophysical characterization of the interaction.
Workflow for MoA Validation
Caption: A four-phase workflow for MoA elucidation and validation.
Experimental Strategy 2.1: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event.
Causality & Rationale: A direct interaction between this compound and a purified candidate protein will produce a measurable heat change. This allows for the label-free determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in solution.
Protocol: ITC Experiment
-
Protein Expression and Purification: Express and purify the candidate target protein.
-
Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Experimental Strategy 2.2: Cellular Thermal Shift Assay (CETSA)
While ITC and SPR confirm binding to a purified protein, CETSA provides crucial evidence that the compound engages its target within the complex environment of a living cell.
Causality & Rationale: The principle of CETSA is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. By treating cells with this compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of intracellular target engagement.
Protocol: CETSA Experiment
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing undenatured protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA demonstrates target engagement by stabilizing the protein against heat.
| Target Engagement Technique | Principle | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kd (affinity), n (stoichiometry), ΔH, ΔS | Label-free, in-solution, provides full thermodynamic profile | Requires large amounts of pure protein, lower throughput |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface | Kd, kon (on-rate), koff (off-rate) | Real-time kinetics, high sensitivity, label-free | Requires immobilization of one binding partner, potential for artifacts |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability | Target engagement confirmation in cells/tissues | In-cell/in-vivo relevance, no compound modification needed | Indirect, requires a specific antibody for detection, not all proteins show a shift |
Phase 3: Confirmation of Target Modulation and Cellular Phenotype
With a directly-binding intracellular target now validated, we must determine if this binding event leads to a functional consequence. This involves measuring the compound's effect on the target's activity and linking this to a cellular phenotype. Let us hypothesize that our screen identified SIRT2, a deacetylase, as a primary target.
Experimental Strategy 3.1: In Vitro and Cellular Target Activity Assays
Causality & Rationale: If this compound binds to SIRT2, it should modulate its enzymatic activity. A study on similar chroman-4-one structures found them to be inhibitors of SIRT2[2]. We will therefore test the hypothesis that our compound inhibits SIRT2's deacetylase activity.
Protocol: SIRT2 Inhibition Assay
-
In Vitro Assay: Use a commercially available SIRT2 activity assay kit. These typically use a fluorogenic acetylated peptide substrate. Incubate recombinant SIRT2 enzyme with the substrate and varying concentrations of this compound. Measure the fluorescence to determine the rate of deacetylation and calculate an IC50 value.
-
Cellular Assay (Western Blot): A primary substrate of SIRT2 in the cell is α-tubulin. Treat cells with this compound and a known SIRT2 inhibitor (positive control). Lyse the cells and perform a Western blot to measure the levels of acetylated α-tubulin. Inhibition of SIRT2 will lead to an accumulation of acetylated α-tubulin.
Experimental Strategy 3.2: Cellular Phenotype Assays
Causality & Rationale: SIRT2 inhibition is known to induce cell cycle arrest and apoptosis in cancer cells. Therefore, if this compound's primary MoA is through SIRT2 inhibition, it should produce these cellular phenotypes.
Protocol: Apoptosis and Cell Cycle Analysis
-
Cell Viability: Treat a panel of cancer cell lines with a dose-response of the compound for 48-72 hours and measure cell viability using an MTT or CellTiter-Glo assay to determine GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assay: Treat cells with the compound at its GI50 concentration. Stain with Annexin V (an early marker of apoptosis) and Propidium Iodide (a late marker of apoptosis/necrosis) and analyze by flow cytometry.
-
Cell Cycle Analysis: Treat cells, fix them, and stain their DNA with Propidium Iodide. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Phase 4: Downstream Pathway Elucidation and Final MoA Confirmation
The final phase connects the direct target modulation to the observed cellular phenotype by mapping the intervening signaling pathways. This step provides the deepest level of mechanistic understanding and confirms the central role of the identified target.
Experimental Strategy 4.1: Downstream Signaling Analysis
Causality & Rationale: The apoptosis phenotype observed in Phase 3 is executed by a well-defined signaling cascade involving caspase proteins. If this compound induces apoptosis via SIRT2 inhibition, we should observe the activation of this downstream pathway.
Protocol: Western Blot for Apoptotic Markers
-
Treat cells with this compound over a time course (e.g., 0, 6, 12, 24 hours).
-
Perform Western blotting on the cell lysates to probe for key apoptotic proteins:
-
Cleaved Caspase-3: The primary executioner caspase. Its cleavage indicates activation.
-
Cleaved PARP: A substrate of Caspase-3. Its cleavage is a hallmark of apoptosis.
-
Bcl-2 family proteins: Examine the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Hypothetical Signaling Pathway: SIRT2 Inhibition to Apoptosis
Caption: A potential pathway from SIRT2 inhibition to apoptosis.
Experimental Strategy 4.2: Genetic Target Validation
Causality & Rationale: This is the ultimate test of the MoA hypothesis. If SIRT2 is the key target through which this compound exerts its apoptotic effect, then removing SIRT2 from the cells should make them resistant to the compound.
Protocol: siRNA-mediated Knockdown
-
Knockdown: Use siRNA to specifically reduce the expression of SIRT2 in your chosen cell line. Use a non-targeting siRNA as a negative control. Confirm the knockdown by Western blot.
-
Compound Treatment: Treat both the SIRT2-knockdown cells and the control cells with this compound.
-
Phenotypic Analysis: Measure cell viability and apoptosis. If the hypothesis is correct, the SIRT2-knockdown cells should be significantly less sensitive to the compound-induced apoptosis compared to the control cells. This "phenotypic rescue" provides powerful evidence that the compound's activity is on-target.
By systematically progressing through these four phases, from unbiased discovery to biophysical validation, cellular function, and genetic confirmation, a researcher can build a comprehensive and rigorously validated model for the mechanism of action of this compound.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,2-Dimethylchroman-4-ol
This guide provides a detailed protocol for the safe and compliant disposal of 2,2-Dimethylchroman-4-ol. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the waste, it is crucial to understand the potential hazards. Based on data from structurally related chroman compounds, this compound should be handled as a substance that can cause serious eye and skin irritation.[1][2][3] Consequently, appropriate PPE must be worn at all times to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent contact with eyes, which can cause serious irritation.[2] |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. | To prevent skin contact, which may lead to irritation.[1] Contaminated gloves must be disposed of properly after use. |
| Body | Standard laboratory coat. | To protect skin and personal clothing from accidental splashes. |
| Respiratory | Not generally required if handling small quantities in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or if working outside of a ventilated enclosure.[2] |
The Core Principle: Prohibited Disposal Routes
Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer (laboratory drain) or in the regular trash.[4][5] This is a critical compliance point mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
-
Rationale for Drain Disposal Prohibition: Many chemical compounds are not effectively treated by standard wastewater treatment facilities and can be toxic to aquatic life. Furthermore, introducing organic compounds into the drainage system can lead to unforeseen chemical reactions, potentially generating toxic fumes or causing damage to the plumbing infrastructure.
-
Rationale for Trash Disposal Prohibition: Disposing of chemicals in the regular trash poses a significant risk to sanitation and maintenance staff and can lead to environmental contamination through landfill leachate.[5] To be eligible for trash disposal, a chemical must be confirmed as non-hazardous according to EPA criteria, which is not the case for this compound.[5]
Standard Operating Procedure (SOP) for Disposal
The proper disposal of this compound must follow a systematic process, from the point of generation to its final collection by trained professionals.
Step 1: Waste Identification and Classification
The moment this compound is designated for disposal, it becomes a regulated waste product.[8] Under RCRA, generators are required to determine if their waste is hazardous.[6][9] Given the irritant properties of analogous compounds, this waste must be managed as a hazardous chemical waste.
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous chemical reactions.[4][10]
-
Collect waste this compound in a dedicated container for non-halogenated organic solids or liquids , depending on its physical state.
-
Crucially, do not mix this waste with incompatible chemicals. For example, store it separately from acids and bases.[11] Keeping incompatible substances apart prevents violent reactions or the emission of flammable or toxic vapors.[11]
Step 3: Proper Containerization
The integrity of the waste container is paramount for safe storage.
-
Compatibility: The container must be made of a material chemically compatible with this compound (e.g., glass or high-density polyethylene).[4][8]
-
Condition: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof screw cap.[4][11]
-
Headspace: Do not fill the container completely. Leave at least 10% or one inch of headspace to allow for vapor expansion.[11]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[8][11]
Step 4: Accurate Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[8] The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
An indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of its generation.[8][11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. Waste should not be moved to a different room for storage.[8]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to control any potential leaks.[4]
-
Inspection: The SAA should be inspected weekly for any signs of leakage or container degradation.[11]
Step 6: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EH&S: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[8]
-
Manifest System: Your EH&S department will manage the subsequent steps, including the use of a hazardous waste manifest system to track the waste from your laboratory to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and correct action is vital.
-
Spills: For small spills within a chemical fume hood, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite). For larger spills, evacuate the area, alert personnel, and contact your institution's emergency response or EH&S team immediately.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
- 1. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. chamaeleon-produktion.de [chamaeleon-produktion.de]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
